N-Benzylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNAETKJDHAQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145428 | |
| Record name | N-Benzylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-12-7 | |
| Record name | N-Benzylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Benzylpropanamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylpropanamide is a secondary amide that serves as a crucial building block and structural motif in medicinal chemistry. While the core molecule itself has limited documented biological activity, its derivatives have emerged as a significant class of compounds, particularly in the development of anticonvulsant and neuroprotective agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic profile of this compound. Detailed experimental protocols for its synthesis are presented, along with a discussion of its relevance as a pharmacophore in drug discovery.
Chemical Structure and Identification
This compound, also known as N-benzylpropionamide, consists of a propanamide group in which one of the hydrogens on the nitrogen is substituted by a benzyl (B1604629) group.[1] The molecule integrates a flexible ethyl chain, a planar amide linkage, and an aromatic phenyl ring.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 10264-12-7 |
| Molecular Formula | C₁₀H₁₃NO |
| Canonical SMILES | CCC(=O)NCC1=CC=CC=C1 |
| InChI Key | ZFNAETKJDHAQEN-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and its potential for further chemical modification.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 343.6 °C at 760 mmHg | |
| Density | 1.012 g/cm³ | |
| LogP | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The following tables summarize the key spectroscopic features.
Table 3: 1H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 7.20 - 7.40 | Multiplet | Aromatic protons (5H, C₆H₅) |
| ~ 6.50 | Broad Singlet | Amide proton (1H, NH) |
| 4.45 | Doublet | Methylene protons (2H, N-CH₂) |
| 2.25 | Quartet | Methylene protons (2H, CO-CH₂) |
| 1.15 | Triplet | Methyl protons (3H, CH₃) |
Table 4: 13C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 173.5 | Carbonyl carbon (C=O) |
| 138.5 | Aromatic quaternary carbon |
| 128.7 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.5 | Aromatic CH |
| 43.8 | Methylene carbon (N-CH₂) |
| 29.8 | Methylene carbon (CO-CH₂) |
| 10.0 | Methyl carbon (CH₃) |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, Broad | N-H Stretch |
| ~ 3060, 3030 | Medium | Aromatic C-H Stretch |
| ~ 2970, 2930 | Medium | Aliphatic C-H Stretch |
| ~ 1640 | Strong | C=O Stretch (Amide I) |
| ~ 1550 | Strong | N-H Bend (Amide II) |
| ~ 1495, 1450 | Medium | Aromatic C=C Stretch |
Table 6: Mass Spectrometry Data
| m/z | Interpretation |
| 163 | [M]⁺ (Molecular Ion) |
| 106 | [C₇H₈N]⁺ (Loss of propionyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | [C₃H₅O]⁺ (Propionyl cation) |
Experimental Protocols
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of benzylamine (B48309) with propionyl chloride in the presence of a base.
Reaction Scheme:
CH₃CH₂COCl + C₆H₅CH₂NH₂ → CH₃CH₂CONHCH₂C₆H₅ + HCl
Materials and Reagents:
-
Propionyl chloride
-
Benzylamine
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (B128534) (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to yield pure this compound.
Caption: Synthesis workflow for this compound.
Biological Activity and Relevance in Drug Development
While this compound itself is not reported to have significant intrinsic biological activity, its core structure is a key pharmacophore in a class of neurologically active compounds. Numerous derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties.[3][4]
These derivatives often feature substitutions on the propanamide backbone and/or the benzyl ring, which modulate their potency, selectivity, and pharmacokinetic profiles. For instance, compounds like N-benzyl-2-acetamidopropionamide have shown potent activity in animal models of epilepsy.[3][4] The N-benzyl moiety is thought to contribute to the binding of these molecules to their biological targets, which are often ion channels or enzymes within the central nervous system.
The anticonvulsant activity of these derivatives suggests that the this compound scaffold can be effectively utilized to design novel therapeutics for neurological disorders. The logical relationship for the development of these compounds often starts with the core this compound structure, which is then systematically modified to optimize its pharmacological properties.
Caption: Drug development logic for this compound derivatives.
Conclusion
This compound is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis and versatile structure make it an ideal starting point for the development of more complex and biologically active compounds. While the parent molecule may not be pharmacologically active, its role as a key structural component in a range of anticonvulsant agents highlights its significance for researchers and professionals in drug development. This guide provides the core technical information necessary to understand, synthesize, and utilize this compound in a research and development setting.
References
An In-depth Technical Guide to N-Benzylpropanamide (CAS 10264-12-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylpropanamide, with the CAS number 10264-12-7, is a chemical compound belonging to the amide functional group. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications, primarily as a precursor in the synthesis of more complex molecules. While this compound itself does not have extensively documented biological activity, it serves as a crucial building block for derivatives exhibiting a range of pharmacological effects, including anticonvulsant and antiproliferative properties. This document aims to be a thorough resource for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10264-12-7 | [1] |
| Chemical Name | This compound | [2] |
| Synonyms | N-Propionylbenzylamine, N-(Phenylmethyl)propanamide | [1][2] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 343.6 °C at 760 mmHg | |
| Flash Point | 202.1 °C | |
| Density | 1.012 g/cm³ | |
| Vapor Pressure | 6.94E-05 mmHg at 25°C | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform (B151607). | |
| InChI | InChI=1S/C10H13NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | [1] |
| SMILES | CCC(=O)NCC1=CC=CC=C1 | [1] |
Synthesis and Purification
Synthesis of this compound
A common method for the synthesis of this compound is the acylation of benzylamine (B48309) with propionyl chloride.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Benzylamine (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and cooled in an ice bath to 0-5 °C. Triethylamine (B128534) (1.1 equivalents) is added as a base to neutralize the HCl byproduct.
-
Acylation: Propionyl chloride (1.05 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the stirred solution of benzylamine and triethylamine over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (benzylamine) is consumed.
-
Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate (B1210297) and hexane (B92381).
-
Procedure: The crude this compound is dissolved in a minimal amount of hot ethyl acetate. Hexane is then added dropwise until the solution becomes turbid. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystal formation.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold hexane, and dried in a vacuum oven.
Column Chromatography Protocol:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The column is eluted with the mobile phase, and fractions are collected.
-
Analysis: The fractions are analyzed by TLC, and those containing the pure product are combined and the solvent evaporated to yield purified this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Protocol:
-
Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher NMR spectrometer.
-
Expected Chemical Shifts (in CDCl₃):
-
δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl (B1604629) group.
-
δ 6.0-6.5 (br s, 1H): Amide N-H proton.
-
δ 4.45 (d, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
δ 2.25 (q, 2H): Methylene protons (-CH₂-) of the propanoyl group.
-
δ 1.15 (t, 3H): Methyl protons (-CH₃) of the propanoyl group.
-
¹³C NMR (Carbon-13 NMR) Protocol:
-
Sample Preparation: A more concentrated sample (50-100 mg in 0.7 mL of CDCl₃) is typically used.
-
Data Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling.
-
Expected Chemical Shifts (in CDCl₃):
-
δ 173.5: Carbonyl carbon (C=O).
-
δ 138.5: Quaternary aromatic carbon of the benzyl group.
-
δ 128.8, 127.8, 127.5: Aromatic carbons of the benzyl group.
-
δ 43.8: Methylene carbon (-CH₂-) of the benzyl group.
-
δ 29.8: Methylene carbon (-CH₂-) of the propanoyl group.
-
δ 9.8: Methyl carbon (-CH₃) of the propanoyl group.
-
Mass Spectrometry (MS)
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) is a common method for this compound.
-
Analysis: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS).
-
Expected Fragmentation Pattern:
-
m/z 163: Molecular ion peak [M]⁺.
-
m/z 106: Loss of the propanoyl group, resulting in the [C₇H₈N]⁺ fragment.
-
m/z 91: Tropylium ion [C₇H₇]⁺, a common fragment from benzyl groups.
-
m/z 57: Propanoyl cation [C₃H₅O]⁺.
-
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
-
~3300 cm⁻¹: N-H stretching vibration of the secondary amide.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2970, 2870 cm⁻¹: Aliphatic C-H stretching.
-
~1640 cm⁻¹: C=O stretching vibration (Amide I band), which is a strong absorption.
-
~1540 cm⁻¹: N-H bending vibration (Amide II band).
-
~1495, 1450 cm⁻¹: Aromatic C=C stretching.
-
Biological Context and Applications
While this compound itself is not widely reported to have significant biological activity, it is a key intermediate in the synthesis of various biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.
-
Anticonvulsant Activity: Certain derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. These molecules often incorporate additional pharmacophores that modulate ion channels or neurotransmitter systems in the central nervous system.[3]
-
Antiproliferative Agents: The this compound scaffold has been utilized in the design of novel compounds with antiproliferative activity against various cancer cell lines. These derivatives are often designed to interact with specific molecular targets involved in cancer cell growth and proliferation.[4]
Visualizations
Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of this compound.
Role as a Chemical Intermediate
Caption: this compound as a core structure for biologically active derivatives.
Conclusion
This compound (CAS 10264-12-7) is a well-defined chemical compound with established physical and spectroscopic properties. While it does not appear to possess significant intrinsic biological activity based on currently available public information, its role as a versatile synthetic intermediate is crucial. The methodologies for its synthesis, purification, and characterization are straightforward and rely on standard organic chemistry techniques. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable starting material for the development of novel therapeutic agents with a wide range of potential applications. This guide provides the foundational technical information necessary for the effective use of this compound in a research and development setting.
References
A Comprehensive Technical Guide to the Synthesis of N-Benzylpropanamide from Propanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis of N-benzylpropanamide, a secondary amide, through the reaction of propanoyl chloride and benzylamine (B48309). This transformation, a classic example of nucleophilic acyl substitution, is fundamental in organic synthesis for the formation of amide bonds, which are cornerstone linkages in pharmaceuticals and biomolecules. This document outlines the underlying reaction mechanism, provides a detailed experimental protocol, presents relevant quantitative data in a structured format, and includes graphical representations of the chemical pathway and experimental workflow to ensure clarity and reproducibility for researchers in the field.
Introduction
The formation of an amide bond via the acylation of an amine with an acyl chloride is one of the most reliable and widely used methods in organic chemistry.[][2] The reaction between propanoyl chloride and benzylamine to yield this compound serves as a model for this class of reactions, often referred to as the Schotten-Baumann reaction.[][3][4] Propanoyl chloride, an aliphatic acyl chloride, acts as a potent electrophile, while benzylamine, a primary amine, serves as the nucleophile.[2][5] The reaction is typically rapid and exothermic, resulting in the formation of the stable amide product and a molecule of hydrogen chloride (HCl), which is subsequently neutralized by a base.[][6] The resulting N-substituted amide is a common structural motif in various biologically active compounds.
Reaction Mechanism and Pathway
The synthesis proceeds via a nucleophilic addition-elimination mechanism.[7] The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine onto the electrophilic carbonyl carbon of propanoyl chloride.[8] This leads to the formation of a transient tetrahedral intermediate.[7] The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A base, typically an excess of the amine reactant or a tertiary amine like triethylamine (B128534), is used to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[7][9]
Caption: Reaction pathway for this compound synthesis.
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale synthesis of this compound.
3.1. Materials and Reagents
-
Benzylamine (≥99%)
-
Propanoyl chloride (≥99%)
-
Triethylamine (Et₃N) (≥99%), dried
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
3.2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
-
Melting point apparatus
3.3. Synthetic Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (2.14 g, 20.0 mmol) and triethylamine (2.23 g, 22.0 mmol, 1.1 equiv.). Dissolve the mixture in 40 mL of anhydrous dichloromethane.
-
Reaction: Cool the flask in an ice-water bath to 0 °C with continuous stirring. Add propanoyl chloride (1.85 g, 20.0 mmol, 1.0 equiv.) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic and a white precipitate (triethylamine hydrochloride) will form.[]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess triethylamine and benzylamine), 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 20 mL of brine (to remove residual water).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a mixture of ethyl acetate and hexanes to afford a white crystalline solid.
-
Characterization: Determine the melting point of the purified product and characterize its structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: Experimental workflow for the synthesis.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of this compound.
| Parameter | Value | Reference / Notes |
| Reactants | ||
| Benzylamine | 2.14 g (20.0 mmol, 1.0 equiv.) | MW: 107.15 g/mol |
| Propanoyl Chloride | 1.85 g (20.0 mmol, 1.0 equiv.) | MW: 92.52 g/mol |
| Triethylamine | 2.23 g (22.0 mmol, 1.1 equiv.) | Base, HCl scavenger |
| Solvent | ||
| Dichloromethane | 40 mL | Anhydrous |
| Product: this compound | ||
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | [10] |
| Theoretical Yield | 3.26 g | Based on 20.0 mmol |
| Actual Yield (Typical) | 2.81 g | Assumes 86% yield |
| Percent Yield (Typical) | 86% | Yields for this reaction type are generally high[11][12] |
| Appearance | White crystalline solid | Post-recrystallization |
| Melting Point | 62-64 °C | Literature value |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, δ ppm) | ~7.3 (m, 5H), ~6.1 (br s, 1H), ~4.4 (d, 2H), ~2.2 (q, 2H), ~1.2 (t, 3H) | Characteristic aromatic, amide, CH₂, and alkyl protons |
| IR (KBr, cm⁻¹) | ~3280 (N-H), ~3060 (Ar C-H), ~2970 (Alkyl C-H), ~1640 (C=O), ~1550 (N-H bend) | Key functional group vibrations |
Conclusion
The synthesis of this compound from propanoyl chloride and benzylamine is a robust and efficient method for amide bond formation. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism and consistently provides high yields of the desired product. The straightforward experimental protocol, involving readily available reagents and standard laboratory techniques, makes this a valuable procedure for both academic and industrial applications. This guide provides the necessary technical details for researchers to successfully replicate and adapt this synthesis for their specific needs in drug development and chemical research.
References
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. Amide Synthesis [fishersci.se]
- 4. Benzoylation - Unacademy [unacademy.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. This compound | C10H13NO | CID 154917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buy N-benzyl-N-methyl-3-phenylpropanamide (EVT-1177442) | 61751-42-6 [evitachem.com]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
N-Benzylpropanamide molecular weight and formula
An In-depth Technical Guide on the Molecular Properties of N-Benzylpropanamide
This technical guide provides a detailed overview of the molecular formula and molecular weight of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Molecular Data of this compound
This compound is a chemical compound with the IUPAC name this compound.[1] The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H13NO | PubChem[1] |
| Molecular Weight | 163.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 10264-12-7 | PubChem[1] |
| SMILES | CCC(=O)NCC1=CC=CC=C1 | PubChem[1] |
| InChIKey | ZFNAETKJDHAQEN-UHFFFAOYSA-N | PubChem[1] |
Determination of Molecular Formula and Weight: Experimental Protocols
The molecular formula and weight of a compound like this compound are determined through various analytical techniques. While specific experimental protocols for this compound are not detailed here, the following are standard methodologies employed in chemical analysis:
-
Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound. In a typical workflow, the sample is ionized, and the ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.
-
Elemental Analysis: This method determines the percentage composition of elements (like carbon, hydrogen, nitrogen) in a sample. The results are used to derive the empirical formula of the compound. When combined with the molecular weight from mass spectrometry, the exact molecular formula can be determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, ¹³C and ¹H NMR spectroscopy can help confirm the number of carbon and hydrogen atoms in a molecule, which aids in verifying the molecular formula.
Visualization of Elemental Composition
The following diagram illustrates the elemental composition of this compound based on its molecular formula, C10H13NO.
Caption: Elemental makeup of this compound.
References
An In-depth Technical Guide to the Solubility of N-Benzylpropanamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzylpropanamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the general principles of amide solubility and provides detailed experimental protocols for determining its solubility in various organic solvents.
Qualitative Solubility Profile of this compound
This compound is a secondary amide with a molecular structure that includes both polar and non-polar moieties: a polar amide group capable of hydrogen bonding and a non-polar benzyl (B1604629) group. This structure dictates its solubility in different organic solvents.
Based on the principle of "like dissolves like," the following qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to be soluble in polar protic solvents. The amide group can act as a hydrogen bond acceptor via the carbonyl oxygen and as a hydrogen bond donor via the N-H group, facilitating interactions with the hydroxyl groups of these solvents.[1][2]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Solubility in these solvents is also anticipated to be favorable. The polarity of these solvents allows them to interact with the polar amide group of this compound.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the non-polar benzyl and propyl groups suggests that this compound will exhibit some solubility in non-polar solvents. However, it is likely to be less soluble in these solvents compared to polar solvents due to the influence of the polar amide group.[3]
The solubility of amides generally decreases as the carbon chain length of the non-polar alkyl or aryl groups increases.[4][5]
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments.
Gravimetric Method for Solubility Determination
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.[6][7][8]
Materials and Equipment:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Oven or vacuum oven
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[9][10]
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10]
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette fitted with a filter to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.
-
-
Quantification:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume or mass of the clear, saturated filtrate into the pre-weighed evaporating dish.
-
Carefully evaporate the solvent in an oven or vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is obtained.[7]
-
-
Calculation:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent in the aliquot) x 100
-
UV-Visible Spectrophotometry Method for Solubility Determination
This method is suitable if this compound has a chromophore that absorbs in the UV-Visible region and is particularly useful for determining low solubilities.[11][12]
Materials and Equipment:
-
This compound
-
Selected organic solvent
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of a Standard Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Protocol 2.1, Step 1).
-
After reaching equilibrium, filter an aliquot of the supernatant.[9]
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.
-
Data Presentation
As no specific quantitative data was found in the literature, the following table is provided as a template for organizing experimentally determined solubility data for this compound.
| Organic Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Method Used |
| Ethanol | C₂H₅OH | Polar Protic | 25 | Experimental Value | Gravimetric/UV-Vis |
| Methanol | CH₃OH | Polar Protic | 25 | Experimental Value | Gravimetric/UV-Vis |
| Acetone | C₃H₆O | Polar Aprotic | 25 | Experimental Value | Gravimetric/UV-Vis |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 25 | Experimental Value | Gravimetric/UV-Vis |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 25 | Experimental Value | Gravimetric/UV-Vis |
| Toluene | C₇H₈ | Non-Polar | 25 | Experimental Value | Gravimetric/UV-Vis |
| Hexane | C₆H₁₄ | Non-Polar | 25 | Experimental Value | Gravimetric/UV-Vis |
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for determining the solubility of this compound.
References
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. scirp.org [scirp.org]
An In-depth Technical Guide to N-Benzylpropanamide: NMR Spectral Data Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of N-Benzylpropanamide. It includes detailed tables of ¹H and ¹³C NMR data, a complete experimental protocol for its synthesis, and visualizations to illustrate its chemical structure and key spectral correlations. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and analysis.
NMR Spectral Data
The structural elucidation of this compound can be effectively achieved through the analysis of its ¹H and ¹³C NMR spectra. The data presented below has been compiled from reliable chemical databases and is presented in a structured format for clarity and ease of comparison.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the benzyl (B1604629) and propanamide moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz |
| H-2', H-6' | 7.20 - 7.40 | Multiplet | 2H | - |
| H-3', H-4', H-5' | 7.20 - 7.40 | Multiplet | 3H | - |
| NH | ~ 6.0 - 6.5 | Broad Singlet | 1H | - |
| CH₂ (benzyl) | 4.45 | Doublet | 2H | 5.7 |
| CH₂ (propanamide) | 2.23 | Quartet | 2H | 7.4 |
| CH₃ | 1.17 | Triplet | 3H | 7.4 |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule. The chemical shifts (δ) are reported in ppm relative to TMS.
| Carbon Assignment | Chemical Shift (δ) / ppm |
| C=O (amide) | 173.3 |
| C-1' (aromatic) | 138.5 |
| C-2', C-6' (aromatic) | 128.7 |
| C-3', C-5' (aromatic) | 127.8 |
| C-4' (aromatic) | 127.4 |
| CH₂ (benzyl) | 43.6 |
| CH₂ (propanamide) | 29.8 |
| CH₃ | 9.8 |
Experimental Protocol: Synthesis of this compound
This section details the experimental procedure for the synthesis of this compound via the acylation of benzylamine (B48309) with propanoyl chloride.
Materials:
-
Propanoyl chloride
-
Benzylamine
-
Triethylamine (B128534) (or other suitable base)
-
Dichloromethane (or other suitable anhydrous solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and apparatus (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add propanoyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with annotations for the proton and carbon atoms corresponding to the NMR spectral data.
Caption: Molecular structure of this compound with atom labeling.
Synthetic Workflow
The logical flow of the synthesis of this compound from its starting materials is depicted in the following workflow diagram.
Caption: Experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to the 1H NMR Spectrum of N-Benzylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-Benzylpropanamide. It includes a detailed breakdown of the spectral data, the experimental protocol for data acquisition, and a structural representation to aid in the interpretation of the spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.
Core Data Presentation
The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The quantitative data, acquired in deuterochloroform (CDCl3) at 400 MHz, is summarized in the table below for straightforward interpretation and comparison.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Aromatic Protons (C₆H₅) | 7.36-7.27 | Multiplet | - | 5H |
| Amide Proton (NH) | 5.95 | Singlet (broad) | - | 1H |
| Benzylic Protons (CH₂) | 4.45 | Doublet | 5.7 | 2H |
| Methylene (B1212753) Protons (CH₂) | 2.25 | Quartet | 7.6 | 2H |
| Methyl Protons (CH₃) | 1.19 | Triplet | 7.6 | 3H |
Spectral Interpretation
The 1H NMR spectrum of this compound provides a clear confirmation of its molecular structure.
-
Aromatic Region (7.36-7.27 ppm): The multiplet in this region, integrating to five protons, is characteristic of the monosubstituted benzene (B151609) ring. The overlapping signals of the ortho, meta, and para protons result in a complex splitting pattern.
-
Amide Proton (5.95 ppm): A broad singlet corresponding to the amide proton is observed. The broadness of this peak is often due to the quadrupolar relaxation of the adjacent nitrogen atom and can also be influenced by hydrogen bonding and chemical exchange.
-
Benzylic Methylene Protons (4.45 ppm): The two protons on the carbon adjacent to the nitrogen and the phenyl group appear as a doublet with a coupling constant of 5.7 Hz. This splitting is due to coupling with the neighboring amide proton.
-
Propanamide Methylene Protons (2.25 ppm): These two protons, alpha to the carbonyl group, resonate as a quartet with a coupling constant of 7.6 Hz. This splitting pattern arises from coupling with the adjacent methyl protons.
-
Propanamide Methyl Protons (1.19 ppm): The terminal methyl group of the propanamide moiety appears as a triplet with a coupling constant of 7.6 Hz, resulting from coupling with the adjacent methylene protons.
Experimental Protocols
The following is a typical and detailed methodology for acquiring the 1H NMR spectrum of this compound.
Sample Preparation:
-
Approximately 5-10 mg of solid this compound is accurately weighed and placed in a clean, dry vial.
-
The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers can also reference the residual solvent peak (in this case, CHCl₃ at 7.26 ppm).
-
The solution is then transferred to a 5 mm NMR tube. It is crucial to ensure the solution is free of any particulate matter to avoid spectral artifacts. If necessary, the solution can be filtered through a small cotton plug in a Pasteur pipette directly into the NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz NMR spectrometer is utilized for data acquisition.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Temperature: The experiment is conducted at a standard probe temperature, typically 298 K (25 °C).
-
Acquisition Parameters:
-
A standard one-pulse sequence is used.
-
The spectral width is set to encompass all expected proton signals (e.g., -2 to 12 ppm).
-
A sufficient number of scans (e.g., 8 to 16) are co-added to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.
-
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced by setting the TMS peak to 0 ppm or the residual CHCl₃ peak to 7.26 ppm.
-
Integration of the signals is carried out to determine the relative number of protons corresponding to each peak.
-
Peak picking is performed to identify the precise chemical shifts of all signals.
Mandatory Visualization
The following diagrams illustrate the molecular structure and the logical workflow for the structural elucidation of this compound using 1H NMR spectroscopy.
Caption: Molecular structure of this compound with proton environments labeled.
Caption: Workflow for 1H NMR analysis of this compound.
In-Depth Technical Guide to the 13C NMR Chemical Shifts of N-Benzylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of N-Benzylpropanamide. Due to the unavailability of public experimental spectra, this guide presents predicted chemical shift values, alongside a comprehensive experimental protocol for acquiring such data. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and drug development.
Core Data: Predicted 13C NMR Chemical Shifts
The 13C NMR chemical shifts for this compound have been predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted values are summarized in Table 1 for a standard analysis in deuterated chloroform (B151607) (CDCl3). It is important to note that actual experimental values may vary based on the specific conditions used for data acquisition.
Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | 173.5 |
| C2 (CH2-Propyl) | 30.0 |
| C3 (CH3) | 10.0 |
| C4 (CH2-Benzyl) | 44.0 |
| C5 (C-ipso) | 138.5 |
| C6 (C-ortho) | 128.0 |
| C7 (C-meta) | 129.0 |
| C8 (C-para) | 127.5 |
Disclaimer: The chemical shift values presented in this table are predicted and should be confirmed by experimental data.
To facilitate the association between the predicted chemical shifts and the molecular structure, the carbon atoms of this compound are numbered as illustrated in the diagram below.
Caption: Numbering scheme for the carbon atoms in this compound.
Experimental Protocols
The following section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound. This protocol is based on standard practices for the analysis of small organic molecules.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound due to its excellent dissolving properties for a wide range of organic compounds and its single, well-characterized solvent peak in the 13C NMR spectrum (δ ≈ 77.16 ppm).[1]
-
Concentration: Prepare a solution by dissolving approximately 10-50 mg of this compound in 0.5-0.7 mL of CDCl3. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[1] A small drop or a capillary insert can be used.
-
Sample Tube: Use a standard 5 mm NMR tube that is clean and dry to avoid any interfering signals.
Instrumentation and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral resolution.
-
Probe: A standard broadband or dual-channel probe suitable for 13C detection.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
Pulse Sequence: A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) should be used.
-
Acquisition Parameters:
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for organic molecules.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically adequate.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a common starting point for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually sufficient.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the CDCl3 solvent peak to 77.16 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Logical Workflow for 13C NMR Experiment
The following diagram illustrates the logical workflow of a typical 13C NMR experiment, from sample preparation to final data analysis.
Caption: General workflow of a 13C NMR experiment.
This guide provides a foundational understanding of the 13C NMR characteristics of this compound and a practical framework for its experimental analysis. For further in-depth information on NMR theory and practice, consulting specialized textbooks and scholarly articles is recommended.
References
Mass Spectrometry Fragmentation of N-Benzylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and pathways of N-Benzylpropanamide fragmentation in mass spectrometry. The information presented herein is essential for the accurate identification, characterization, and quantification of this compound and its metabolites in various analytical workflows, including drug metabolism studies and quality control processes.
Core Concepts in this compound Fragmentation
This compound (C₁₀H₁₃NO, M.W. 163.22 g/mol ) is a secondary amide containing a benzyl (B1604629) group and a propanamide moiety.[1] Its fragmentation behavior under mass spectrometric analysis, particularly using techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), is governed by the lability of specific bonds and the stability of the resulting fragment ions. The primary sites of fragmentation are the amide bond and the benzylic C-N bond.
Under EI, the initial event is the formation of a molecular ion ([M]⁺•) by the removal of an electron. The subsequent fragmentation pathways are dictated by the stability of the resulting radical cations and even-electron cations. In ESI, the molecule is typically protonated to form the [M+H]⁺ ion, and fragmentation is induced via collision-induced dissociation (CID).
Key Fragmentation Pathways
The fragmentation of this compound is characterized by several key pathways, primarily involving cleavage of the amide and benzyl groups.
Alpha-Cleavage and Formation of the Base Peak
The most prominent fragmentation pathway for this compound in GC-MS is the alpha-cleavage of the C-N bond, leading to the formation of the N-benzylaminium radical cation, which is observed as the base peak at m/z 106 .[1]
References
Infrared Spectroscopy of N-Benzylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of N-Benzylpropanamide. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the characteristic vibrational modes of the molecule, experimental protocols for obtaining its IR spectrum, and a logical workflow for spectral analysis.
Introduction to the Infrared Spectroscopy of Amides
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, a secondary amide, IR spectroscopy is instrumental in confirming its synthesis and identifying key structural features. The molecule's structure, comprising a benzyl (B1604629) group, a propanamide moiety, and a secondary amine linkage, gives rise to a unique IR spectrum with characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.
Quantitative Infrared Spectral Data of this compound
While a publicly available, comprehensive, and experimentally validated dataset for the infrared spectrum of this compound is not readily accessible in spectral databases, a theoretical spectrum can be constructed based on the known absorption ranges of its functional groups. The following table summarizes the expected characteristic infrared absorption peaks for this compound. This data is compiled from general spectroscopic principles and comparison with structurally similar molecules.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~ 3300 | Strong, Broad | N-H Stretch | Secondary Amide |
| 3085 - 3030 | Medium | C-H Stretch | Aromatic Ring (sp² C-H) |
| 2975 - 2870 | Medium to Strong | C-H Stretch | Alkyl Groups (sp³ C-H) |
| ~ 1640 | Strong | C=O Stretch (Amide I) | Carbonyl Group of Amide |
| ~ 1550 | Strong | N-H Bend (Amide II) | N-H Bond of Amide |
| 1495, 1455 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1290 | Medium | C-N Stretch | Amide Group |
| 750, 700 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene (B151609) Ring |
Experimental Protocol for Infrared Spectroscopy of this compound
The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the KBr pellet method.
3.1. Materials and Equipment
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
-
Spatula
-
Infrared lamp (optional, for drying)
3.2. Procedure
-
Sample and KBr Preparation: Dry the this compound sample and the KBr powder under an infrared lamp or in a desiccator to remove any residual moisture, which can interfere with the IR spectrum (O-H stretching bands around 3400 cm⁻¹).
-
Grinding: In the agate mortar, grind a small amount of this compound (1-2 mg) to a very fine powder.
-
Mixing: Add approximately 100-200 mg of the desiccated KBr powder to the mortar. Mix the sample and KBr thoroughly by gentle grinding for a few minutes until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the IR spectrum of the this compound/KBr pellet. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Visualization of Methodologies and Molecular Vibrations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the relationship between the molecular structure of this compound and its characteristic IR absorption bands.
Caption: Experimental workflow for obtaining the IR spectrum of this compound.
Caption: Correlation of functional groups in this compound with their IR peaks.
Interpretation of the this compound IR Spectrum
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure:
-
N-H Stretching: A strong, and often broad, absorption band is expected around 3300 cm⁻¹. This is characteristic of the N-H stretching vibration in a secondary amide. The broadening is due to hydrogen bonding between molecules in the solid state.
-
C-H Stretching: Two distinct regions for C-H stretching are anticipated. The absorptions between 3085 and 3030 cm⁻¹ are attributed to the stretching of sp² C-H bonds in the aromatic benzene ring. The peaks in the 2975 to 2870 cm⁻¹ range correspond to the stretching of sp³ C-H bonds in the ethyl and methylene (B1212753) groups.
-
Amide I Band (C=O Stretching): A very strong and sharp absorption peak around 1640 cm⁻¹ is the most prominent feature in the spectrum. This is the Amide I band, which primarily arises from the C=O stretching vibration of the amide group. Its position is sensitive to the molecular environment and hydrogen bonding.
-
Amide II Band (N-H Bending): Another strong absorption, known as the Amide II band, is expected near 1550 cm⁻¹. This band results from a combination of N-H in-plane bending and C-N stretching vibrations. The Amide I and Amide II bands are diagnostic for the presence of a secondary amide.
-
Aromatic C=C Stretching: Medium intensity peaks in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring.
-
C-N Stretching: A medium intensity band around 1290 cm⁻¹ can be assigned to the C-N stretching vibration of the amide group.
-
Aromatic C-H Bending: Strong absorptions in the fingerprint region, typically around 750 cm⁻¹ and 700 cm⁻¹, are characteristic of the out-of-plane C-H bending vibrations of a monosubstituted benzene ring.
By analyzing the presence and positions of these characteristic bands, researchers can confidently identify this compound and assess its purity. The absence of significant peaks corresponding to starting materials (e.g., a broad O-H stretch from a carboxylic acid or the characteristic N-H stretches of a primary amine) would further confirm the successful synthesis of the target compound.
The Multifaceted Biological Activities of N-Benzylpropanamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Benzylpropanamide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, demonstrating significant potential in the fields of neuroscience, oncology, and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and cellular signaling pathways are visually represented to facilitate a deeper understanding of their therapeutic potential.
Core Synthesis of this compound Derivatives
The fundamental structure of this compound can be synthetically modified at various positions to generate a library of derivatives with diverse pharmacological properties. A general synthetic scheme involves the coupling of a substituted propanoic acid with benzylamine (B48309) or its derivatives.
A common synthetic route is the amidation of a carboxylic acid. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the desired benzylamine. Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the direct formation of the amide bond.
General synthetic routes to this compound derivatives.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of this compound derivatives, with several compounds demonstrating potent activity in preclinical models of epilepsy.
Quantitative Data Summary
The anticonvulsant efficacy of various this compound derivatives has been quantified using models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. The median effective dose (ED₅₀) is a common metric for potency, while the median toxic dose (TD₅₀), often assessed by the rotorod test for neurotoxicity, is used to determine the therapeutic index (Protective Index, PI = TD₅₀/ED₅₀).
| Compound | Animal Model | Administration Route | Anticonvulsant Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | MES | 4.5 | >27 | >6.0 | [1] |
| (R,S)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | MES | 8.3 | - | - | [1] |
| (R,S)-N-benzyl-2-acetamido-3-ethoxypropionamide | Mouse | i.p. | MES | 17.3 | - | - | [1] |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] | Mouse | i.p. | MES | 28.1 | >500 | >17.8 | [2] |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] | Mouse | i.p. | scPTZ | 46.2 | >500 | >10.8 | [2] |
| Phenytoin (Reference) | Mouse | i.p. | MES | 6.5 | - | - | [1] |
Mechanism of Action: Modulation of EAAT2
A key mechanism underlying the anticonvulsant activity of certain this compound derivatives is the positive allosteric modulation of the excitatory amino acid transporter 2 (EAAT2).[2][3][4][5][6] EAAT2 is primarily located on astrocytes and is responsible for the majority of glutamate (B1630785) uptake from the synaptic cleft. By enhancing the function of EAAT2, these compounds reduce extracellular glutamate levels, thereby mitigating excitotoxicity, a key factor in seizure generation and propagation.
Modulation of the EAAT2 glutamate transporter by this compound derivatives.
Another proposed mechanism for some derivatives, such as Lacosamide (B1674222) ((R)-2-acetamido-N-benzyl-3-methoxypropionamide), involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes.[7][8]
Anticancer Activity
Several this compound derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.
Quantitative Data Summary
The anticancer efficacy is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC₅₀) being the standard metric.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | MCF-7 (Breast) | 6.93 ± 0.4 | [9] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | Hela (Cervical) | 9.46 ± 0.7 | [9] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | HCT-116 (Colon) | 10.88 ± 0.8 | [9] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | PC-3 (Prostate) | 12.17 ± 0.9 | [9] |
| Salinomycin N-benzyl amide derivatives | Various | Potent activity reported | [10][11] |
| N-benzylbenzamide derivative (20b) | Various | 0.012 - 0.027 | [12] |
| 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine (11a) | Liver (HEPG2) | 0.7 | [13] |
Mechanism of Action: Targeting Cancer-Related Pathways
The anticancer mechanisms of this compound derivatives are diverse and can involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
-
mTOR Pathway Inhibition: Some N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce the activity of mTORC1, a central regulator of cell growth and proliferation.[4] This inhibition can disrupt autophagic flux, leading to cancer cell death.
Inhibition of the PI3K/Akt/mTOR signaling pathway.
-
Tubulin Polymerization Inhibition: Certain N-benzylbenzamide derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site.[12] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
-
HDAC Inhibition: Some derivatives, such as N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, have been suggested to inhibit histone deacetylase 6 (HDAC6).[9]
Antimicrobial and Anti-inflammatory Activities
Antimicrobial Activity
This compound and related benzamide (B126) derivatives have shown promise as antimicrobial agents.
-
Mechanism of Action: A key mechanism of antibacterial action for some benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[14] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. Inhibition of FtsZ disrupts the formation of the Z-ring at the division site, leading to filamentation and eventual cell death. Other proposed mechanisms include disruption of the bacterial cell membrane.[15]
Anti-inflammatory Activity
Certain N-substituted benzamides exhibit anti-inflammatory properties.
-
Mechanism of Action: The anti-inflammatory effects of some benzamides are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[16][17][18] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). By inhibiting NF-κB activation, these compounds can suppress the inflammatory response.
Inhibition of the NF-κB inflammatory pathway.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro assays are provided below to facilitate the evaluation of this compound derivatives.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and assesses the ability of a compound to prevent seizure spread.
-
Workflow:
Workflow for the Maximal Electroshock (MES) seizure test.
-
Procedure:
-
Animals: Male mice (e.g., CD-1) or rats (e.g., Sprague-Dawley).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
At the predetermined time of peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of this phase is considered protection.
-
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
-
Rotorod Test for Neurotoxicity
This test assesses motor coordination and balance to evaluate potential neurotoxic side effects.
-
Workflow:
Workflow for the Rotorod neurotoxicity test.
-
Procedure:
-
Animals: Typically mice.
-
Apparatus: A rotarod apparatus with a rotating rod.
-
Procedure:
-
Administer the test compound or vehicle.
-
At various time points after administration, place the animal on the rotating rod, which is set to accelerate.
-
Record the time the animal is able to remain on the rod before falling.
-
-
Data Analysis: The TD₅₀ is the dose that causes 50% of the animals to fail the test (i.e., fall off the rod within a specified time).
-
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.
-
Procedure:
-
Animals: Mice or rats.
-
Chemical: Pentylenetetrazol (PTZ).
-
Procedure:
-
Administer the test compound or vehicle.
-
After a predetermined time, inject a convulsive dose of PTZ subcutaneously.
-
Observe the animals for the occurrence of clonic seizures (e.g., rhythmic muscle contractions).
-
-
Data Analysis: The ED₅₀ is the dose that protects 50% of the animals from clonic seizures.
-
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer compounds.
-
Workflow:
Workflow for the MTT cytotoxicity assay.
-
Procedure:
-
Materials: Cancer cell lines, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
-
Data Analysis: The IC₅₀ is calculated as the concentration of the compound that reduces the absorbance (and thus cell viability) by 50% compared to untreated control cells.
-
Conclusion
This compound derivatives represent a rich scaffold for the development of novel therapeutics with a wide range of biological activities. Their demonstrated efficacy as anticonvulsants, anticancer agents, and their potential as antimicrobial and anti-inflammatory compounds, underscore their importance in medicinal chemistry. The diverse mechanisms of action, from modulation of ion channels and transporters to inhibition of key signaling pathways, offer multiple avenues for therapeutic intervention. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the continued exploration and optimization of this promising class of molecules.
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (2R)-2-acetamido-N-benzyl-3-methoxypropanamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzylpropanamide: A Core Precursor in Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylpropanamide is a versatile amide that serves as a crucial precursor in a multitude of organic syntheses, finding significant application in the development of pharmaceuticals and other complex organic molecules. Its structural simplicity, combined with the reactivity of the amide functional group, makes it an ideal starting material for the introduction of the N-benzyl moiety and subsequent chemical transformations. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and its application in the synthesis of more complex molecules, and its role as a scaffold in the development of neurologically active compounds.
Chemical and Physical Properties
This compound, also known as N-benzylpropionamide, is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| CAS Number | 10264-12-7 |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | 343.6 °C at 760 mmHg |
| Density | 1.012 g/cm³ |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and ethyl acetate. |
| LogP | 2.55310 |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the acylation of benzylamine (B48309) with propanoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is highly efficient and can be performed under standard laboratory conditions.[1][2][3]
Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
Propanoyl chloride
-
Benzylamine
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.0 equivalent) in dichloromethane.
-
To the stirred solution, add 10% aqueous sodium hydroxide solution (2.0 equivalents).
-
Cool the biphasic mixture in an ice bath to 0-5 °C.
-
Slowly add propanoyl chloride (1.1 equivalents) dropwise from the dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.
This compound as a Precursor in Pharmaceutical Synthesis
This compound and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of anticonvulsant drugs.
Synthesis of Lacosamide Intermediate
Lacosamide, an anticonvulsant medication, can be synthesized from derivatives of this compound. A crucial intermediate, (2R)-2-amino-N-benzyl-3-hydroxypropanamide, is prepared from (2S)-N-benzyl-2-bromo-3-hydroxypropanamide.
Experimental Protocol: Synthesis of (2R)-2-azido-N-benzyl-3-hydroxypropanamide
This protocol describes the conversion of a bromo-substituted this compound derivative to an azido (B1232118) derivative, a key step in the synthesis of a Lacosamide precursor.
Materials:
-
(2S)-N-benzyl-2-bromo-3-hydroxypropanamide
-
Sodium azide (B81097) (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
To a reaction flask, charge (2S)-N-benzyl-2-bromo-3-hydroxypropanamide (1.0 equivalent) and sodium azide (1.2 equivalents) in N,N-dimethylformamide.
-
Raise the temperature of the reaction mixture to 50-55 °C and maintain for 4-5 hours.
-
Cool the reaction mixture to 20-25 °C and add deionized water.
-
Adjust the pH of the reaction mixture to 9-9.5 using a 5% aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water, and concentrate under reduced pressure to obtain (2R)-2-azido-N-benzyl-3-hydroxypropanamide.
Role in Neurological Drug Discovery: Modulation of Glutamate (B1630785) Transporters
Derivatives of this compound have shown promise as modulators of excitatory amino acid transporters (EAATs), particularly EAAT2 (also known as GLT-1).[4][5] EAAT2 is the primary transporter responsible for the reuptake of the excitatory neurotransmitter glutamate from the synaptic cleft in the central nervous system.[6][7] Dysregulation of glutamate homeostasis is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases.[8][9]
Positive allosteric modulators (PAMs) of EAAT2 are a class of compounds that enhance the transporter's activity without directly binding to the glutamate binding site.[10][11][12] This enhancement of glutamate uptake can help to reduce excitotoxicity and restore normal synaptic function. Certain this compound derivatives have been identified as potential EAAT2 PAMs, making this scaffold a valuable starting point for the development of novel therapeutics for neurological conditions.
Signaling Pathway: Positive Allosteric Modulation of EAAT2
The following diagram illustrates the mechanism of glutamate uptake by EAAT2 and the action of a positive allosteric modulator.
Caption: Mechanism of EAAT2-mediated glutamate uptake and positive allosteric modulation.
Experimental Workflows and Logical Relationships
The synthesis of functionalized this compound derivatives often involves a multi-step process starting from readily available precursors. The following diagram outlines a general workflow for the synthesis of a substituted this compound and its subsequent biological evaluation.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
This compound stands as a cornerstone precursor in modern organic synthesis, particularly within the realm of drug discovery and development. Its straightforward synthesis and the versatility of the amide functional group allow for the construction of a diverse array of complex molecules. The demonstrated utility of its derivatives as modulators of key neurological targets, such as the EAAT2 glutamate transporter, highlights the enduring importance of this scaffold in the ongoing quest for novel therapeutics. This guide has provided a detailed overview of the synthesis and application of this compound, offering valuable protocols and insights for researchers in the field.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate transporter - Wikipedia [en.wikipedia.org]
- 7. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. Identification of Novel Allosteric Modulators of Glutamate Transporter EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The N-Benzylpropanamide Scaffold: A Promising Core for Novel CNS-Active Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
While direct therapeutic applications of the parent compound N-Benzylpropanamide are not extensively documented, its core structure, the this compound scaffold, has emerged as a critical pharmacophore in the development of novel therapeutics targeting the central nervous system (CNS). This technical guide consolidates the existing research on key this compound derivatives, highlighting their significant potential as anticonvulsant, analgesic, and anti-inflammatory agents. By examining the structure-activity relationships, mechanisms of action, and preclinical data of these analogs, we aim to provide a comprehensive resource for scientists and researchers focused on the discovery and development of next-generation neurological drugs. This document will delve into the quantitative data from pivotal studies, detail essential experimental protocols, and visualize key biological pathways and workflows to underscore the therapeutic promise of the this compound core.
Introduction: The this compound Scaffold
The this compound moiety, characterized by a propanamide group attached to a benzylamine, serves as a versatile and privileged scaffold in medicinal chemistry. Its structural features, including the amide linkage, the aromatic benzyl (B1604629) group, and the ethyl chain, provide a framework for diverse chemical modifications. These modifications have led to the discovery of potent and selective CNS-active compounds. The benzyl group can participate in hydrophobic interactions with biological targets, while the amide group can act as a hydrogen bond donor and acceptor. This combination of properties makes the this compound scaffold an attractive starting point for designing molecules with favorable pharmacokinetic and pharmacodynamic profiles for CNS penetration and activity.
Therapeutic Applications
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of this compound derivatives. Notably, compounds incorporating a pyrrolidine-2,5-dione moiety have demonstrated broad-spectrum efficacy in preclinical seizure models.
One of the most promising derivatives is (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1) . This compound has shown potent, wide-spectrum anticonvulsant activity in various animal models, including the maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), and 6 Hz seizure tests.[1][2] The R-enantiomer, in particular, has been identified as the more active stereoisomer.[3]
Further studies have explored derivatives such as N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide , which also exhibit significant anticonvulsant effects in both mouse and rat models of epilepsy.[3] The anticonvulsant activity of these compounds compares favorably to established antiepileptic drugs like phenytoin.[3]
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1) | Mouse, MES test | i.p. | 15.6 | 120.5 | 7.7 | [2] |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1) | Mouse, scPTZ test | i.p. | 12.3 | 120.5 | 9.8 | [2] |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1) | Mouse, 6 Hz test (32 mA) | i.p. | 9.8 | 120.5 | 12.3 | [2] |
| N-benzyl-2-acetamido-3-methoxypropionamide (R)-stereoisomer | Mouse, MES test | i.p. | 4.5 | 27 | 6.0 | [3] |
| N-benzyl-2-acetamido-3-methoxypropionamide (R)-stereoisomer | Rat, MES test | p.o. | 3.9 | >500 | >130 | [3] |
| Phenytoin | Mouse, MES test | i.p. | 6.5 | 68 | 10.5 | [3] |
| Phenytoin | Rat, MES test | p.o. | 23 | >500 | >21.7 | [3] |
Analgesic and Anti-inflammatory Potential
The this compound scaffold is also being investigated for its potential in treating pain and inflammation. Research into N-benzyl-N-methyl-3-phenylpropanamide has suggested its potential for analgesic and anti-inflammatory effects.[4] Additionally, studies on other benzamide (B126) derivatives have shown that they can inhibit the production of pro-inflammatory cytokines like TNF-alpha, potentially through the inhibition of the NF-kappaB signaling pathway.[5] The ability of some N-benzylamide conjugates to cross the blood-brain barrier makes them promising candidates for treating neuroinflammation.[6]
Mechanism of Action
The mechanism of action for the anticonvulsant effects of some this compound derivatives has been elucidated. For instance, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1) has been identified as a novel, orally bioavailable, and selective positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2).[1][2] EAAT2 is a glutamate (B1630785) transporter crucial for clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxicity, which is implicated in seizures. By enhancing glutamate uptake, (R)-AS-1 helps to maintain glutamate homeostasis and reduce neuronal hyperexcitability.[1][7]
Caption: Mechanism of action of (R)-AS-1 as a positive allosteric modulator of EAAT2.
Experimental Protocols
The preclinical evaluation of this compound derivatives for anticonvulsant activity typically involves a battery of standardized in vivo and in vitro assays.
In Vivo Anticonvulsant Screening
A common workflow for assessing the anticonvulsant potential of a test compound is as follows:
Caption: General experimental workflow for in vivo anticonvulsant screening.
This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear-clip electrodes to induce a seizure. The test compound is considered protective if it prevents the tonic hindlimb extension phase of the seizure.
This is a model for myoclonic and absence seizures. The chemical convulsant pentylenetetrazol is administered subcutaneously to induce clonic seizures. The endpoint is the prevention of clonic seizures for a defined period after PTZ administration.
This test assesses neurotoxicity by measuring motor coordination. Animals are placed on a rotating rod, and the time they can remain on the rod is recorded. A decrease in performance indicates potential motor impairment.
Synthesis
This compound and its derivatives can be synthesized through various established chemical routes. A common method involves the coupling of a carboxylic acid (or its activated form) with benzylamine. For instance, this compound can be synthesized from propionyl chloride and benzylamine. More complex derivatives, such as those with substitutions on the propanamide backbone, may require multi-step synthetic pathways. An enzymatic approach has also been described, where N-substituted formamide (B127407) deformylase catalyzes the reverse reaction of synthesizing this compound from formate (B1220265) and benzylamine.
Future Directions
The this compound scaffold represents a fertile ground for the development of novel CNS therapeutics. Future research should focus on:
-
Lead Optimization: Further derivatization of the this compound core to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the molecular targets for derivatives with promising analgesic and anti-inflammatory activities.
-
Pharmacokinetic and Safety Profiling: Comprehensive ADME-Tox studies to ensure the drug-like properties of lead candidates.
-
Clinical Translation: Advancing the most promising compounds into clinical trials for the treatment of epilepsy, neuropathic pain, and neuroinflammatory disorders.
Conclusion
While this compound itself has not been the focus of extensive therapeutic investigation, its core structure is a key building block for a new generation of CNS-active agents. The significant anticonvulsant activity of its derivatives, exemplified by the EAAT2 modulator (R)-AS-1, underscores the therapeutic potential of the this compound scaffold. This technical guide provides a foundation for researchers and drug developers to explore this promising chemical space further, with the ultimate goal of delivering novel and effective treatments for a range of neurological disorders.
References
- 1. Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy N-benzyl-N-methyl-3-phenylpropanamide (EVT-1177442) | 61751-42-6 [evitachem.com]
- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis and in vitro stability of N-benzylamide non-steroidal anti-inflammatory drug conjugates for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Anticonvulsant Properties of N-Benzylpropanamide Analogs: A Technical Guide
This guide provides a comprehensive overview of the anticonvulsant properties of N-Benzylpropanamide analogs, intended for researchers, scientists, and drug development professionals. It covers quantitative efficacy data, detailed experimental protocols, and key mechanistic insights, including structure-activity relationships.
Core Concepts and Mechanisms of Action
This compound analogs represent a promising class of anticonvulsant agents. Their mechanism of action is often multifaceted, with some compounds exhibiting broad-spectrum activity in various seizure models. A notable mechanism identified for some analogs, such as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1), is the positive allosteric modulation of Excitatory Amino Acid Transporter 2 (EAAT2).[1][2] EAAT2 is crucial for clearing glutamate (B1630785) from the synaptic cleft, and its enhancement helps to reduce neuronal hyperexcitability, a hallmark of epilepsy.[1][3] Other analogs, like Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), are thought to act by enhancing the slow inactivation of voltage-gated sodium channels.[3]
Quantitative Data on Anticonvulsant Activity
The anticonvulsant efficacy of various this compound analogs has been quantified using median effective dose (ED50) values in different animal models. Lower ED50 values indicate higher potency. The data is summarized in the tables below for easy comparison.
N-Benzyl-2-acetamidopropionamide Derivatives
| Compound | Animal Model | Administration | Anticonvulsant Test | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Mouse (i.p.) | Intraperitoneal | MES | 4.5 | 27 | 6.0 |
| Rat (p.o.) | Oral | MES | 3.9 | >512 | >130 | |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18) | Mouse (i.p.) | Intraperitoneal | MES | >100 | - | - |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Mouse (i.p.) | Intraperitoneal | MES | 8.3 | - | - |
| Rat (p.o.) | Oral | MES | 3.9 | - | - | |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse (i.p.) | Intraperitoneal | MES | 17.3 | - | - |
| Rat (p.o.) | Oral | MES | 19 | - | - | |
| Phenytoin (Reference Drug) | Mouse (i.p.) | Intraperitoneal | MES | 6.5 | - | - |
| Rat (p.o.) | Oral | MES | 23 | - | - |
Data sourced from:[4]
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide Analogs
| Compound | Animal Model | Administration | Anticonvulsant Test | ED50 (mg/kg) |
| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Mouse | Intraperitoneal | MES | Not explicitly stated, but showed potent protection |
| Mouse | Intraperitoneal | scPTZ | Not explicitly stated, but showed potent protection | |
| Mouse | Intraperitoneal | 6-Hz (32 mA) | Not explicitly stated, but showed potent protection | |
| Mouse | Intraperitoneal | 6-Hz (44 mA) | Showed potent protection | |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1) | Mouse | Intraperitoneal | MES | ED50 values reported across various models[5] |
| Mouse | Intraperitoneal | 6 Hz (32/44 mA) | ED50 values reported across various models[5] | |
| Mouse | Intraperitoneal | scPTZ | ED50 values reported across various models[5] |
Experimental Protocols
The evaluation of anticonvulsant properties of this compound analogs typically involves standardized animal models of seizures. The following are detailed methodologies for key experiments.
Maximal Electroshock (MES) Test
The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[8]
-
Animal Subjects: Male albino mice or rats are commonly used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Seizure Induction: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus is delivered via corneal or ear electrodes. The stimulus parameters are typically 50-60 Hz, 0.2-second duration, and a current sufficient to induce a tonic hindlimb extension in control animals.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model used to screen for drugs effective against myoclonic and absence seizures.[9]
-
Animal Subjects: Male albino mice are typically used.
-
Drug Administration: The test compound is administered i.p. or p.o. at various doses.
-
Seizure Induction: Following a specified pre-treatment time, a convulsant dose of pentylenetetrazol (PTZ), typically around 85-100 mg/kg, is injected subcutaneously.[9]
-
Observation Period: Animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures during the observation period.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
6-Hz Seizure Test
The 6-Hz seizure model is considered a model of therapy-resistant partial seizures.[6]
-
Animal Subjects: Male albino mice are used.
-
Drug Administration: The test compound is administered i.p. or p.o. at various doses.
-
Seizure Induction: After a specific pre-treatment time, a low-frequency (6 Hz) electrical stimulus of a certain current intensity (e.g., 32 mA or 44 mA) is delivered for a longer duration (e.g., 3 seconds) via corneal electrodes.[5][6]
-
Endpoint: The endpoint is the protection against the "psychomotor" seizure, characterized by immobility, forelimb clonus, and twitching of the vibrissae.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the psychomotor seizure, is calculated.
Rotarod Neurotoxicity Assay
This test is used to assess potential motor impairment and neurotoxicity of the test compounds.[4]
-
Apparatus: A rotating rod (rotarod) apparatus is used.
-
Training: Animals are pre-trained to stay on the rotating rod for a set period (e.g., 1-2 minutes).
-
Test Procedure: At the time of peak drug effect determined from the seizure models, animals are placed on the rotarod, which is rotating at a constant speed (e.g., 6-10 rpm).
-
Endpoint: The inability of an animal to remain on the rod for a predetermined duration (e.g., 1 minute) in three consecutive trials is considered a measure of neurotoxicity.
-
Data Analysis: The dose that causes neurotoxicity in 50% of the animals (TD50) is calculated.
Visualizations
Signaling Pathway of EAAT2 Modulation
Caption: EAAT2 modulation by this compound analogs.
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for preclinical anticonvulsant screening.
Structure-Activity Relationship (SAR) Summary
Caption: Key structure-activity relationships of N-Benzylpropanamides.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the CNS Mechanism of Action of N-Benzylpropanamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on the mechanism of action of a specific, well-researched derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1) , due to the limited availability of CNS-related pharmacological data on the parent compound, N-Benzylpropanamide. The findings related to (R)-AS-1 provide significant insights into a novel mechanism for anticonvulsant activity.
Introduction
Recent advancements in neuropharmacology have led to the discovery of novel compounds with significant potential for treating CNS disorders. Among these, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, designated as (R)-AS-1, has emerged as a promising anticonvulsant agent with a unique mechanism of action. This document provides a comprehensive overview of the preclinical data, experimental protocols, and the elucidated signaling pathway of (R)-AS-1, a derivative of this compound.
Core Mechanism of Action: Positive Allosteric Modulation of EAAT2
The primary mechanism of action for (R)-AS-1 in the central nervous system is its role as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2) .[1][2][3] EAAT2, predominantly expressed on astrocytes, is crucial for maintaining low extracellular glutamate (B1630785) levels, thereby preventing excitotoxicity. By enhancing the glutamate uptake capacity of EAAT2, (R)-AS-1 effectively reduces neuronal hyperexcitability, which is a hallmark of seizures.[2][3]
This mechanism is considered novel and distinct from many existing antiseizure drugs, which typically target ion channels or GABAergic neurotransmission.[1][2][3] In vitro studies have confirmed that (R)-AS-1 enhances glutamate uptake in primary glial cultures and COS-7 cells expressing EAAT2.[2][3] Importantly, it shows high selectivity for EAAT2, with no significant activity at EAAT1 or EAAT3, nor does it interact with targets of other marketed antiseizure medications.[1][2][3]
Signaling Pathway and Molecular Interactions
(R)-AS-1 is believed to bind to an allosteric site on the EAAT2 transporter, rather than the glutamate binding site itself. This binding event induces a conformational change in the transporter that increases its efficiency in clearing synaptic glutamate. Molecular docking simulations suggest potential binding sites for (R)-AS-1, involving residues in the transmembrane domains and extracellular loops of the EAAT2 protein.[1]
Below is a diagram illustrating the proposed signaling pathway.
Quantitative Data: Antiseizure Activity and Neurotoxicity
The anticonvulsant efficacy and safety profile of (R)-AS-1 and its related compounds have been evaluated in various rodent models of seizures. The data is summarized in the tables below.
Table 1: In Vivo Antiseizure Activity in Mice
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| (R)-AS-1 | 66.3 | 15.6 | 36.3 |
| (S)-AS-1 | 87.5 | 28.8 | 52.7 |
| Racemate I | 67.6 | 24.6 | 42.8 |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test.
Table 2: Neurotoxicity and Protective Index in Mice
| Compound | Rotarod TD₅₀ (mg/kg) | PI (MES) | PI (6 Hz) | PI (scPTZ) |
| (R)-AS-1 | >500 | >7.5 | >32.0 | >13.8 |
| (S)-AS-1 | >500 | >5.7 | >17.4 | >9.5 |
| Racemate I | 347.6 | 5.1 | 14.1 | 8.1 |
TD₅₀ (Median Toxic Dose) is the dose at which 50% of animals exhibit motor impairment. PI (Protective Index) = TD₅₀/ED₅₀, a measure of the safety margin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The key experimental protocols are outlined below.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Male CD-1 mice.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: A 0.2-second electrical stimulus (50 mA, 60 Hz) is delivered via corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as protection.
-
Data Analysis: The ED₅₀ is calculated using probit analysis.
Hz Seizure Test
This model is used to assess efficacy against psychomotor seizures, which are often refractory to treatment.
-
Animal Model: Male CD-1 mice.
-
Drug Administration: The test compound is administered i.p.
-
Induction of Seizure: A 3-second electrical stimulus (32 mA or 44 mA, 6 Hz) is delivered via corneal electrodes.
-
Endpoint: The observation of seizure activity (stunned posture with Straub's tail) is noted. Protection is defined as the absence of this seizure activity.
-
Data Analysis: The ED₅₀ is determined.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is indicative of efficacy against myoclonic and absence seizures.
-
Animal Model: Male CD-1 mice.
-
Drug Administration: The test compound is administered i.p.
-
Induction of Seizure: PTZ is injected subcutaneously at a dose of 100 mg/kg.[4]
-
Observation: Animals are observed for 30 minutes for the presence of clonic seizures lasting at least 3 seconds.[4]
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The ED₅₀ is calculated.
Rotarod Motor Impairment Test
This test assesses for potential neurological deficits and motor incoordination.
-
Apparatus: A rotating rod (3 cm diameter, 10 rpm).
-
Procedure: Mice are trained to remain on the rotating rod. On the test day, after drug administration, their ability to stay on the rod for at least 1 minute is assessed.
-
Endpoint: Failure to remain on the rod for the duration of the test is indicative of motor impairment.
-
Data Analysis: The TD₅₀ is calculated.
The workflow for preclinical evaluation is depicted below.
Conclusion
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1) represents a significant advancement in the search for novel antiseizure drugs. Its unique mechanism as a positive allosteric modulator of the EAAT2 glutamate transporter offers a new therapeutic strategy for epilepsy and potentially other CNS disorders characterized by glutamate excitotoxicity. The robust preclinical data, demonstrating broad-spectrum anticonvulsant activity and a favorable safety profile, underscore its potential for further clinical development.[1][2][3] The detailed experimental protocols provided herein should facilitate further research into this promising class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Optimized Synthesis of N-Benzylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylpropanamide is a chemical compound belonging to the amide functional group, which is a critical structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. The efficient and high-yield synthesis of amides is a cornerstone of modern organic chemistry. This document provides detailed protocols and optimization data for the synthesis of this compound, a representative secondary amide. The primary focus is on two prevalent and effective synthetic strategies: the acylation of benzylamine (B48309) with propanoyl chloride and the coupling of propanoic acid with benzylamine using a carbodiimide (B86325) reagent. These protocols are designed to provide researchers with a reliable and optimized methodology for producing this compound with high purity and yield.
Comparative Analysis of Synthesis Protocols
The selection of a synthetic route for amide bond formation often depends on factors such as the availability of starting materials, desired scale, and sensitivity of functional groups. Below is a summary of quantitative data for two optimized protocols for the synthesis of this compound, allowing for an easy comparison of their key performance indicators.
| Parameter | Protocol 1: Propanoyl Chloride Method | Protocol 2: DCC Coupling Method |
| Starting Materials | Propanoyl Chloride, Benzylamine | Propanoic Acid, Benzylamine |
| Key Reagent | - | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Base | Triethylamine (B128534) (TEA) | 4-Dimethylaminopyridine (DMAP) (catalytic) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours | 12-16 hours |
| Typical Yield | 90-98% | 85-95% |
| Purity (post-purification) | >98% | >98% |
| Workup Procedure | Aqueous wash | Filtration and aqueous wash |
| Purification Method | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound from Propanoyl Chloride
This protocol describes the synthesis of this compound via the Schotten-Baumann reaction between propanoyl chloride and benzylamine.
Materials:
-
Benzylamine (1.0 eq)
-
Propanoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Heptane or Hexanes
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq) and anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid or oil. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by silica (B1680970) gel column chromatography.[1][2]
Protocol 2: Synthesis of this compound using DCC Coupling
This protocol details the amide bond formation between propanoic acid and benzylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[3]
Materials:
-
Propanoic acid (1.0 eq)
-
Benzylamine (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve propanoic acid (1.0 eq), benzylamine (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.[3]
-
After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield pure this compound.[1]
Visualized Workflows and Reaction Pathways
The following diagrams illustrate the logical flow of the experimental procedures and the underlying chemical transformation.
Caption: Workflow for this compound synthesis via the propanoyl chloride method.
Caption: Workflow for this compound synthesis using the DCC coupling method.
References
Synthesis of N-Benzylpropanamide: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of N-Benzylpropanamide, a valuable intermediate in organic synthesis and drug discovery. Two common and effective protocols are detailed: the reaction of propanoyl chloride with benzylamine (B48309) and the coupling of propanoic acid with benzylamine using N,N'-dicyclohexylcarbodiimide (DCC).
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 10264-12-7 |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below.
Protocol 1: Synthesis from Propanoyl Chloride and Benzylamine
This method involves the acylation of benzylamine with propanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Benzylamine | 107.15 | 10 | 1.07 g |
| Propanoyl chloride | 92.52 | 11 | 1.02 g |
| Triethylamine (B128534) | 101.19 | 12 | 1.67 mL |
| Dichloromethane (B109758) (DCM) | - | - | 50 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.07 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of propanoyl chloride (1.02 g, 11 mmol) in 20 mL of anhydrous DCM dropwise from the dropping funnel over 30 minutes with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system such as ethyl acetate/hexanes to yield pure this compound.
-
Expected Yield and Characterization:
-
Yield: Typically 85-95%.
-
Melting Point: 56-58 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.39 (m, 5H, Ar-H), 5.90 (br s, 1H, NH), 4.45 (d, J=5.6 Hz, 2H, N-CH₂), 2.22 (q, J=7.6 Hz, 2H, CO-CH₂), 1.18 (t, J=7.6 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.5, 138.4, 128.7, 127.8, 127.5, 43.8, 30.0, 9.8.
Protocol 2: Synthesis from Propanoic Acid and Benzylamine via DCC Coupling
This method utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation between propanoic acid and benzylamine.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass |
| Propanoic acid | 74.08 | 10 | 0.74 g |
| Benzylamine | 107.15 | 10 | 1.07 g |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 11 | 2.27 g |
| 4-Dimethylaminopyridine (B28879) (DMAP) | 122.17 | 1 | 0.12 g |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of propanoic acid (0.74 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask, add a solution of DCC (2.27 g, 11 mmol) in 20 mL of DCM at 0 °C with stirring.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18 hours.
-
Work-up:
-
A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization.
-
Expected Yield and Characterization:
-
Yield: Typically 70-85%.
-
Characterization data is identical to Protocol 1.
Experimental Workflow and Logic
The synthesis of this compound follows a logical progression from starting materials to the final purified product. The choice between the two protocols may depend on the availability of reagents and the desired scale of the reaction. The acid chloride method is generally faster, while the DCC coupling method is often used for more sensitive substrates.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a fundamental example of amide bond formation, a cornerstone of peptide synthesis and medicinal chemistry. The underlying principle is the nucleophilic attack of the amine (benzylamine) on an activated carboxylic acid derivative (propanoyl chloride or the DCC-activated propanoic acid).
Application Note: Purification of N-Benzylpropanamide using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of N-Benzylpropanamide using silica (B1680970) gel column chromatography. The methodology is designed to separate the target compound from common impurities that may arise during its synthesis.
Introduction
This compound is an amide compound with applications in organic synthesis and as a potential intermediate in pharmaceutical development. Synthesis of this compound, typically through the acylation of benzylamine (B48309) with propanoyl chloride or propanoic anhydride, can result in unreacted starting materials and by-products. Effective purification is crucial to obtain a high-purity final product. Column chromatography is a standard and effective method for this purification. This application note outlines the optimized conditions for the separation of this compound using a silica gel stationary phase and a hexane (B92381)/ethyl acetate (B1210297) mobile phase.
Chromatographic Principles
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For the purification of this compound, a normal-phase chromatography setup is employed.
-
Stationary Phase: Silica gel, a polar adsorbent, is used as the stationary phase.[2] Polar compounds in the mixture will interact more strongly with the silica gel and therefore move more slowly down the column.[3]
-
Mobile Phase: A mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) is used as the mobile phase or eluent.[4] By gradually increasing the polarity of the mobile phase, compounds are eluted from the column in order of increasing polarity.
-
Separation: this compound is a moderately polar compound. It will be more strongly adsorbed to the silica gel than non-polar impurities but less strongly than highly polar impurities or starting materials like benzylamine. The choice of solvent system is critical for achieving good separation.[5]
Experimental Protocol
This protocol details the steps for the purification of this compound on a laboratory scale.
3.1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Triethylamine (B128534) (optional, for acid-sensitive compounds)[4]
-
Deuterated chloroform (B151607) (for NMR analysis)
-
TLC plates (silica gel coated)
-
-
Equipment:
-
Glass chromatography column
-
Separatory funnel (for gradient elution)
-
Fraction collector or test tubes
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
NMR spectrometer
-
3.2. Determination of Optimal Mobile Phase using Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The ideal mobile phase should provide a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.25-0.35.[3]
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualize the developed plate under a UV lamp.
-
The solvent system that gives the best separation with the this compound spot at an Rf of ~0.3 is chosen for the column. For this application, a gradient elution starting from 20% ethyl acetate in hexane is proposed.
3.3. Column Packing
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[2]
-
Add a small layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane). The amount of silica gel should be 20-50 times the weight of the crude sample.[2]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[6]
-
Once the silica has settled, add a thin layer of sand on top to protect the surface.[2]
-
Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.[2]
3.4. Sample Loading and Elution
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully add the dissolved sample to the top of the column.[2]
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the starting mobile phase (20% ethyl acetate in hexane).
-
Collect fractions in test tubes.
-
Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light.
-
Gradually increase the polarity of the mobile phase (e.g., to 30% and then 40% ethyl acetate in hexane) to elute more polar compounds.
3.5. Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the identity and purity of the final product using techniques such as NMR spectroscopy.
Data Presentation
The following table summarizes the expected chromatographic behavior of this compound and potential impurities under the described conditions.
| Compound | Structure | Polarity | Expected Rf (20% EtOAc/Hexane) | Elution Order |
| Benzylamine (Starting Material) | C6H5CH2NH2 | High | ~0.1 | 3 |
| Propanoyl chloride (Starting Material) | CH3CH2COCl | Moderate (reactive) | - | - |
| This compound (Product) | C6H5CH2NHCOCH2CH3 | Moderate | ~0.3 | 2 |
| Non-polar by-products | - | Low | >0.5 | 1 |
Visualizations
Diagram 1: Column Chromatography Workflow
Caption: Workflow for this compound Purification.
Diagram 2: Polarity-Based Separation Principle
Caption: Separation Principle on Silica Gel.
Troubleshooting
-
Product does not elute: The mobile phase is not polar enough. Gradually increase the percentage of ethyl acetate.
-
Poor separation: The initial mobile phase is too polar, or the column was not packed properly. Repack the column and start with a less polar solvent system.
-
Streaking of spots on TLC: The compound may be acidic or basic. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape.[4][7]
Conclusion
The described column chromatography protocol provides an effective method for the purification of this compound from typical reaction impurities. Optimization of the mobile phase through preliminary TLC analysis is key to achieving high purity of the final product. This method is scalable and can be adapted for various research and development needs.
References
Application Notes and Protocols for TLC Monitoring of N-Benzylpropanamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of N-Benzylpropanamide and its subsequent monitoring using thin-layer chromatography (TLC). The synthesis involves the reaction of propanoyl chloride with benzylamine (B48309). TLC is a crucial technique for monitoring the progress of this reaction, allowing for the qualitative analysis of reactants and products.[1] These protocols are designed to be accessible to researchers, scientists, and professionals involved in drug development and organic synthesis.
Synthesis of this compound
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between propanoyl chloride and benzylamine. The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of propanoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.[2][3]
Reaction:
Propanoyl Chloride + Benzylamine → this compound + HCl
The hydrochloric acid byproduct will react with excess benzylamine to form benzylammonium chloride.[1]
Experimental Protocols
Synthesis of this compound
This protocol details the procedure for synthesizing this compound from propanoyl chloride and benzylamine.
Materials:
-
Propanoyl chloride
-
Benzylamine
-
Triethylamine (B128534) (or other suitable base)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add propanoyl chloride (1.05 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using TLC (as described in Protocol 3.2). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
TLC Monitoring of the Reaction
This protocol outlines the steps for monitoring the synthesis of this compound using thin-layer chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Mobile phase: 3:1 Hexane:Ethyl Acetate (B1210297) (v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Potassium permanganate (B83412) (KMnO₄) stain
-
Heat gun
Procedure:
-
Prepare the TLC developing chamber by adding the 3:1 hexane:ethyl acetate mobile phase to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover the chamber.
-
On the baseline of a TLC plate, drawn lightly with a pencil, spot the following:
-
Lane 1 (Starting Material): A dilute solution of benzylamine.
-
Lane 2 (Co-spot): A combined spot of the starting material and the reaction mixture.
-
Lane 3 (Reaction Mixture): A small aliquot of the reaction mixture. Note: Due to the instability of propanoyl chloride on silica (B1680970) gel, it is advisable to quench the reaction mixture aliquot with a small amount of methanol (B129727) before spotting. This will convert the unreacted propanoyl chloride to methyl propionate, which is easier to visualize and less reactive on the plate.[4][5][6]
-
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Benzylamine and this compound, containing aromatic rings, should be visible as dark spots.[7] Circle the visible spots with a pencil.
-
For further visualization, dip the plate into a potassium permanganate stain, then gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a purple background.[8] This can help visualize any remaining starting materials or byproducts.
Data Presentation
The progress of the reaction can be determined by observing the disappearance of the starting material (benzylamine) spot and the appearance of the product (this compound) spot on the TLC plate. The retention factor (Rf) for each spot can be calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [2]
| Compound | Expected Rf Value (3:1 Hexane:Ethyl Acetate) | Visualization Method(s) |
| Benzylamine | ~0.2 - 0.3 | UV (254 nm), KMnO₄ Stain |
| Propanoyl Chloride | Unstable on silica, not directly measured | KMnO₄ Stain (after quenching) |
| This compound | ~0.4 - 0.5 | UV (254 nm) |
Note: The provided Rf values are estimates and may vary depending on the specific experimental conditions such as the brand of TLC plates, temperature, and chamber saturation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and TLC monitoring of this compound.
Caption: Workflow for this compound Synthesis and TLC Monitoring.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
Application Note: A Robust HPLC Method for the Analysis of N-Benzylpropanamide
Abstract
This application note describes the development of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Benzylpropanamide. The method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The developed method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724) and water, and UV detection. This document provides a detailed experimental protocol, data presentation, and a workflow diagram to facilitate method implementation.
Introduction
This compound is an amide compound with potential applications in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification in research and quality control settings. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This application note outlines a systematic approach to developing an efficient RP-HPLC method for this compound analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for selecting the appropriate chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| XLogP3-AA | 1.7 | [1] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane.[2] | - |
The XLogP value suggests that this compound is moderately hydrophobic, making it an ideal candidate for reversed-phase chromatography.
HPLC Method Development Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals: HPLC grade acetonitrile, methanol (B129727), and water. This compound reference standard of known purity.
Experimental Workflow
The logical workflow for the HPLC method development is depicted in the following diagram.
Figure 1: HPLC Method Development Workflow.
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. It is recommended to start with a 50:50 (v/v) mixture. Degas the mobile phase before use to prevent pump cavitation and baseline noise.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL. Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
The initial and optimized chromatographic conditions are summarized in Table 2.
| Parameter | Initial Conditions | Optimized Conditions |
| Stationary Phase | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | Ambient (or 30 °C) | 30 °C |
| Detection Wavelength | 256 nm | 256 nm |
| Injection Volume | 10 µL | 10 µL |
The selection of 256 nm as the detection wavelength is based on the UV absorption maxima of the structurally related compound, benzylamine.[3]
Method Optimization
Method optimization is a critical step to achieve the desired separation with good peak shape, resolution, and analysis time.
Organic Modifier Screening
Both acetonitrile and methanol can be screened as the organic modifier in the mobile phase. Acetonitrile often provides better peak shape and lower backpressure.
Mobile Phase Composition
The ratio of the organic modifier to the aqueous phase should be optimized to achieve a suitable retention time for this compound. An increase in the percentage of acetonitrile will decrease the retention time.
Column Temperature
Maintaining a constant column temperature (e.g., 30 °C) can improve the reproducibility of the retention time and peak shape.
The process of method optimization can be visualized as a decision-making flow.
References
Application Note: Purity Determination of N-Benzylpropanamide by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the purity analysis of N-Benzylpropanamide using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology provides a robust framework for the separation, identification, and quantification of this compound and its potential process-related impurities. This document includes detailed experimental procedures, data presentation, and a discussion of potential mass spectral fragmentation patterns to aid in the accurate assessment of compound purity, a critical step in drug discovery and development.
Introduction
This compound is a chemical compound with potential applications in organic synthesis and pharmaceutical research. As with any synthesized compound intended for these purposes, establishing its purity is a critical quality control measure. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This makes it an ideal method for identifying and quantifying volatile and semi-volatile compounds, including this compound and its potential impurities. This application note provides a detailed protocol for the GC-MS analysis of this compound purity.
Experimental Protocols
Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent in which this compound is readily soluble. Dichloromethane or ethyl acetate (B1210297) are suitable choices.
-
Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the chosen solvent.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of the chosen solvent to achieve a final concentration of 1 mg/mL.
-
Filtration: Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled with a mass spectrometer is used for this analysis. The following conditions are recommended and can be optimized based on the specific instrumentation available.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for higher sensitivity |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutesRamp 1: 10 °C/min to 280 °CHold at 280 °C for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40 - 400 m/z |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
Purity Calculation
The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Identification of this compound
The identification of the this compound peak is confirmed by its retention time and mass spectrum. The molecular weight of this compound (C10H13NO) is 163.22 g/mol [1]. The mass spectrum should exhibit a molecular ion peak (M+) at m/z 163.
Mass Spectral Fragmentation
The mass spectrum of this compound is characterized by specific fragmentation patterns. The most abundant fragment is typically the tropylium (B1234903) ion at m/z 91, formed from the benzyl (B1604629) group. Another significant peak is observed at m/z 106[1]. The fragmentation of amides can also involve cleavage of the C-N bond and McLafferty rearrangement[2].
Table 2: Expected Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Structure |
| 163 | Molecular Ion [M]+ | [C10H13NO]+ |
| 106 | [C7H8N]+ | Benzylaminiumylidene |
| 91 | [C7H7]+ | Tropylium ion |
| 77 | [C6H5]+ | Phenyl ion |
| 57 | [C3H5O]+ | Propanoyl cation |
Potential Impurities
The synthesis of this compound commonly involves the reaction of propanoyl chloride with benzylamine. Potential impurities may include unreacted starting materials, by-products, and degradation products.
Table 3: Potential Impurities and their Identification
| Potential Impurity | Identification Method | Expected m/z of Molecular Ion |
| Benzylamine | GC-MS, comparison with reference standard | 107 |
| Propanoyl chloride | GC-MS (may hydrolyze in the presence of moisture) | 92 (and its hydrolysis product, propanoic acid) |
| N,N-Dibenzylpropanamide | GC-MS | 253 |
| Benzaldehyde | GC-MS (from oxidation of benzylamine) | 106 |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound purity.
Signaling Pathway of Fragmentation
References
Application Notes and Protocols: N-Benzylpropanamide as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-benzylpropanamide scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the development of a diverse range of therapeutic agents. Its synthetic tractability and ability to interact with various biological targets have led to the discovery of potent compounds with applications in neurology, oncology, and beyond. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, intended to guide researchers in their drug discovery and development efforts.
Synthetic Applications
The this compound core can be readily synthesized and functionalized, allowing for the exploration of a broad chemical space. A key example is the synthesis of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a potent anticonvulsant agent.
Protocol 1: Synthesis of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1][1][2][3]
This protocol outlines a general synthetic route for the preparation of (R)-AS-1 and its analogs.
Step 1: Synthesis of (R)-2-aminopropanamide intermediate
A solution of the appropriate (R)-amino acid is reacted with a coupling agent, followed by the addition of benzylamine (B48309) to form the corresponding (R)-2-amino-N-benzylpropanamide.
Step 2: Cyclization to form the pyrrolidine-2,5-dione ring
The resulting aminopropanamide is then reacted with succinic anhydride (B1165640) in a suitable solvent, such as acetic acid, under reflux to yield the final N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide derivative.
Purification: The final product is typically purified by recrystallization or column chromatography.
Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.[1]
Biological Applications and Experimental Protocols
This compound derivatives have shown significant promise in several therapeutic areas, most notably as anticonvulsants, modulators of excitatory amino acid transporters, and inhibitors of key enzymes.
Anticonvulsant Activity
Several this compound derivatives exhibit potent anticonvulsant properties, making them promising candidates for the treatment of epilepsy.[1][2][3][4][5] The anticonvulsant efficacy of these compounds is typically evaluated in preclinical models such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure tests.
| Compound | Animal Model | Administration Route | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6 Hz (32 mA) ED50 (mg/kg) | Rotorod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | 4.5 | - | - | 27 | 6.0 | [4] |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Mouse | i.p. | 8.3 | - | - | - | - | [2] |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse | i.p. | 17.3 | - | - | - | - | [2] |
| (R)-AS-1 | Mouse | i.p. | 49.6 | 67.4 | 31.3 | >500 | >10.1 (MES) | [1] |
| AS-1 | Mouse | i.p. | - | 81.12 | - | - | - | [3] |
| Valproic Acid (VPA) | Mouse | i.p. | 252.74 | 239.45 | 130.65 | 430.77 | 1.7 (MES) | [3] |
| Phenytoin | Mouse | i.p. | 6.5 | - | - | ~40-70 | ~6.2-10.8 | [2][4] |
| Carbamazepine | Mouse | i.p. | ~8-15 | - | - | ~37-54 | ~2.5-6.8 | [4] |
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Apparatus: An electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Administer the test compound or vehicle to a group of mice or rats.
-
At the time of peak effect of the drug, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
This test is used to identify compounds that can prevent clonic seizures, modeling absence seizures.[3][6]
Procedure:
-
Administer the test compound or vehicle to a group of mice.
-
After a predetermined time, inject a convulsive dose of pentylenetetrazol (e.g., 100 mg/kg) subcutaneously.[6]
-
Observe the animals for a period of 30 minutes for the occurrence of clonic seizures (clonus of the whole body lasting for at least 3 seconds).[6]
-
The absence of clonic seizures is considered protection.
-
The ED50 is calculated as the dose that protects 50% of the animals from seizures.[3]
Modulation of Excitatory Amino Acid Transporter 2 (EAAT2)
(R)-AS-1 has been identified as a positive allosteric modulator (PAM) of EAAT2, a glutamate (B1630785) transporter primarily responsible for clearing glutamate from the synaptic cleft.[1][7][8] Dysregulation of glutamate homeostasis is implicated in various neurological disorders, making EAAT2 an attractive therapeutic target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. (Open Access) Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo (2022) | Michał Abram | 16 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
Experimental protocol for N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a compound of significant interest in neuroscience research, particularly for its potential as an anticonvulsant agent. The synthesis is a multi-step process commencing with commercially available protected amino acids. This protocol outlines the necessary reagents, conditions, and purification methods. Additionally, this note includes characterization data and a diagram of the compound's proposed signaling pathway to provide a comprehensive resource for researchers.
Introduction
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, particularly its (R)-enantiomer often referred to as (R)-AS-1, has emerged as a promising candidate in the development of novel antiepileptic drugs.[1][2] This compound exhibits potent anticonvulsant properties in various preclinical models of epilepsy.[3][4][5] Its mechanism of action is believed to involve the positive allosteric modulation of the Excitatory Amino Acid Transporter 2 (EAAT2).[1][6] EAAT2 is a crucial glutamate (B1630785) transporter in the central nervous system, primarily responsible for clearing glutamate from the synaptic cleft.[7] Dysregulation of glutamate homeostasis is a key factor in the pathophysiology of epilepsy.[7][8] By enhancing the function of EAAT2, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide helps to maintain low extracellular glutamate levels, thereby reducing neuronal hyperexcitability and seizure susceptibility.[6] The pyrrolidine-2,5-dione moiety is a recognized pharmacophore in many centrally acting agents.[1]
Experimental Protocol
The synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide can be accomplished through a three-step process starting from Boc-protected alanine. The general workflow is depicted below:
Caption: Synthetic workflow for N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide.
Materials
| Reagent | Supplier | Purity |
| Boc-D-Alanine | Sigma-Aldrich | ≥98% |
| Benzylamine | Alfa Aesar | 99% |
| Dicyclohexylcarbodiimide (B1669883) (DCC) | TCI Chemicals | >98.0% |
| Dichloromethane (B109758) (DCM) | Fisher Chemical | ≥99.8% |
| Trifluoroacetic acid (TFA) | Acros Organics | 99% |
| Ammonium (B1175870) hydroxide | J.T. Baker | 28-30% |
| Succinic anhydride | Sigma-Aldrich | ≥99% |
| Glacial Acetic Acid | VWR Chemicals | 99.7% |
| Diethyl ether | Macron Fine Chemicals | ≥99.0% |
| Ethyl acetate (B1210297) | EMD Millipore | ≥99.5% |
| Hexanes | Pharmco-Aaper | 98.5% |
Step 1: Synthesis of (R)-tert-butyl (1-(benzylamino)-1-oxopropan-2-yl)carbamate
-
To a solution of Boc-D-alanine (1.0 eq) in dichloromethane (DCM), add benzylamine (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of (R)-2-amino-N-benzylpropanamide
-
Dissolve the product from Step 1 in trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Remove the TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and neutralize with ammonium hydroxide.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the amine.
Step 3: Synthesis of (R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
-
Dissolve (R)-2-amino-N-benzylpropanamide (1.0 eq) and succinic anhydride (1.1 eq) in glacial acetic acid.[9]
-
Heat the reaction mixture to reflux (around 120 °C) for 4-6 hours.[8]
-
Monitor the formation of the succinimide by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and diethyl ether.
-
The crude product can be further purified by recrystallization or column chromatography to afford the final product.
Characterization Data
| Property | Data |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not explicitly found in the search results. |
| ¹H NMR (CDCl₃) | Data not explicitly found in the search results. |
| ¹³C NMR (CDCl₃) | Data not explicitly found in the search results. |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₄H₁₇N₂O₃⁺: 261.1239, found: (specific value not in search results) |
| Yield | Not explicitly stated for the final step in the search results. |
Signaling Pathway
The synthesized compound, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, acts as a positive allosteric modulator of the astrocytic glutamate transporter EAAT2. This transporter plays a critical role in maintaining glutamate homeostasis in the synaptic cleft. The diagram below illustrates this mechanism.
Caption: Mechanism of action of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide.
References
- 1. reaction mechanism - Product of primary amine and acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of N-Benzylpropanamide for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of N-Benzylpropanamide, a key intermediate and structural motif in compounds with potential therapeutic applications, notably as anticonvulsant agents. Detailed protocols for two synthetic routes, purification methods, and analytical characterization are presented. Furthermore, this application note outlines the preclinical development workflow for a new chemical entity (NCE) like this compound and discusses the potential biological target, the excitatory amino acid transporter 2 (EAAT2), based on structurally related compounds.
Introduction
This compound and its derivatives have emerged as promising scaffolds in medicinal chemistry. Recent studies have highlighted the anticonvulsant properties of structurally related molecules, such as N-benzyl-2-acetamidopropionamide and N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide.[1][2] Notably, certain derivatives have been identified as positive allosteric modulators of the excitatory amino acid transporter 2 (EAAT2), a critical protein in regulating glutamate (B1630785) levels in the central nervous system.[3][4] Dysregulation of glutamate is implicated in various neurological disorders, including epilepsy.
The development of a robust and scalable synthesis of this compound is a critical step for advancing these research efforts and enabling preclinical studies. This document provides detailed protocols for its synthesis, purification to a high degree of purity required for preclinical evaluation, and comprehensive analytical characterization.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 10264-12-7 | [5] |
| Molecular Formula | C₁₀H₁₃NO | [5] |
| Molecular Weight | 163.22 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | 343.6 °C at 760 mmHg | |
| Density | 1.012 g/cm³ | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane (B109758), ethyl acetate (B1210297), methanol). |
Scale-up Synthesis of this compound
Two scalable synthetic methods are presented: the acyl chloride method, which is suitable for large-scale production due to its high reactivity and use of readily available starting materials, and a coupling agent-mediated method, which offers milder reaction conditions and is suitable for laboratory-scale synthesis and analogue preparation.
Method 1: Acyl Chloride Route
This method involves the reaction of propanoyl chloride with benzylamine (B48309) in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
Materials:
-
Propanoyl chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add propanoyl chloride (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Method 2: Coupling Agent Route (HATU)
This method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent to facilitate the amide bond formation between propanoic acid and benzylamine under mild conditions.[6][7]
Experimental Protocol:
-
Materials:
-
Propanoic acid (1.0 eq)
-
Benzylamine (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of propanoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add benzylamine (1.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification
Purification of the crude this compound is crucial to meet the stringent purity requirements for preclinical studies. Recrystallization is the preferred method for obtaining highly pure solid material.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes, or ethanol/water).[8][9]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Results | Reference |
| ¹H NMR | Consistent with the structure of this compound. | [10] |
| ¹³C NMR | Consistent with the structure of this compound. | [5] |
| FT-IR | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1640 cm⁻¹), and aromatic C-H stretching (~3030 cm⁻¹). | [5][11] |
| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 164.11. | [5] |
| High-Performance Liquid Chromatography (HPLC) | Purity ≥ 98% for preclinical studies. | |
| Elemental Analysis | Calculated: C, 73.59%; H, 8.03%; N, 8.58%; O, 9.80%. Found: Within ±0.4% of calculated values. |
Table 2: Summary of Analytical Characterization Data
Preclinical Development Workflow
The path from a newly synthesized compound to a clinical candidate involves a rigorous preclinical development process.[12][13][14]
Caption: A generalized workflow for the preclinical development of a new chemical entity.
Potential Biological Target and Signaling Pathway
While the specific biological activity of this compound is not extensively documented, its structural analogues have shown significant anticonvulsant effects, potentially through the modulation of the excitatory amino acid transporter 2 (EAAT2).[3][4] EAAT2 is a glutamate transporter responsible for clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxicity. Positive allosteric modulators (PAMs) of EAAT2 enhance its glutamate uptake capacity.
Caption: Postulated mechanism of action of this compound as an EAAT2 PAM.
Conclusion
This application note provides detailed and scalable protocols for the synthesis of this compound, a valuable building block for the development of novel therapeutics. The described purification and characterization methods ensure the high purity required for preclinical studies. The outlined preclinical workflow and the discussion of a potential biological target provide a solid framework for researchers and drug development professionals to advance this compound and its derivatives towards clinical applications.
References
- 1. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | C10H13NO | CID 154917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. mt.com [mt.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. nuvisan.com [nuvisan.com]
- 13. scribd.com [scribd.com]
- 14. intuitionlabs.ai [intuitionlabs.ai]
Application Note: Validated HPLC-UV Method for the Quantification of N-Benzylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantitative determination of N-Benzylpropanamide. The method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose. All validation procedures and results are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] Detailed experimental protocols and tabulated data are provided to facilitate method transfer and implementation.
Introduction
This compound (C₁₀H₁₃NO, MW: 163.22 g/mol ) is an amide compound with potential applications in pharmaceutical and chemical research.[4] Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note describes a validated reversed-phase HPLC-UV method developed for this purpose. The validation encompasses specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, ensuring the method's suitability for routine analysis.
Analytical Method
A reversed-phase HPLC method using a C18 column and UV detection was developed for the quantification of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1200 series HPLC or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Note: The selection of a C18 column is based on the non-polar nature of this compound (LogP ~2.55). The mobile phase composition and detection wavelength are chosen to ensure adequate retention and sensitivity.
Method Validation
The developed analytical method was validated according to ICH Q2(R2) guidelines.[1][2][3]
System Suitability
System suitability testing is an integral part of the analytical procedure and was performed before each validation run to ensure the chromatographic system was adequate for the intended analysis.
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the method. This compound was subjected to stress conditions including acid and base hydrolysis, oxidation, and photolytic degradation.[5][6][7][8]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
Results: The chromatograms of the stressed samples showed that the degradation product peaks were well-resolved from the main this compound peak, demonstrating the method's specificity. Peak purity analysis of the this compound peak in the presence of its degradation products confirmed no co-elution.
Visualizations
Caption: Forced degradation experimental workflow.
Linearity
The linearity of the method was evaluated by analyzing a series of this compound standard solutions over a specified concentration range.
Experimental Protocol for Linearity:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
From the stock solution, prepare at least five calibration standards by serial dilution to cover the range of 10 µg/mL to 150 µg/mL.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration of this compound.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 100 | 1502468 |
| 150 | 2253701 |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 15015 |
| Y-intercept | 123 |
| Range | 10 - 150 µg/mL |
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is considered acceptable.
Accuracy
The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).
Experimental Protocol for Accuracy:
-
Prepare a placebo solution.
-
Spike the placebo with this compound stock solution to achieve concentrations of 80, 100, and 120 µg/mL.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 3: Accuracy (Recovery) Data
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) (n=3) | % RSD |
| 80% | 80 | 99.5 | 0.8 |
| 100% | 100 | 100.2 | 0.5 |
| 120% | 120 | 100.8 | 0.6 |
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% with a %RSD of ≤ 2.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Experimental Protocol for Precision:
-
Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration (100 µg/mL) on the same day, under the same operating conditions.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Calculate the % RSD for the results at each level.
Table 4: Precision Data
| Precision Level | Parameter | Result |
| Repeatability (Intra-day) | Mean Assay (%) (n=6) | 100.1 |
| % RSD | 0.7% | |
| Intermediate Precision (Inter-day) | Mean Assay (%) (n=6) | 100.5 |
| % RSD | 1.2% |
Acceptance Criteria: The % RSD for repeatability and intermediate precision should not be more than 2.0%.
Caption: Key parameters of analytical method validation.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol for LOD and LOQ:
-
Determine the standard deviation of the y-intercepts of the regression lines from the linearity study.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Table 5: LOD and LOQ Results
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
The LOQ was experimentally verified to have acceptable precision and accuracy.
Robustness
The robustness of the method was evaluated by intentionally varying critical chromatographic parameters and observing the effect on the results.
Experimental Protocol for Robustness:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% Acetonitrile)
-
-
Analyze a standard solution of this compound under each varied condition.
-
Assess the impact on system suitability parameters and the assay result.
Table 6: Robustness Study Results
| Parameter Varied | Variation | % Assay | Tailing Factor |
| Flow Rate (mL/min) | 0.9 | 99.8 | 1.1 |
| 1.1 | 100.3 | 1.2 | |
| Temperature (°C) | 28 | 100.1 | 1.1 |
| 32 | 99.9 | 1.2 | |
| Mobile Phase (% ACN) | 58 | 99.7 | 1.2 |
| 62 | 100.4 | 1.1 |
Results: The system suitability parameters remained within the acceptance criteria for all variations, and the assay results were not significantly affected, demonstrating the robustness of the method.
Conclusion
The developed HPLC-UV method for the quantification of this compound is specific, linear, accurate, precise, and robust. The method validation was successfully performed in accordance with ICH guidelines, and the results indicate that the method is suitable for its intended purpose in a quality control environment.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound | C10H13NO | CID 154917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. biotech-asia.org [biotech-asia.org]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. ajpsonline.com [ajpsonline.com]
Application Notes and Protocols for In Vitro Biological Evaluation of N-Benzylpropanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for conducting a preliminary in vitro biological evaluation of N-Benzylpropanamide. While specific experimental data for this compound is not extensively available in public literature, the protocols described here are based on standard assays widely used for analogous N-acyl amides and propanamide derivatives.[1][2] This document outlines a logical workflow, from initial toxicity screening to more specific mechanistic assays, to characterize the compound's biological activity profile.
The broader class of N-acyl amides, to which this compound belongs, encompasses endogenous lipid signaling molecules with diverse physiological functions, including roles in inflammation, cell migration, pain, and metabolic regulation.[1][3][4] Analogs have been investigated for activity against neurological targets and as potential antiproliferative agents.[2][5] The following protocols provide the necessary tools to investigate these potential activities for this compound.
Data Presentation: Summary of Potential Biological Activities
Quantitative data from in vitro assays should be organized to facilitate clear interpretation and comparison. The tables below are presented as templates, incorporating representative data from structurally related propanamide compounds to illustrate how results for this compound could be structured.
Table 1: Preliminary Cytotoxicity Profile of an Analogous Propanamide Compound (Data adapted from in vitro ADME-Tox studies of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide)[2][6]
| Assay Type | Cell Line | Compound Concentration | Result (% Cell Viability) |
| Cytotoxicity | HepG2 (Human Liver) | 100 µM | 94.3 ± 7.1 |
| Cytotoxicity | HEK-293 (Human Kidney) | 100 µM | 96.8 ± 21.9 |
| Neurotoxicity | SH-SY5Y (Human Neuroblastoma) | 10 µM | 127.3 ± 7.3 |
Table 2: Template for Antiproliferative Activity (IC₅₀) Data (Based on assays used for N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides)[5]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Experimental Value |
| HCT-116 | Colon Cancer | Experimental Value |
| PC-3 | Prostate Cancer | Experimental Value |
| HeLa | Cervical Cancer | Experimental Value |
Experimental Workflow and Signaling Diagrams
Visualizing the experimental process and potential mechanisms of action is crucial for understanding the compound's effects.
References
- 1. N-Acylamides - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation [frontiersin.org]
- 4. N-acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Testing N-Benzylpropanamide Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of N-Benzylpropanamide derivatives, specifically focusing on the potent anticonvulsant compound (R)-N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1), a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2).[1][2][3][4] The following sections detail the mechanism of action, relevant animal models, experimental protocols, and efficacy data to guide researchers in the preclinical assessment of this class of compounds.
Introduction and Mechanism of Action
This compound derivatives have emerged as a promising class of compounds with significant activity in the central nervous system. A leading example, (R)-AS-1, has demonstrated broad-spectrum anticonvulsant effects in various preclinical models.[1][5][6][7] Its primary mechanism of action is the positive allosteric modulation of EAAT2, a glutamate (B1630785) transporter predominantly expressed on glial cells.[1][2][3][4] By enhancing glutamate uptake from the synaptic cleft, (R)-AS-1 helps to reduce neuronal hyperexcitability, a key factor in the generation and propagation of seizures.[3] This novel mechanism of action suggests potential for efficacy in drug-resistant forms of epilepsy.[1][5]
Recommended Animal Models for Efficacy Testing
Several well-established murine models are recommended for evaluating the anticonvulsant efficacy of this compound derivatives like (R)-AS-1. These models represent different seizure types and are crucial for determining the compound's spectrum of activity.
-
Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds effective against generalized tonic-clonic seizures.[1][5][6][7]
-
Subcutaneous Pentylenetetrazole (s.c. PTZ) Seizure Model: This model is predictive of efficacy against myoclonic and absence seizures.[1][5][7]
-
6-Hz Psychomotor Seizure Model: This model, particularly at higher currents (e.g., 44 mA), is considered a model of drug-resistant focal seizures.[1][5][6]
-
Pentylenetetrazole (PTZ)-Kindling Model: This is a chronic model of epilepsy that assesses a compound's ability to prevent the development and expression of seizure sensitization.[5]
Experimental Protocols
The following are detailed protocols for the key animal models used to assess the anticonvulsant activity of (R)-AS-1.
-
Animals: Adult male albino mice (e.g., CD-1) weighing between 18-30 g are commonly used.[1][5]
-
Housing: Animals should be housed in groups with free access to food and water, and maintained on a 12-hour light/dark cycle.
-
Drug Formulation: (R)-AS-1 is typically suspended in a 0.5% solution of methylcellulose (B11928114) in water for intraperitoneal (i.p.) administration.
-
Administration: The compound is administered i.p. at a specific time (e.g., 30 or 60 minutes) before seizure induction.
-
Objective: To assess protection against generalized tonic-clonic seizures.
-
Procedure:
-
Administer the test compound or vehicle to the mice.
-
At the time of peak effect, deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension.
-
-
Endpoint: The absence of tonic hind limb extension is considered protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
-
Objective: To evaluate efficacy against clonic seizures.
-
Procedure:
-
Endpoint: The absence of clonic seizures is defined as protection.
-
Data Analysis: The ED₅₀ is determined.
-
Objective: To assess efficacy against psychomotor seizures, particularly drug-resistant types.
-
Procedure:
-
Administer the test compound or vehicle.
-
At the time of peak effect, deliver a prolonged, low-frequency electrical stimulus (e.g., 32 mA or 44 mA, 3 s duration, 6 Hz) via corneal electrodes.
-
Observe the mice for seizure activity, characterized by a stun posture with forelimb clonus and Straub's tail.
-
-
Endpoint: The absence of seizure activity is considered protection.
-
Data Analysis: The ED₅₀ is calculated for both the 32 mA and 44 mA stimulus intensities.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and safety profile of (R)-AS-1 in mice following intraperitoneal administration.
Table 1: Anticonvulsant Efficacy of (R)-AS-1 in Mice [1]
| Animal Model | ED₅₀ (mg/kg) | 95% Confidence Interval |
| MES Seizure | 48.0 | (38.9–59.3) |
| s.c. PTZ Seizure | 100.2 | (78.1–128.6) |
| 6-Hz (32 mA) Seizure | 45.2 | (35.6–57.4) |
| 6-Hz (44 mA) Seizure | 201.3 | (153.1–264.7) |
Table 2: Neurotoxicity and Protective Index of (R)-AS-1 in Mice [1]
| Neurotoxicity Test | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Rotarod Test | > 500 | MES: > 10.4 |
| s.c. PTZ: > 5.0 | ||
| 6-Hz (32 mA): > 11.1 | ||
| 6-Hz (44 mA): > 2.5 |
TD₅₀ represents the median toxic dose causing motor impairment in 50% of animals.
In Vitro ADME-Tox Profile
Preliminary in vitro studies on related N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide compounds have shown favorable drug-like properties.[1][5] These include good membrane permeability in parallel artificial membrane permeability assays (PAMPA), excellent metabolic stability in human liver microsomes (HLMs), and no significant inhibition of major cytochrome P450 enzymes (CYP3A4, CYP2D6), with only moderate inhibition of CYP2C9 at higher concentrations.[5] Furthermore, these compounds have not exhibited hepatotoxicity in HepG2 cell assays.[1][5]
Conclusion and Future Directions
The this compound derivative, (R)-AS-1, demonstrates potent, broad-spectrum anticonvulsant activity in established animal models of epilepsy. Its novel mechanism of action as an EAAT2 positive allosteric modulator, combined with a favorable safety profile in preclinical studies, marks it as a promising candidate for further development. Future studies should focus on oral bioavailability, chronic dosing regimens in epilepsy models, and investigation into its efficacy in other neurological disorders characterized by glutamate excitotoxicity, such as neuropathic pain and neurodegenerative diseases. The protocols and data presented herein provide a solid foundation for researchers to advance the study of this important class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of N-Benzylpropanamide in Preclinical In Vivo Studies
Introduction
N-Benzylpropanamide is a small molecule of interest in various fields of chemical and pharmacological research.[1] For the compound to be evaluated effectively in in vivo models, a proper formulation is essential to ensure accurate dosing, consistent exposure, and maximal bioavailability. Due to its chemical structure, which includes a benzyl (B1604629) group and a propanamide moiety, this compound is predicted to have low aqueous solubility, a common challenge in preclinical drug development.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on strategies and detailed protocols for formulating this compound for in vivo studies. The focus is on developing simple, reproducible formulations such as solutions and suspensions suitable for common administration routes like oral gavage (PO) and intraperitoneal (IP) injection.[4]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation strategy. These properties dictate the choice of excipients and the type of formulation that will be most effective.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | Solid powder | [6] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Predicted Solubility | Low in water; soluble in organic solvents like DMSO and ethanol. |[6] |
The XLogP3 value of 1.7 suggests that the compound is moderately lipophilic, which often correlates with poor water solubility.
Formulation Development Workflow
Developing a suitable formulation for in vivo studies is a systematic process. The goal is to create a vehicle that can safely and effectively deliver the desired dose of the compound. The following workflow outlines the key steps in this process.[4]
Caption: A workflow for preclinical formulation development.[4]
Experimental Protocols
The following protocols provide step-by-step instructions for preparing common formulation types for this compound. It is crucial to start with a solubility screening to determine the most promising vehicle.[7]
Protocol 1: Solubility Screening in Biocompatible Vehicles
Objective: To determine the approximate solubility of this compound in a range of commonly used, biocompatible solvents and vehicles to guide the selection of an appropriate formulation strategy.[7]
Materials:
-
This compound powder
-
Selection of solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)[8]
-
Polyethylene glycol 400 (PEG 400)[8]
-
Ethanol
-
Propylene glycol (PG)
-
Polysorbate 80 (Tween® 80) (10% w/v in water)[9]
-
0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) in water[4]
-
Corn oil
-
-
Microcentrifuge tubes
-
Vortex mixer
-
Shaker or rotator
-
Centrifuge
Method:
-
Add an excess amount of this compound (e.g., 10 mg) to a series of microcentrifuge tubes.
-
Add a precise volume (e.g., 200 µL) of each test vehicle to a separate tube.
-
Vortex each tube vigorously for 2-3 minutes to facilitate mixing.
-
Place the tubes on a shaker at room temperature for 24 hours to allow them to reach equilibrium.
-
After 24 hours, visually inspect the tubes for dissolved and undissolved compound.
-
Centrifuge the tubes at a high speed (e.g., 12,000 x g) for 10 minutes to pellet any remaining solid.
-
Carefully collect the supernatant and, if a quantitative value is needed, analyze the concentration using a validated analytical method (e.g., HPLC-UV).
-
Record the results as "freely soluble," "soluble," "sparingly soluble," or "insoluble," or as a quantitative value in mg/mL.
Protocol 2: Preparation of a Co-solvent Solution for Injection (IP)
Objective: To prepare a clear, sterile solution of this compound in a co-solvent system suitable for intraperitoneal (IP) administration. This method is ideal when solubility screening indicates good solubility in solvents like DMSO and PEG 400.[7][10]
Table 2: Example Co-solvent Formulation Composition
| Component | Purpose | Example % (v/v) |
|---|---|---|
| DMSO | Primary solubilizing agent | 10% |
| PEG 400 | Co-solvent, improves tolerability | 40% |
| 0.9% Saline | Diluent, ensures isotonicity | 50% |
Materials:
-
This compound powder
-
DMSO, sterile injectable grade
-
PEG 400, sterile injectable grade
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Method:
-
Calculate Required Amounts: Based on the desired final concentration and volume, calculate the mass of this compound and the volume of each vehicle component. For example, to prepare 10 mL of a 5 mg/mL solution, you would need 50 mg of the compound.
-
Dissolution: Accurately weigh the this compound and place it in a sterile conical tube.
-
Add the required volume of DMSO (e.g., 1 mL for a 10 mL final volume). Vortex until the compound is completely dissolved. Sonication may be used to aid dissolution.
-
Addition of Co-solvent: Add the required volume of PEG 400 (e.g., 4 mL). Vortex thoroughly until the solution is homogeneous.
-
Final Dilution: Slowly add the sterile saline (e.g., 5 mL) to the mixture while vortexing to prevent precipitation.
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial.
-
Quality Control: Visually inspect the final solution for any particulates or precipitation. If possible, confirm the concentration via an analytical method. Prepare this formulation fresh before each use.
Protocol 3: Preparation of a Suspension for Oral Gavage (PO)
Objective: To prepare a uniform, resuspendable suspension of this compound for oral administration. This is a common and effective strategy for water-insoluble compounds.[11][12]
Table 3: Example Suspension Formulation Composition
| Component | Purpose | Example % (w/v) |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient | As required for dose |
| Sodium Carboxymethyl Cellulose (Na-CMC) | Suspending/viscosity agent | 0.5% |
| Polysorbate 80 (Tween® 80) | Wetting agent (optional) | 0.1% |
| Purified Water | Vehicle | q.s. to final volume |
Materials:
-
This compound powder
-
Sodium Carboxymethyl Cellulose (Na-CMC)
-
Polysorbate 80 (Tween® 80) (optional)
-
Purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Glass beaker
Method:
-
Prepare Vehicle: To prepare 100 mL of 0.5% Na-CMC vehicle, slowly add 0.5 g of Na-CMC to 100 mL of purified water while stirring continuously with a magnetic stirrer.[4] Continue stirring until the Na-CMC is fully hydrated and the solution is clear and viscous. If using Tween 80, add it to the vehicle at this stage.
-
Particle Size Reduction: If the this compound particles are large, gently grind the required amount to a fine, uniform powder using a mortar and pestle. This increases the surface area and improves suspension stability.[2][13]
-
Levigation (Wetting): Place the weighed powder in the mortar. Add a very small volume of the prepared vehicle and levigate (mix to form a smooth, uniform paste). This step is crucial to ensure the particles are properly wetted and to prevent clumping.
-
Gradual Dilution: Slowly add the remaining vehicle to the paste in geometric proportions while stirring continuously.
-
Final Homogenization: Transfer the mixture to a beaker and stir with a magnetic stirrer for at least 30-60 minutes to ensure a homogeneous suspension.
-
Storage and Use: Store the suspension in a tightly sealed container at 2-8°C. Before each administration, thoroughly mix the suspension by vortexing or inverting the container multiple times to ensure dose uniformity.
Hypothetical Signaling Pathway
While the specific molecular target of this compound is not extensively defined in public literature, many small molecule drugs interact with cellular signaling cascades. The diagram below represents a hypothetical signaling pathway where a compound binds to a receptor, initiating a downstream kinase cascade. This is a common mechanism of action for many pharmaceutical agents.[14]
Caption: Hypothetical receptor-mediated signaling cascade.
Safety and Handling
-
When preparing formulations, always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
All formulations intended for parenteral (e.g., IP) administration must be sterile.[15]
-
Ensure that all excipients used are of a high purity grade (e.g., USP, Ph. Eur.) suitable for animal studies.[16]
-
The concentration of organic solvents like DMSO should be kept as low as possible and consistent across all treatment groups, including the vehicle control, to avoid solvent-induced toxicity or artifacts.[8]
References
- 1. This compound | C10H13NO | CID 154917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 13. researchgate.net [researchgate.net]
- 14. Buy N-benzyl-N-methyl-3-phenylpropanamide (EVT-1177442) | 61751-42-6 [evitachem.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. ashland.com [ashland.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzylpropanamide
Welcome to the technical support center for the synthesis of N-Benzylpropanamide. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and detailed experimental protocols to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized through the formation of an amide bond between a propanoic acid derivative and benzylamine (B48309). The two primary approaches are:
-
Reaction of Propanoyl Chloride with Benzylamine: This method, often performed under Schotten-Baumann conditions, is a straightforward and generally high-yielding reaction. It involves the reaction of an acyl chloride with an amine in the presence of a base.[1]
-
Coupling of Propanoic Acid and Benzylamine: This approach requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU.[2]
Q2: I am getting a low yield in my reaction. What are the common causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient mixing.
-
Presence of water: Water can hydrolyze the acyl chloride or the activated carboxylic acid intermediate, leading to the formation of propanoic acid instead of the desired amide. It is crucial to use anhydrous solvents and reagents.
-
Amine salt formation: In coupling reactions, the carboxylic acid can react with the amine to form an ammonium (B1175870) carboxylate salt, which is unreactive. The addition of a non-nucleophilic base is necessary to neutralize the acid and free the amine.[3]
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q3: What are the potential side products in the synthesis of this compound?
A3: In the Schotten-Baumann reaction, a potential side reaction is the hydrolysis of propanoyl chloride in the aqueous base, forming propanoate salts. In coupling reactions using carbodiimides like DCC or EDC, the primary byproduct is the corresponding urea (B33335) (N,N'-dicyclohexylurea or N-ethyl-N'-(3-dimethylaminopropyl)urea), which can sometimes be difficult to remove.[4] If the reaction temperature is too high, or if there are impurities in the starting materials, other side reactions may occur, leading to a complex product mixture.
Q4: How can I purify the crude this compound?
A4: Purification of this compound typically involves several steps:
-
Aqueous Workup: After the reaction, the mixture is usually quenched with water. The organic layer is then washed with a dilute acid (like 1M HCl) to remove unreacted benzylamine and a dilute base (like saturated sodium bicarbonate) to remove unreacted propanoic acid and acidic byproducts. This is followed by a wash with brine.[5]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[5]
-
Recrystallization or Column Chromatography: For higher purity, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexanes) or by column chromatography on silica (B1680970) gel.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling agent. 2. Presence of moisture. 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry. | 1. Use fresh or properly stored coupling agents. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Optimize the reaction temperature; some coupling reactions are performed at 0°C initially and then warmed to room temperature.[2] 4. Use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent. |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time. 2. Inefficient activation of the carboxylic acid. 3. Poor mixing. | 1. Monitor the reaction by TLC and allow it to run until the starting materials are consumed. 2. Consider a more potent coupling agent or the addition of an activator like HOBt or DMAP. 3. Ensure vigorous stirring, especially in heterogeneous mixtures. |
| Formation of a White Precipitate (in DCC/EDC reactions) | 1. Formation of dicyclohexylurea (DCU) or the corresponding urea from EDC. | 1. This is expected. The urea byproduct is typically removed by filtration. For EDC-derived urea, it is more water-soluble and can be removed during the aqueous workup.[5] |
| Difficulty in Purifying the Product | 1. Co-elution of the product with byproducts during chromatography. 2. Oiling out during recrystallization. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Screen for a more suitable recrystallization solvent or solvent mixture. Consider using a seed crystal to induce crystallization.[8] |
Data Presentation
Table 1: Comparison of Representative Yields for N-Benzyl-Amide Synthesis Methods
| Method | Starting Materials | Coupling Agent/Reagent | Solvent | Typical Yield (%) | Reference |
| Schotten-Baumann | Propanoyl Chloride, Benzylamine | NaOH | Water/Dichloromethane (B109758) | 70-95% | [9] |
| Mixed Anhydride | (2S)-2-bromo-3-hydroxypropanoic acid, Benzylamine | Isobutyl chloroformate, N-methylmorpholine | Ethyl Acetate | 85.80% | [10] |
| EDC/HOBt Coupling | Propanoic Acid, Benzylamine | EDC, HOBt, DIPEA | Dichloromethane or DMF | Good to Excellent | [2] |
| HATU Coupling | Propanoic Acid, Benzylamine | HATU, DIPEA | DMF or Acetonitrile | Excellent | [2] |
| DCC/DMAP Coupling | Propanoic Acid, Benzylamine | DCC, DMAP | Dichloromethane or THF | Good | [2][5] |
Note: Yields are representative and can vary based on specific reaction conditions, scale, and the purity of starting materials.
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
Propanoyl chloride
-
Benzylamine
-
10% Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq.) in dichloromethane (50 mL).
-
Add 10% aqueous NaOH solution (2.0-3.0 eq.) to the benzylamine solution and cool the mixture in an ice bath with stirring.
-
Dissolve propanoyl chloride (1.0 eq.) in dichloromethane (25 mL) and add it dropwise to the cooled, stirring biphasic mixture.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Separate the organic layer. Wash it sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound using EDC/HOBt Coupling
Materials:
-
Propanoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve propanoic acid (1.0 eq.), benzylamine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Cool the stirred solution to 0°C using an ice bath.
-
Add DIPEA (2.0-3.0 eq.) to the mixture.
-
Slowly add solid EDC hydrochloride (1.2 eq.) to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low reaction yields.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. benchchem.com [benchchem.com]
- 10. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
Common side products in N-Benzylpropanamide synthesis and their removal
This guide provides troubleshooting and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-Benzylpropanamide, focusing on the identification and removal of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The two most prevalent methods for synthesizing this compound are:
-
Acyl Chloride Method: The reaction of propanoyl chloride with benzylamine (B48309). This is a rapid and often high-yielding reaction.
-
Carbodiimide Coupling Method: The coupling of propanoic acid with benzylamine using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Q2: I've completed my synthesis of this compound using propanoyl chloride and benzylamine. What are the likely side products I need to remove?
When using the acyl chloride method, the primary side products and impurities to consider are:
-
Benzylammonium chloride: This salt forms from the reaction between the hydrogen chloride (HCl) byproduct and excess benzylamine.
-
Unreacted Benzylamine: If an excess of benzylamine is used to drive the reaction to completion, the unreacted amine will remain in the crude product.
-
Unreacted Propanoyl Chloride: If the reaction does not go to completion, the highly reactive propanoyl chloride may still be present.
-
Water: Propanoyl chloride can react with any moisture present to form propanoic acid.
Q3: How can I remove the side products from the propanoyl chloride synthesis method?
A typical aqueous workup is effective for removing the common side products:
-
Quenching: Carefully add water to the reaction mixture to quench any unreacted propanoyl chloride, converting it to propanoic acid.
-
Acid Wash: Perform a wash with a dilute aqueous acid solution (e.g., 1M HCl). This will convert the unreacted benzylamine into its water-soluble hydrochloride salt, which will partition into the aqueous layer.
-
Base Wash: Subsequently, wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any propanoic acid and neutralize any remaining acid.
-
Brine Wash & Drying: Wash the organic layer with brine to remove bulk water, and then dry the organic phase over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: The solvent can be removed under reduced pressure.
-
Further Purification: If necessary, the crude this compound can be further purified by recrystallization or column chromatography.
Q4: I've synthesized this compound using DCC as a coupling agent. I have a white precipitate in my reaction mixture. What is it and how do I remove it?
The white precipitate is most likely N,N'-dicyclohexylurea (DCU) , the primary byproduct of DCC-mediated coupling reactions.[1][2] DCU is notoriously insoluble in many common organic solvents, which facilitates its removal.[1][3]
Removal of DCU:
-
Filtration: The most common method is to filter the reaction mixture. Since DCU precipitates out, it can be easily separated from the soluble product.[1][4] Rinsing the filter cake with a small amount of the reaction solvent can help recover any trapped product.
-
Solvent Choice: Performing the reaction in a solvent where DCU has very low solubility, such as dichloromethane (B109758) or acetonitrile, can maximize its precipitation.[4]
-
Post-Workup Precipitation: Sometimes more DCU will precipitate after the initial filtration during the aqueous workup. This can also be removed by a second filtration.[4]
-
Recrystallization: If DCU remains in the crude product, it can often be removed during recrystallization of this compound from a suitable solvent system.
Q5: What are other potential side products when using DCC coupling, and how can they be minimized?
A significant side product in DCC coupling is N-acylurea . This is formed by the rearrangement of the O-acylisourea intermediate.[5][6] The formation of N-acylurea is more prevalent if the amine (benzylamine) is sterically hindered or has low nucleophilicity.[6]
Minimizing N-acylurea formation:
-
Temperature Control: Keep the reaction temperature low (e.g., 0 °C) during the activation of the carboxylic acid with DCC.[5]
-
Additives: The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can suppress the formation of N-acylurea by forming a more stable active ester intermediate.[7]
Q6: I used EDC as a coupling agent instead of DCC. What are the side products and how do I remove them?
When using EDC, the main byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) . Unlike DCU, EDU is generally soluble in water, which simplifies its removal.[1][8]
Removal of EDU and other byproducts:
-
Aqueous Workup: A simple aqueous wash is typically sufficient to remove the water-soluble EDU.[8]
-
Acid Wash: An acidic wash (e.g., dilute HCl) will also help to remove any unreacted EDC and other basic impurities.[9]
-
Standard Workup: Following the aqueous and acid washes with a base wash (e.g., NaHCO₃ solution) and a brine wash will effectively purify the organic layer containing the this compound before drying and solvent evaporation.[9][10]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound (Acyl Chloride Method) | Incomplete reaction; hydrolysis of propanoyl chloride. | Ensure anhydrous reaction conditions. Use a slight excess of one reagent (typically benzylamine) to drive the reaction to completion. Add propanoyl chloride slowly to a cooled solution of benzylamine. |
| Low Yield of this compound (DCC/EDC Coupling) | Incomplete reaction; formation of N-acylurea side product. | Allow for sufficient reaction time. Use an additive like HOBt or NHS to improve coupling efficiency and reduce side reactions.[7] Ensure anhydrous conditions. |
| Product is contaminated with a white solid (DCC method) | The white solid is likely N,N'-dicyclohexylurea (DCU). | Filter the reaction mixture before workup. If the product is already isolated, dissolve it in a suitable solvent (e.g., ethyl acetate (B1210297), acetone) and filter to remove the insoluble DCU.[3] Consider cooling the solution to further precipitate the DCU. |
| Difficulty purifying the product by chromatography | Co-elution of the product with N-acylurea (from DCC coupling). | Optimize the solvent system for column chromatography. If N-acylurea formation is suspected, consider rerunning the reaction with HOBt or NHS as an additive to minimize its formation. |
| Product NMR shows unexpected peaks | Presence of unreacted starting materials or byproducts. | Compare the NMR spectrum with those of the starting materials (propanoic acid, benzylamine) and expected byproducts (e.g., benzylammonium chloride, DCU, EDU). Perform the recommended workup steps to remove these impurities. |
Side Product Data
| Side Product | Formation Method | Properties | Primary Removal Method |
| Benzylammonium chloride | Acyl Chloride | Water-soluble salt | Aqueous acid wash (removes excess benzylamine) followed by a base wash. |
| N,N'-dicyclohexylurea (DCU) | DCC Coupling | White solid, poorly soluble in most organic solvents.[1] | Filtration.[4] |
| N-acylurea | DCC Coupling | Can have similar polarity to the desired product. | Minimize formation by using low temperatures and additives (HOBt/NHS).[5][7] Purify by column chromatography or recrystallization. |
| 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) | EDC Coupling | Water-soluble.[8] | Aqueous workup.[8] |
| Unreacted Benzylamine | Both | Basic liquid | Aqueous acid wash (e.g., 1M HCl). |
| Unreacted Propanoic Acid | DCC/EDC Coupling | Acidic liquid | Aqueous base wash (e.g., saturated NaHCO₃). |
Experimental Protocols
Protocol 1: Removal of DCU by Filtration
-
Upon completion of the DCC-mediated coupling reaction (monitored by TLC), cool the reaction mixture in an ice bath to further precipitate the N,N'-dicyclohexylurea (DCU).
-
Set up a Büchner or Hirsch funnel with filter paper.
-
Filter the reaction mixture under vacuum to separate the precipitated DCU.
-
Wash the filter cake with a minimal amount of cold reaction solvent (e.g., dichloromethane) to recover any product that may have been retained.
-
Combine the filtrate and the washings. This solution contains the crude this compound and can be carried forward to an aqueous workup.
Protocol 2: Aqueous Workup for EDC Coupling Synthesis
-
After the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted EDC and benzylamine).
-
Saturated aqueous NaHCO₃ solution (to remove unreacted propanoic acid).
-
Brine (to remove residual water).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Common side reactions in this compound synthesis.
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Solved 5. One of the major side reactions in DCC coupling is | Chegg.com [chegg.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. peptide.com [peptide.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting low yield in N-benzyl-2-methylpropan-1-imine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-benzyl-2-methylpropan-1-imine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing N-benzyl-2-methylpropan-1-imine?
The most prevalent method is the direct condensation reaction between isobutyraldehyde (B47883) and benzylamine (B48309).[1][2] This reaction is reversible and relies on the removal of water to drive the equilibrium towards the formation of the imine product.[1][3]
Q2: I am experiencing a significantly low yield in my synthesis. What are the primary factors that could be responsible?
Low yields in this imine synthesis can typically be attributed to one or more of the following factors:
-
Presence of Water: Water can hydrolyze the imine product, reverting it to the starting materials (isobutyraldehyde and benzylamine), which directly reduces your yield.[3] The imine is hygroscopic and susceptible to hydrolysis, especially under acidic conditions.[4][5]
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress to ensure the starting materials have been consumed.[3]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent choice, and the absence or ineffectiveness of a catalyst can significantly impact the yield.[3]
-
Side Reactions: The formation of by-products can consume the starting materials, thus lowering the yield of the desired N-benzyl-2-methylpropan-1-imine.[3]
Q3: How can I effectively remove water from the reaction mixture to improve the yield?
Several methods can be employed to efficiently remove the water byproduct and shift the reaction equilibrium towards the product:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane, is a highly effective method.[3][6]
-
Drying Agents: The addition of anhydrous inorganic salts like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), or the use of molecular sieves (e.g., 4Å), can effectively sequester water from the reaction medium.[3][7]
-
Solvent-Free Conditions with Reduced Pressure: Performing the reaction neat (without a solvent) and subsequently removing the water under reduced pressure can also lead to high yields.[3]
Q4: Is a catalyst necessary for this reaction, and if so, what type is recommended?
While the reaction can proceed without a catalyst, the use of an acid catalyst can accelerate the reaction rate.[7]
-
Acid Catalysts: Catalytic amounts of acids like p-toluenesulfonic acid (p-TsOH) or acetic acid are commonly used.[3][7] These catalysts function by protonating the carbonyl oxygen of isobutyraldehyde, which makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by benzylamine.[7]
Q5: My purification by column chromatography is leading to product degradation. What is causing this and how can I prevent it?
Standard silica (B1680970) gel is slightly acidic, which can catalyze the hydrolysis of the imine back to its aldehyde and amine precursors during column chromatography.[5] To circumvent this, you can:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel and add 1-3% triethylamine (B128534) (TEA) to neutralize the acidic sites before packing the column.[5]
-
Use a Modified Eluent: Add 0.5-1% triethylamine to the mobile phase during chromatography.[5]
-
Consider an Alternative Stationary Phase: Basic alumina (B75360) can be used as a substitute for silica gel to avoid acidic conditions.[5]
Q6: Is distillation a suitable method for purifying N-benzyl-2-methylpropan-1-imine?
Yes, fractional distillation under reduced pressure is a highly effective method for purifying N-benzyl-2-methylpropan-1-imine, especially for larger quantities.[3][4] This technique efficiently removes less volatile impurities and unreacted starting materials.[5] Due to the thermal sensitivity of the compound, vacuum distillation is recommended to prevent degradation at high temperatures.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Increase the reaction time or gently heat the mixture.[3] |
| Inefficient Water Removal | - Ensure the dehydrating agent (e.g., MgSO₄) is anhydrous and used in sufficient quantity (e.g., 2 equivalents). - If using a Dean-Stark trap, ensure it is functioning correctly and that water is being collected.[6] | |
| Reagents are of Poor Quality | - Use freshly distilled or high-purity starting materials. | |
| Presence of Starting Materials in Product | Incomplete Reaction | - As above, ensure the reaction has gone to completion. |
| Inefficient Purification | - For distillation, use a fractionating column to improve separation. - For chromatography, optimize the solvent system for better separation of the product from the starting materials. | |
| Product Degradation During Workup/Purification | Hydrolysis of the Imine | - Ensure all glassware is dry. - Use anhydrous solvents. - During aqueous workup, minimize contact time with the aqueous phase. - As mentioned in the FAQ, if using column chromatography, neutralize the silica gel or use basic alumina.[5] |
| Difficulty in Separating Product from Benzylamine | Similar Polarity | - Utilize fractional vacuum distillation for separation.[3] - Perform an acid-base extraction. Benzylamine is more basic and will be extracted into an acidic aqueous layer, leaving the imine in the organic phase.[3] |
Experimental Protocols
Protocol 1: Direct Condensation with a Dehydrating Agent
This protocol outlines the synthesis of N-benzyl-2-methylpropan-1-imine via direct condensation using anhydrous magnesium sulfate as a dehydrating agent.[1]
Materials:
-
Benzylamine
-
Isobutyraldehyde
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add isobutyraldehyde (1.0 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, add anhydrous magnesium sulfate (2.0 eq) to the flask.[1]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the suspension vigorously at room temperature for 4-6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the collected solid with a small amount of anhydrous dichloromethane.
-
Combine the filtrate and washings and remove the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Azeotropic Water Removal using a Dean-Stark Apparatus
This protocol describes the synthesis using a Dean-Stark apparatus to remove water azeotropically.[3][6]
Materials:
-
Isobutyraldehyde
-
Benzylamine
-
Toluene or Cyclohexane
-
p-Toluenesulfonic acid (catalytic amount, optional)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add isobutyraldehyde (1.0 eq), benzylamine (1.0 eq), and toluene.
-
A catalytic amount of p-toluenesulfonic acid (e.g., 2 mol%) can be added.[3]
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Data Presentation
Table 1: Comparison of Synthesis Methods for N-benzyl-2-methylpropan-1-imine
| Synthesis Method | Starting Materials | Reagents/Catalysts | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Direct Condensation | Isobutyraldehyde, Benzylamine | Dehydrating agent (e.g., MgSO₄) | 2-6 hours | ~75%[2] | Simple procedure, mild conditions.[2] | Equilibrium reaction, requires efficient water removal.[2] |
| Reductive Amination | Isobutyraldehyde, Benzylamine | Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) | 30 minutes (reduction step) | High (qualitative)[2] | One-pot potential, rapid reduction.[2] | Requires a reducing agent, potential for side reactions.[2] |
Visualizations
Caption: Reaction pathway for the synthesis of N-benzyl-2-methylpropan-1-imine.
Caption: Troubleshooting workflow for low yield in imine synthesis.
Caption: Logical relationships between causes of low yield.
References
Technical Support Center: Optimizing N-Benzylpropanamide Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Benzylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for this compound synthesis are:
-
Reaction of Propanoyl Chloride with Benzylamine (B48309): This is a straightforward and often high-yielding method involving the nucleophilic acyl substitution of propanoyl chloride with benzylamine.
-
Mixed Anhydride (B1165640) Coupling: This method involves activating propanoic acid with a chloroformate, such as isobutyl chloroformate, to form a mixed anhydride, which then reacts with benzylamine. This approach is often used when starting from the carboxylic acid.[1][2][3]
-
Enzymatic Synthesis: This method utilizes enzymes, such as N-substituted formamide (B127407) deformylase, to catalyze the formation of the amide bond from propionate (B1217596) and benzylamine under mild conditions.[4]
Q2: What are the key safety precautions to consider during the synthesis?
A2: Safety is paramount. When working with reagents like propanoyl chloride and benzylamine, it is crucial to:
-
Work in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8][9]
-
Propanoyl chloride is corrosive, flammable, and toxic. It reacts with water to evolve corrosive hydrogen chloride gas.[5]
-
Benzylamine is also toxic and corrosive.[6]
-
Ensure all glassware is dry, as acyl chlorides react with water.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What are the typical yields for this compound synthesis?
A4: Yields can vary significantly depending on the chosen method and optimization of reaction conditions.
-
The reaction of acyl chlorides with amines can be highly efficient, with yields often reported in the range of 70-95% under optimized conditions.[5]
-
Mixed anhydride coupling methods can also provide high yields, often exceeding 80-90%.[10][11]
-
Enzymatic methods are still under development but have shown promising results.
Troubleshooting Guides
Issue 1: Low Product Yield
| Symptom | Possible Cause | Solution |
| Low yield with incomplete consumption of starting materials. | 1. Insufficient reaction time or temperature. | - Monitor the reaction by TLC until the starting material spot disappears. - If the reaction is sluggish at room temperature, consider gentle heating, but be cautious of side reactions. |
| 2. Poor quality of reagents. | - Ensure reagents are pure and dry. Acyl chlorides are particularly sensitive to moisture.[5] | |
| 3. Incorrect stoichiometry. | - Ensure the molar ratios of reactants and base are correct. An excess of the amine can sometimes drive the reaction to completion. | |
| Low yield, but starting materials are consumed (TLC analysis). | 1. Hydrolysis of the acyl chloride. | - Ensure all glassware is thoroughly dried and use anhydrous solvents. - Add the acyl chloride dropwise to the amine solution to minimize its contact time with any residual moisture.[5] |
| 2. Formation of side products. | - Keep the reaction temperature low (e.g., 0-5 °C) to control exothermic reactions and reduce side product formation.[5] - The order of reagent addition is crucial. For acyl chloride methods, adding the acyl chloride to the amine and base solution is standard. | |
| 3. Product loss during workup. | - Ensure proper pH adjustments during aqueous washes to prevent the product from partitioning into the aqueous layer. - Use a suitable extraction solvent and perform multiple extractions to ensure complete recovery. |
Issue 2: Impure Final Product
| Symptom | Possible Cause | Solution |
| Presence of unreacted starting materials in the final product. | 1. Incomplete reaction. | - Refer to the solutions for "Low yield with incomplete consumption of starting materials." |
| 2. Inefficient purification. | - Optimize the recrystallization solvent system or the eluent for column chromatography. | |
| Presence of a salt (e.g., triethylammonium (B8662869) chloride). | 1. Insufficient washing during workup. | - Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and then with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove the salt.[5] |
| Presence of propanoyl anhydride or other side products. | 1. Side reactions due to moisture or high temperature. | - Maintain anhydrous conditions and control the reaction temperature. |
| 2. Diacylation of benzylamine. | - This is less common but can occur under harsh conditions. Use a controlled addition of the acyl chloride. |
Data Presentation
Table 1: Comparison of Common Synthesis Methods for this compound
| Method | Starting Materials | Key Reagents/Catalysts | Typical Solvents | Temperature Range (°C) | Reported Yields |
| Acyl Chloride | Propanoyl chloride, Benzylamine | Triethylamine (B128534) or other base | Dichloromethane (B109758), THF | 0 to Room Temperature | 70-95%[5] |
| Mixed Anhydride | Propanoic acid, Benzylamine | Isobutyl chloroformate, N-methylmorpholine | Ethyl acetate, THF | -15 to Room Temperature | 85-95%[10][11] |
| Enzymatic | Propionate, Benzylamine | N-substituted formamide deformylase | Aqueous buffer (e.g., KPB) | ~25 | Variable |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the benzylamine is consumed.
-
Workup:
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.
Protocol 2: Synthesis of this compound via Mixed Anhydride Coupling
-
Mixed Anhydride Formation:
-
Dissolve propanoic acid (1.0 eq) in anhydrous THF or ethyl acetate.
-
Cool the solution to -15 °C.
-
Add N-methylmorpholine (1.1 eq).
-
Slowly add isobutyl chloroformate (1.0 eq) and stir for 30 minutes at -15 °C.[11]
-
-
Amine Addition: Add a solution of benzylamine (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup:
-
Filter off the N-methylmorpholine hydrochloride salt.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 3. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 4. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com [carlroth.com]
- 10. mdpi.com [mdpi.com]
- 11. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
Technical Support Center: N-Benzylpropanamide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Benzylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound from the reaction of propanoyl chloride with benzylamine (B48309), the most common impurities include:
-
Unreacted Starting Materials: Residual benzylamine and propanoic acid (from the hydrolysis of propanoyl chloride).
-
Side-Reaction Products: Diacylated benzylamine (N,N-dibenzylpropanamide) can form if the reaction conditions are not carefully controlled.
-
Reagent-Related Impurities: Impurities present in the starting materials, such as benzaldehyde (B42025) or benzyl (B1604629) alcohol in the benzylamine, can carry through to the final product.[1][2]
Q2: What are the key stability challenges for this compound during purification and storage?
A2: this compound, being an amide, is susceptible to hydrolysis under both acidic and basic conditions, which would break it down into benzylamine and propanoic acid.[3] It is also important to consider that benzylic positions can be prone to oxidation. For long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to protect it from moisture and atmospheric oxygen.
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4][5][6] A solvent screening should be performed with common laboratory solvents. Given the structure of this compound (an aromatic ring and an amide group), suitable solvents could include ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexanes or ethanol/water.[3][7][8]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the main component and detecting non-volatile impurities. A typical starting method would be a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water.[6][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the amide functional group and the absence of starting material functional groups (e.g., a carboxylic acid OH stretch).[10]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Symptom: A significant loss of this compound product is observed after the recrystallization process.
| Possible Cause | Solution |
| Excessive Solvent Usage | Use the minimum amount of hot solvent necessary to completely dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.[11] |
| Inappropriate Solvent System | The chosen solvent may be too good, keeping the product dissolved even at low temperatures. Conduct a thorough solvent screen to find a solvent where the product has high solubility when hot and low solubility when cold.[7][11] |
| Premature Crystallization | If crystallization occurs during hot filtration to remove insoluble impurities, product will be lost. Use a pre-heated funnel and filter flask for this step and work quickly.[11] |
| Insufficient Cooling | Not allowing the solution to cool for a sufficient time will result in incomplete crystallization. After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes.[11] |
Issue 2: Product "Oiling Out" During Recrystallization
Symptom: Instead of forming solid crystals, the product separates from the solution as a viscous liquid or oil.
| Possible Cause | Solution |
| High Concentration of Impurities | Impurities can depress the melting point of the product. Purify the crude product by column chromatography first to remove the bulk of the impurities.[11] |
| Inappropriate Solvent Choice | The boiling point of the solvent may be higher than the melting point of the product-impurity mixture. Choose a solvent with a lower boiling point.[11] |
| Rapid Cooling | Cooling the solution too quickly can favor oil formation over crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod.[11] |
Issue 3: Impure Product After Column Chromatography
Symptom: TLC or other analytical methods show the presence of impurities in the product-containing fractions after column chromatography.
| Possible Cause | Solution |
| Inappropriate Solvent System (Eluent) | If the eluent is too polar, compounds will elute too quickly with poor separation. If it's not polar enough, they may not move. Optimize the solvent system using TLC to achieve an Rf value of 0.25-0.35 for this compound.[8][11] |
| Column Overloading | Too much crude product on the column leads to broad, overlapping bands. A general guideline is a 30:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight.[11] |
| Poor Column Packing | Channels or cracks in the silica gel bed result in uneven flow and poor separation. Ensure the column is packed uniformly as a slurry without any air bubbles.[11] |
| Product Degradation on Silica | The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider deactivating the silica gel with a small amount of triethylamine (B128534) (e.g., 1%) in the eluent.[8] |
Data Presentation
The following tables provide representative data for common purification techniques. Note that specific results for this compound may vary and these tables are intended as a guide for what can be expected for structurally similar N-aryl amides.
Table 1: Representative Purification Outcomes for N-Aryl Amides
| Purification Technique | Initial Purity | Final Purity | Typical Yield | Reference |
| Recrystallization | Crude | >98% | 85-95% | [12] |
| Column Chromatography | Crude | >95% | 70-90% | [12][13] |
| Preparative HPLC | Variable | >99% | Variable | [12] |
Table 2: Recommended Starting Conditions for Purification Methods
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Mobile Phase (Eluent) | Ethyl acetate/Hexane gradient (e.g., 10:90 to 50:50) | Ethanol, Isopropanol, or Ethyl acetate/Hexanes mixture |
| Eluent Additive | 0.1-1% Triethylamine (optional, to reduce streaking) | - |
| Sample Loading | Dry loading or direct loading in a minimal amount of eluent | Dissolution in a minimal amount of hot solvent |
| Purity Assessment | TLC, HPLC | Melting Point, HPLC, NMR |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[14] A mixed solvent system like ethyl acetate/hexanes may also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[15]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Analysis: Determine the melting point and assess the purity by HPLC or NMR.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides an Rf value of approximately 0.25-0.35 for this compound and separates it from impurities.[11]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, ensuring there are no air bubbles.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.[8]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.[8]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Confirmation: Assess the purity of the final product by TLC, HPLC, and/or NMR spectroscopy.[8]
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Common impurities from this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: N-Benzylpropanamide Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of N-Benzylpropanamide in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is co-elution in HPLC?
A1: Co-elution in HPLC occurs when two or more different compounds elute from the chromatography column at the same or very similar times, resulting in overlapping or unresolved peaks in the chromatogram. This can lead to inaccurate quantification and identification of the compounds of interest.
Q2: What are the common causes of peak co-elution in reversed-phase HPLC?
A2: Common causes include:
-
Insufficient column efficiency: The column may not have enough theoretical plates to separate the analytes.
-
Inappropriate mobile phase composition: The organic solvent percentage, pH, or buffer concentration may not be optimal for separation.
-
Unsuitable stationary phase: The column chemistry (e.g., C18, C8) may not provide enough selectivity for the analytes.
-
High sample solvent strength: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and co-elution.
-
Column temperature: Sub-optimal temperature can affect selectivity and peak shape.
Q3: What are the likely impurities that could co-elute with this compound?
A3: Based on its synthesis, potential impurities that may co-elute with this compound include unreacted starting materials such as benzylamine (B48309) and propionic acid or its activated form. Byproducts from side reactions or degradation products like benzyl (B1604629) alcohol and benzaldehyde (B42025) could also be present and may have similar retention times.
Q4: How can I detect co-elution if the peaks are perfectly overlapping?
A4: If you suspect co-elution, you can use a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound. An MS detector can identify different mass-to-charge ratios (m/z) across the chromatographic peak, revealing the presence of multiple components.
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the HPLC analysis of this compound.
Initial Assessment: Is there a co-elution problem?
Question: My this compound peak looks broad or has a shoulder. How can I confirm co-elution?
Answer:
-
Visual Inspection: Asymmetry in the peak shape, such as fronting, tailing, or the presence of a shoulder, is a strong indicator of co-elution.
-
Peak Purity Analysis: If you have a DAD, perform a peak purity analysis. A purity angle greater than the purity threshold suggests the presence of an impurity.
-
Mass Spectrometry: If connected to an MS detector, examine the mass spectra across the peak. The presence of multiple m/z values corresponding to different compounds confirms co-elution.
Workflow for Resolving Co-elution
The following diagram outlines a logical workflow for systematically addressing co-elution issues.
Caption: A systematic workflow for troubleshooting HPLC co-elution.
Step-by-Step Troubleshooting
Question: I have confirmed co-elution. What is the first parameter I should adjust?
Answer: The mobile phase composition is often the easiest and most effective parameter to modify first.
-
Adjusting the Organic Solvent Percentage: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time of the analytes, which may improve separation.
-
Changing the Organic Solvent: If you are using methanol (B129727), switching to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
Modifying the Mobile Phase pH: If your analytes or the co-eluting impurities have ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase can significantly change their retention behavior and improve resolution.
Question: I have tried adjusting the mobile phase, but the peaks are still not resolved. What should I try next?
Answer: You should then consider optimizing the column parameters.
-
Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the selectivity of the separation. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution.
-
Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks. However, this will also increase the analysis time.
Question: What if changes to the mobile phase and column parameters are not enough to resolve the co-elution?
Answer: If the above adjustments do not provide baseline separation, changing the stationary phase is the next logical step. The selectivity of the separation is highly dependent on the interactions between the analytes and the column chemistry.
-
Different C18 Columns: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer can provide different selectivity due to variations in silica (B1680970) purity, particle size, and bonding chemistry.
-
Different Stationary Phase Chemistry: If a C18 column does not provide adequate resolution, consider a stationary phase with a different chemistry, such as a Phenyl-Hexyl, Cyano (CN), or a polar-embedded phase.
Data Presentation
The following tables illustrate how changing various HPLC parameters can affect the retention time (RT) and resolution (Rs) of this compound and a potential co-eluting impurity (Impurity X).
Table 1: Effect of Acetonitrile Percentage on Resolution
| % Acetonitrile | This compound RT (min) | Impurity X RT (min) | Resolution (Rs) |
| 50 | 4.2 | 4.2 | 0.00 |
| 45 | 5.8 | 6.0 | 1.25 |
| 40 | 8.1 | 8.5 | 1.80 |
Table 2: Effect of Column Temperature on Resolution
| Temperature (°C) | This compound RT (min) | Impurity X RT (min) | Resolution (Rs) |
| 25 | 6.5 | 6.6 | 0.80 |
| 35 | 5.8 | 6.0 | 1.25 |
| 45 | 5.1 | 5.4 | 1.60 |
Experimental Protocols
Protocol 1: Starting HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A/B (70:30)
Protocol 2: Method Development to Resolve Co-elution
This protocol outlines a systematic approach to method development for resolving co-eluting peaks.
-
Initial Scouting Gradient: Run a fast gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of this compound and any impurities.
-
Optimize Gradient Slope: Based on the scouting run, create a shallower gradient around the elution time of the target peaks to improve separation.
-
Evaluate Different Organic Solvents: Repeat the optimized gradient using methanol as Mobile Phase B to assess changes in selectivity.
-
Adjust pH: If co-elution persists and the analytes are ionizable, prepare Mobile Phase A with different pH values (e.g., pH 3, 5, and 7 using appropriate buffers) and re-evaluate the separation.
-
Screen Different Stationary Phases: If resolution is still not achieved, screen columns with different stationary phase chemistries (e.g., Phenyl-Hexyl, Cyano).
Visualization of Method Development Logic
The following diagram illustrates the decision-making process during HPLC method development to resolve co-elution.
Caption: Logical flow for HPLC method development to improve peak resolution.
Identifying and removing impurities in N-Benzylpropanamide NMR spectra
Welcome to the technical support center for N-Benzylpropanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from this compound, particularly when analyzing NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the different protons in the molecule. The expected chemical shifts (δ) are summarized in the table below. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (propanamide) | ~1.1 | Triplet (t) | 3H |
| CH₂ (propanamide) | ~2.2 | Quartet (q) | 2H |
| CH₂ (benzyl) | ~4.4 | Doublet (d) | 2H |
| Aromatic (benzyl) | ~7.2-7.4 | Multiplet (m) | 5H |
| NH (amide) | ~6.0-8.0 | Broad Singlet (br s) | 1H |
Q2: What are the expected ¹³C NMR signals for pure this compound?
A2: The carbon NMR spectrum of this compound will show distinct signals for each unique carbon atom. The approximate chemical shifts are provided in the table below.
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ (propanamide) | ~10 |
| CH₂ (propanamide) | ~30 |
| CH₂ (benzyl) | ~44 |
| Aromatic CH (benzyl) | ~127-129 |
| Aromatic C (ipso, benzyl) | ~138 |
| C=O (amide) | ~173 |
Troubleshooting Guide: Impurity Identification in NMR Spectra
This guide will help you identify common impurities in your this compound NMR spectrum.
Issue 1: Unidentified peaks in the aliphatic region of the ¹H NMR spectrum.
Possible Cause 1: Residual Propanoic Acid (Starting Material)
Unreacted propanoic acid is a common impurity. Its characteristic NMR signals are listed below.
| Impurity: Propanoic Acid | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| CH₃ | ~1.15 | Triplet (t) | 3H | ~9 |
| CH₂ | ~2.35 | Quartet (q) | 2H | ~28 |
| COOH | ~11-12 | Broad Singlet (br s) | 1H | ~180 |
Possible Cause 2: Residual Benzylamine (Starting Material)
Another common impurity is unreacted benzylamine. Its NMR signals are distinct from the product.
| Impurity: Benzylamine | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| NH₂ | ~1.5 | Broad Singlet (br s) | 2H | - |
| CH₂ | ~3.8 | Singlet (s) | 2H | ~46 |
| Aromatic | ~7.2-7.3 | Multiplet (m) | 5H | ~127-129, ~140 (ipso) |
Issue 2: Additional peaks observed when using a coupling agent (e.g., DCC or EDC).
Possible Cause: Byproducts from Coupling Agents
Amide synthesis often employs coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These can lead to specific byproducts.
-
Dicyclohexylurea (DCU): A common byproduct when using DCC. It is largely insoluble in many organic solvents and often precipitates out of the reaction mixture. However, residual amounts can contaminate the product. DCU has characteristic signals in the ¹H NMR spectrum, typically appearing as broad multiplets in the aliphatic region.
-
N-acylurea: This byproduct can form from the rearrangement of the O-acylisourea intermediate. Its NMR signals will be complex and may overlap with the product signals.
-
Guanidinium byproducts: Can form from the reaction of the amine with the coupling reagent.
The workflow for identifying these impurities is outlined in the diagram below.
Caption: A flowchart illustrating the process of identifying and selecting a purification method for common impurities in this compound synthesis.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Recrystallization is an effective method for purifying solid this compound, especially for removing less soluble or more soluble impurities.[1]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetone, acetonitrile, or a mixture such as ethyl acetate/hexanes)[1]
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Purification of this compound by Column Chromatography
Column chromatography is a versatile technique for purifying this compound, especially for removing impurities with similar polarities.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (or a suitable alternative stationary phase)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. Less polar impurities will elute first, followed by the more polar this compound.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
The general workflow for purification is depicted in the diagram below.
Caption: A decision-making diagram for selecting the appropriate purification method for crude this compound based on the impurity profile.
References
Preventing decomposition of N-Benzylpropanamide during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N-Benzylpropanamide during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound decomposition during purification?
A1: The primary cause of this compound decomposition during purification is hydrolysis of the amide bond. Amides are generally stable functional groups, but they can be susceptible to cleavage under acidic or basic conditions.[1][2] During purification, this can be a significant issue, especially when using standard silica (B1680970) gel for column chromatography, as silica gel is inherently acidic.[3]
Q2: What are the signs of this compound decomposition?
A2: Signs of decomposition during purification include:
-
Appearance of new spots on Thin Layer Chromatography (TLC): You may observe the appearance of new, often more polar, spots that were not present in the crude reaction mixture. These could correspond to the hydrolysis products: benzylamine (B48309) and propanoic acid.
-
Low recovery of the desired product: A significantly lower than expected yield of purified this compound is a strong indicator of decomposition.[3]
-
Streaking on TLC plates or during column chromatography: This can indicate the presence of acidic or basic impurities or on-plate/on-column decomposition.
-
Unexpected signals in NMR spectra: The 1H or 13C NMR spectrum of the purified product may show peaks corresponding to benzylamine and propanoic acid.
Q3: Which purification techniques are recommended for this compound?
A3: The most common and recommended purification techniques for amides like this compound are:
-
Recrystallization: This is often the preferred method for purifying solid amides as it can provide high purity and avoids the potential for decomposition on stationary phases.[4][5]
-
Column Chromatography: While effective for separating impurities with different polarities, care must be taken to avoid decomposition on the stationary phase. Using deactivated silica gel or an alternative stationary phase is recommended.[6][7]
-
Distillation: For thermally stable, liquid amides, vacuum distillation can be a suitable purification method. However, the high boiling point of this compound (343.6 °C at 760 mmHg) suggests that vacuum distillation would be necessary to prevent thermal degradation.[8]
Troubleshooting Guides
Issue 1: Decomposition during Silica Gel Column Chromatography
Symptoms:
-
Low or no recovery of this compound after the column.
-
Presence of benzylamine and/or propanoic acid in the collected fractions, confirmed by TLC or NMR.
-
Streaking of the product spot on TLC plates.
Possible Cause:
-
Acid-catalyzed hydrolysis: The acidic nature of standard silica gel can catalyze the hydrolysis of the amide bond of this compound.[3]
Solutions:
-
Deactivate the silica gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent containing 1-3% triethylamine (B128534) (TEA) before packing the column.[7]
-
Use a modified eluent: Add 0.5-1% triethylamine to the mobile phase throughout the chromatography run.[9]
-
Consider an alternative stationary phase: Basic alumina (B75360) can be a suitable alternative to silica gel for acid-sensitive compounds.[6]
Issue 2: Oiling Out or Poor Crystal Formation During Recrystallization
Symptoms:
-
The compound separates as an oil instead of crystals upon cooling the recrystallization solvent.
-
No crystals form even after the solution has cooled completely.
Possible Causes:
-
Inappropriate solvent choice: The solvent may be too good a solvent even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.[10]
-
Solution is not saturated: Too much solvent was used to dissolve the compound.
-
Rapid cooling: Cooling the solution too quickly can favor oiling out over crystal formation.
Solutions:
-
Solvent screening: Perform small-scale solubility tests with a variety of solvents to find one that dissolves this compound when hot but not at room temperature. Common solvents for amides include ethanol, acetonitrile, isopropanol, or mixtures with water.[7][11]
-
Induce crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
Slow cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
-
Reduce solvent volume: If too much solvent was added, carefully evaporate some of it to achieve a saturated solution.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H13NO | [8] |
| Molecular Weight | 163.22 g/mol | [8] |
| Boiling Point | 343.6 °C at 760 mmHg | [8] |
| Melting Point | Not available | [12][13] |
| LogP | 2.55 | [8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the purification of solid this compound by recrystallization. The ideal solvent should be determined through preliminary screening.
Materials:
-
Crude this compound
-
Recrystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate (B1210297), toluene, water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent while stirring until the solid is completely dissolved.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
-
Purity Assessment: Determine the melting point of the purified crystals and analyze by TLC or NMR to confirm purity.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
This protocol describes the purification of this compound using column chromatography with triethylamine-deactivated silica gel to prevent on-column decomposition.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC that gives the desired this compound spot an Rf value of approximately 0.2-0.4.
-
Deactivation of Silica Gel:
-
Prepare a slurry of the required amount of silica gel in the initial, least polar eluent.
-
Add triethylamine to the slurry to a final concentration of 1-3% (v/v).
-
Stir the slurry for 15-20 minutes.
-
-
Column Packing: Pack the chromatography column with the deactivated silica gel slurry.
-
Equilibration: Wash the packed column with 2-3 column volumes of the initial eluent (containing 0.5-1% TEA) to equilibrate the stationary phase.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin elution with the initial non-polar eluent (containing 0.5-1% TEA). Gradually increase the polarity of the eluent to elute the this compound.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decomposition pathway of this compound during purification.
Caption: Decision workflow for the purification of this compound.
References
- 1. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. mt.com [mt.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. This compound | CAS#:10264-12-7 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. Home Page [chem.ualberta.ca]
Technical Support Center: Optimizing Crystallization of N-Benzylpropanamide for High Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization of N-Benzylpropanamide for high purity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
A1: Based on the polarity of this compound, which contains both a nonpolar benzyl (B1604629) group and a polar amide group, a solvent system of intermediate polarity or a mixed solvent system is generally effective. Polar protic solvents like ethanol (B145695) and methanol, or polar aprotic solvents such as acetone (B3395972) and acetonitrile, are good starting points. For many amides, a mixed solvent system, such as ethanol-water, often provides the optimal balance of solubility at high temperatures and insolubility at low temperatures, which is ideal for crystallization.[1]
Q2: How can I determine the optimal solvent system and solvent ratios for my specific sample of this compound?
A2: A systematic small-scale solubility test is the most effective way to determine the optimal solvent system. This involves testing the solubility of a small amount of your crude this compound in various solvents at both room temperature and elevated temperatures. A good single solvent for crystallization will dissolve the compound when hot but not when cold. For a mixed-solvent system, you should look for a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble. The "poor" solvent is then added dropwise to the hot, dissolved solution until turbidity appears, followed by the addition of a few drops of the "good" solvent to redissolve the precipitate before cooling.
Q3: What are the most common impurities in this compound and how can they be removed?
A3: Common impurities in the synthesis of this compound can include unreacted starting materials such as benzylamine (B48309) and propionic acid (or its derivatives like propionyl chloride), as well as by-products from side reactions. Benzyl chloride, a potential precursor, can contain impurities like benzaldehyde, benzyl alcohol, and toluene.[2] Most of these impurities have different solubility profiles than this compound and can typically be removed through a carefully executed crystallization. For instance, more polar impurities will tend to remain in the mother liquor of a moderately polar solvent system. If colored impurities are present, a charcoal treatment of the hot solution before filtration can be effective.
Q4: How can I improve the yield of my this compound crystallization?
A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor upon cooling. Additionally, allowing the solution to cool slowly to room temperature and then further cooling it in an ice bath will maximize the precipitation of the crystals. You can also attempt to recover more product by evaporating a portion of the solvent from the mother liquor and cooling it again for a second crop of crystals.
Q5: How does the cooling rate affect the purity and crystal size of this compound?
A5: A slower cooling rate generally leads to the formation of larger and purer crystals.[3] Rapid cooling can trap impurities within the crystal lattice and often results in the formation of smaller, less-ordered crystals. For optimal purity, it is recommended to let the solution cool slowly to room temperature without disturbance, followed by a period of cooling in an ice bath to maximize the yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Solution is not sufficiently saturated.- Supersaturation has occurred without nucleation. | - Evaporate some of the solvent to increase the concentration and then cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- If using a single solvent, try adding a miscible "poor" solvent dropwise until turbidity persists, then warm to redissolve and cool again. |
| "Oiling out" (formation of a liquid layer instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of this compound.- The solution is too concentrated, causing the compound to come out of solution above its melting point. | - Reheat the solution to redissolve the oil and add more of the "good" solvent to decrease the saturation. Then, allow it to cool more slowly.- Switch to a solvent or solvent mixture with a lower boiling point.- Ensure the solution is cooled to a temperature below the melting point of this compound before nucleation begins. |
| Low yield of crystals | - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent to dissolve the crude product.- After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes.- To recover more product, partially evaporate the solvent from the mother liquor and cool again for a second crop.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[4] |
| Crystals are colored or appear impure | - Colored impurities are present in the crude material.- Impurities were trapped in the crystal lattice due to rapid cooling. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.- Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.- Wash the filtered crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[4] |
| Formation of very fine needles or small crystals | - The solution cooled too quickly.- The solution was too supersaturated. | - Allow the solution to cool more slowly in an insulated container.- Use slightly more solvent to reduce the level of supersaturation.- Consider using a different solvent system that promotes the growth of a different crystal habit. |
Data Presentation
Estimated Solubility of this compound in Various Solvents
Disclaimer: The following data is estimated based on the solubility of structurally similar amides and should be experimentally verified for this compound.
| Solvent | Polarity | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | High | < 0.1 | ~0.5 |
| Ethanol | High | ~5 | > 50 |
| Acetone | Medium-High | ~15 | > 60 |
| Ethyl Acetate | Medium | ~10 | > 50 |
| Toluene | Low | ~2 | ~20 |
| Hexane | Low | < 0.1 | < 1 |
Crystallization Efficiency in Different Solvent Systems (Estimated)
| Solvent System | Cooling Method | Estimated Yield (%) | Estimated Purity (%) |
| Ethanol | Slow Cooling + Ice Bath | 80-90 | > 99 |
| Ethanol/Water (9:1) | Slow Cooling + Ice Bath | 85-95 | > 99.5 |
| Acetone/Hexane | Anti-solvent | 75-85 | > 98.5 |
| Toluene | Slow Evaporation | 60-70 | > 99 |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization of this compound from Ethanol
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol. For example, start with approximately 5-10 mL of ethanol per gram of crude product. Heat the mixture with stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed-Solvent Crystallization of this compound using Ethanol and Water
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in a flask.
-
Addition of Anti-Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise with stirring until the solution becomes slightly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture (e.g., 1:1 ratio).
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: General workflow for the crystallization of this compound.
Caption: Troubleshooting guide for the issue of "oiling out".
Caption: Logical relationships for optimizing the purity of this compound.
References
Troubleshooting peak tailing in HPLC analysis of N-Benzylpropanamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-Benzylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing indicates inefficiencies or undesirable interactions within the HPLC system, which can compromise the accuracy of quantification and reduce resolution between adjacent peaks. Peak asymmetry is often measured by the tailing factor (Tf) or asymmetry factor (As); a value greater than 1.2 typically indicates significant tailing.
Q2: Why is this compound prone to peak tailing?
This compound is a secondary amide. While amides are generally considered neutral compounds, the lone pair of electrons on the nitrogen atom can participate in hydrogen bonding with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[1][2] These secondary interactions can lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak. The presence of the benzyl (B1604629) group also contributes to its retention on reversed-phase columns through hydrophobic interactions.
Q3: What are the primary causes of peak tailing for this compound?
Peak tailing for this compound in reversed-phase HPLC can stem from several factors, broadly categorized as chemical, instrumental, or methodological.
-
Chemical Interactions: The most common cause is the interaction between the amide group of this compound and acidic residual silanol groups on the surface of the silica-based stationary phase.[1] This is a form of secondary retention mechanism that competes with the primary hydrophobic retention.
-
Column Issues: A contaminated or old column can exhibit peak tailing.[3] Blockages at the inlet frit or the formation of a void at the head of the column can also distort peak shape.[3]
-
Methodological Problems:
-
Mobile Phase pH: Although this compound is neutral, the pH of the mobile phase can influence the ionization state of the residual silanols on the column. At a mid-range pH, more silanols are ionized and available for interaction.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to be misshapen.
-
-
Instrumental Effects: Excessive extra-column volume (e.g., long tubing between the column and detector) can lead to band broadening and peak tailing.
Troubleshooting Guide for Peak Tailing
This section provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Step 1: Initial Checks and System Verification
Before modifying the chromatographic method, it is essential to ensure the HPLC system is functioning correctly.
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.
-
Column Conditioning: Ensure the column has been properly conditioned with the mobile phase.
-
System Suitability Test: If available, run a system suitability test with a known standard to check for general performance issues.
Step 2: Investigate Chemical and Methodological Causes
If the system appears to be working correctly, the next step is to investigate the potential chemical and methodological causes of peak tailing. The following table summarizes common issues and their solutions.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Secondary Silanol Interactions | Peak tailing is consistent for this compound but not for non-polar analytes. | 1. Use an End-Capped Column: Modern, high-purity, end-capped silica (B1680970) columns have fewer accessible silanol groups.[1] 2. Modify Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with 0.1% formic or trifluoroacetic acid) will suppress the ionization of residual silanols, reducing their interaction with the analyte.[3] 3. Use a Polar-Embedded Column: An amide or other polar-embedded stationary phase can provide alternative selectivity and shield the analyte from silanol interactions.[1] |
| Column Contamination | Peak shape degrades over a series of injections; backpressure may increase.[3] | 1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[3] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample.[3] |
| Column Void | Sudden appearance of peak tailing, often accompanied by a drop in backpressure. | Replace the column. To prevent voids, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits. |
| Sample Overload | Diluting the sample or reducing the injection volume improves the peak shape. | Reduce the sample concentration or injection volume. If a larger sample size is necessary, consider using a column with a larger internal diameter or higher loading capacity. |
| Sample Solvent Mismatch | The sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for a highly aqueous mobile phase). | Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve the sample. |
| Extra-Column Volume | Early eluting peaks show more pronounced tailing than later eluting peaks. | Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made to avoid dead volume. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Diagram of Chemical Interactions
This diagram illustrates the secondary interaction between this compound and a residual silanol group on a silica-based stationary phase, which is a common cause of peak tailing.
Caption: Interaction of this compound with a silanol group.
Experimental Protocols
The following are example starting protocols for the HPLC analysis of this compound. These should be optimized for your specific instrument and application.
Protocol 1: Reversed-Phase HPLC with a C18 Column
This protocol is a general starting point for the analysis of moderately polar compounds like this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size, end-capped)
-
Data acquisition and processing software
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
This compound reference standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% TFA or FA. The organic modifier percentage may need to be adjusted to achieve optimal retention (typically a retention time of 2-10 minutes). Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm or 254 nm (a UV scan should be performed to determine the optimal wavelength).
-
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Analyze the resulting chromatograms for peak shape and retention time.
-
Protocol 2: Reversed-Phase HPLC with a Polar-Embedded Column
This protocol is recommended if significant peak tailing is observed with a standard C18 column due to silanol interactions.
-
Instrumentation:
-
HPLC system with a UV detector
-
RP-Amide or other polar-embedded column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Reagents:
-
Acetonitrile or Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 20 mM potassium phosphate), adjusted to pH 3.0
-
This compound reference standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile (or methanol) and 20 mM phosphate buffer pH 3.0 (e.g., 40:60 v/v). The organic modifier and its percentage will need to be optimized for desired retention. Degas the mobile phase.
-
Standard Preparation: Prepare standards as described in Protocol 1, using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection Wavelength: 210 nm or 254 nm
-
-
Analysis and Data Processing: As described in Protocol 1.
-
By following this guide, you should be able to systematically troubleshoot and resolve issues with peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results.
References
Technical Support Center: N-Benzylpropanamide 1H NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent peaks in 1H NMR spectra of N-Benzylpropanamide.
Troubleshooting Guide
How can I minimize the residual solvent peak in the 1H NMR spectrum of this compound?
Large solvent peaks can obscure signals from your compound of interest, making spectral interpretation difficult. Several techniques can be employed to minimize these unwanted signals.
1. Proper Sample Preparation and Solvent Choice:
-
Use high-purity deuterated solvents: Ensure the deuterated solvent is of high isotopic purity (e.g., 99.9% D or higher) to minimize the residual protonated solvent signal.[1]
-
Choose an appropriate solvent: Select a deuterated solvent that does not have signals that overlap with key this compound peaks. Common choices for amides include Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), and Deuterated Methanol (CD3OD).[2][3]
-
Dry your sample thoroughly: Traces of water in your sample will appear as a peak in the spectrum. Lyophilizing the sample from D2O can help remove residual water.[1]
2. Spectrometer-Based Solvent Suppression Techniques:
Modern NMR spectrometers are equipped with pulse sequences designed to suppress solvent signals. The most common and effective methods are presaturation and gradient-based techniques.
Experimental Protocol: Solvent Presaturation
Principle:
Presaturation is a technique that selectively irradiates the solvent resonance with a low-power radiofrequency pulse during the relaxation delay.[4][5] This equalizes the populations of the ground and excited spin states of the solvent protons, leading to saturation and a significant reduction in the intensity of the solvent signal upon acquisition.[4]
Instrumentation:
-
A high-resolution NMR spectrometer equipped with a probe capable of delivering a low-power radiofrequency pulse for presaturation.
Sample Preparation:
-
Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3) at the desired concentration.
-
Filter the solution into a clean, dry NMR tube.
Step-by-Step Procedure:
-
Acquire a standard 1H NMR spectrum: Obtain a quick 1H spectrum to identify the chemical shift of the residual solvent peak.
-
Set the presaturation frequency: Set the frequency of the low-power irradiation to the exact chemical shift of the solvent peak.[6][7]
-
Select a presaturation pulse program: Most NMR software (e.g., TopSpin) has pre-defined pulse programs for presaturation (e.g., zgpr).[6]
-
Optimize presaturation power and delay:
-
Acquire the solvent-suppressed spectrum: Run the experiment with the optimized presaturation parameters.
Frequently Asked Questions (FAQs)
Q1: Why is the residual solvent peak in my 1H NMR spectrum so large?
The concentration of the deuterated solvent is significantly higher than that of your analyte. Even with high isotopic purity, the small percentage of remaining protonated solvent molecules is substantial enough to produce a large signal.[9]
Q2: What are the common residual peaks for deuterated solvents?
The chemical shift of residual solvent peaks can vary slightly depending on temperature and sample composition. The table below provides a summary of common deuterated solvents and their residual proton signals.
| Deuterated Solvent | Abbreviation | Residual Peak (ppm) | Multiplicity |
| Chloroform-d | CDCl₃ | 7.26 | Singlet |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | 2.50 | Quintet |
| Methanol-d₄ | CD₃OD | 3.31 | Quintet |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | Quintet |
| Acetonitrile-d₃ | CD₃CN | 1.94 | Quintet |
| Deuterium Oxide | D₂O | 4.79 | Singlet |
| Benzene-d₆ | C₆D₆ | 7.16 | Singlet |
Data compiled from multiple sources.[10][11][12][13][14] Note that the multiplicity for solvents like DMSO-d6, CD3OD, (CD3)2CO, and CD3CN arises from coupling to deuterium.[14]
Q3: Besides presaturation, are there other solvent suppression techniques?
Yes, other techniques include:
-
Gradient Shimming: This automated process uses magnetic field gradients to map and improve the homogeneity of the magnetic field across the sample, which can help to sharpen lines and improve the effectiveness of solvent suppression.[15][16][17]
-
WATERGATE (Water Suppression by Gradient Tailored Excitation): This is a gradient-based method that is very effective for suppressing water signals and is often used in biomolecular NMR.[9]
-
Binomial Pulse Sequences (e.g., 1-1 or 1-3-3-1): These sequences use a series of hard pulses and delays to create a null in the excitation profile at the solvent frequency.[9]
Q4: Will solvent suppression affect the quantification of my this compound signals?
If your analyte signals are very close to the solvent peak, presaturation can partially saturate them, leading to a decrease in their intensity and inaccurate integration.[1] In such cases, alternative suppression methods like WATERGATE or using a different solvent might be more appropriate. It is always good practice to run a standard 1H NMR without suppression to compare with the solvent-suppressed spectrum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and minimizing solvent peaks in your 1H NMR experiment.
Caption: Troubleshooting workflow for minimizing solvent peaks in 1H NMR.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. allanchem.com [allanchem.com]
- 4. University of Ottawa NMR Facility Blog: Presaturation [u-of-o-nmr-facility.blogspot.com]
- 5. Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. d-nb.info [d-nb.info]
- 9. NMR | Solvent Suppression | Chemical Research Support [weizmann.ac.il]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 15. mriquestions.com [mriquestions.com]
- 16. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 17. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
Technical Support Center: Strategies to Reduce Epimerization During N-Benzylpropanamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the synthesis of N-Benzylpropanamide and related chiral amides.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in this compound synthesis?
Epimerization is an undesired process where the stereochemical configuration at a chiral center is inverted. In the context of synthesizing this compound from a chiral carboxylic acid (e.g., (S)-2-phenylpropanoic acid), epimerization at the alpha-carbon (the carbon adjacent to the carbonyl group) leads to the formation of the corresponding (R)-diastereomer. This results in a mixture of stereoisomers, which can be difficult to separate and may lead to a final product with reduced pharmacological efficacy or altered biological activity, as different stereoisomers can have vastly different physiological effects.[1]
Q2: What are the primary causes of epimerization during amide bond formation?
Epimerization during amide bond formation is primarily caused by the abstraction of the acidic α-proton of the carboxylic acid.[1] This is facilitated by several factors:
-
Activation of the Carboxylic Acid: The activation of the carboxyl group to facilitate amide bond formation increases the acidity of the α-proton, making it more susceptible to removal by a base.[1]
-
Presence of Base: Bases, particularly strong or sterically unhindered ones, can deprotonate the α-carbon, leading to a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of epimers.[1]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.[1]
-
Prolonged Reaction Times: Longer exposure to basic conditions or elevated temperatures increases the likelihood of epimerization.
-
Choice of Coupling Reagent: Certain coupling reagents are more prone to inducing epimerization than others.
Q3: How can I detect and quantify epimerization in my this compound product?
Epimerization can be detected and quantified using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. By using a chiral stationary phase, the two diastereomers of this compound can be separated and their relative peak areas can be used to determine the percentage of each epimer. Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent can also be employed to distinguish between diastereomers.
Troubleshooting Guide: Minimizing Epimerization
This guide addresses common issues encountered during this compound synthesis that can lead to epimerization.
| Symptom | Possible Cause | Recommended Solution |
| High levels of the undesired diastereomer detected by chiral HPLC. | Inappropriate choice of coupling reagent. | Utilize coupling reagents known to suppress epimerization. For carbodiimide-based couplings, always use an additive. Consider reagents like T3P in the presence of pyridine (B92270). |
| Use of a strong or sterically unhindered base. | Employ a sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction. | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0 °C or even -15 °C. | |
| Prolonged reaction time in the presence of base. | Monitor the reaction progress closely and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. | |
| Inappropriate solvent. | Use a non-polar, aprotic solvent. Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are often good choices. Polar aprotic solvents like DMF can sometimes promote epimerization. |
Quantitative Data on Epimerization
The following table summarizes representative data on the extent of epimerization observed in amide coupling reactions under various conditions. While this data is from peptide synthesis, it provides valuable insights applicable to this compound synthesis.
| Coupling Reagent | Additive | Base | Temperature (°C) | Solvent | % Epimerization (Model Reaction) |
| DCC | - | TEA | 25 | DCM | High (>15%) |
| DCC | HOBt | DIPEA | 0 | DCM | Low (<2%) |
| EDC | HOBt | DIPEA | 0 | DMF | Low (<3%) |
| HATU | - | DIPEA | 25 | DMF | Moderate (5-10%) |
| T3P | - | Pyridine | 0 | EtOAc | Very Low (<1.5%) |
| DIC | Oxyma | Collidine | 0 | DCM | Very Low (<1%) |
Data is illustrative and based on model peptide coupling reactions. Actual epimerization levels can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Low-Epimerization Amide Coupling using DIC/HOAt
This protocol describes a general procedure for the synthesis of this compound with minimal epimerization using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).
Materials:
-
(S)-2-phenylpropanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-2-phenylpropanoic acid (1.0 eq) and HOAt (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq) dropwise to the solution and stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve benzylamine (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM.
-
Add the benzylamine solution dropwise to the activated acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench it by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Epimerization-Resistant Amide Synthesis using T3P®/Pyridine
This protocol utilizes propylphosphonic anhydride (B1165640) (T3P®) and pyridine, a combination known for its effectiveness in suppressing epimerization.[2]
Materials:
-
(S)-2-phenylpropanoic acid
-
Benzylamine
-
Propylphosphonic anhydride (T3P®) solution (e.g., 50% in ethyl acetate)
-
Pyridine
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (S)-2-phenylpropanoic acid (1.0 eq) and benzylamine (1.1 eq) in ethyl acetate, add pyridine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature at 0 °C.[2]
-
Stir the reaction mixture at 0 °C and monitor its completion by TLC or LC-MS.
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Visualizations
References
Technical Support Center: Catalyst Selection for N-Benzylpropanamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of N-Benzylpropanamide. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized through the condensation reaction of propanoic acid and benzylamine (B48309). Key methods include direct catalytic amidation, which is environmentally friendly as the only byproduct is water, and the use of coupling reagents that activate the carboxylic acid. The choice of method often depends on the desired scale, required purity, and the sensitivity of the starting materials.
Q2: Why is catalyst selection important for this synthesis?
A2: Catalyst selection is crucial for optimizing reaction efficiency, maximizing yield, and minimizing side reactions. An appropriate catalyst can lower the reaction temperature and time, reduce the formation of byproducts, and improve the overall atom economy of the synthesis. Different catalysts, such as boron-based compounds or metal catalysts, offer varying degrees of reactivity and substrate compatibility.
Q3: What are the primary challenges encountered during the synthesis of this compound?
A3: Common challenges include low yields, the formation of unreactive ammonium (B1175870) carboxylate salts, and the need to remove water to drive the reaction to completion. Side reactions, such as the hydrolysis of activated intermediates in the presence of moisture, can also significantly reduce the yield.[1] Purification of the final product to remove unreacted starting materials and catalyst residues can also be challenging.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the amidation reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials (propanoic acid and benzylamine) and the formation of the this compound product.
Q5: What is the role of a Dean-Stark apparatus in this synthesis?
A5: A Dean-Stark apparatus is used for the azeotropic removal of water from the reaction mixture.[2] In the direct amidation of propanoic acid and benzylamine, water is formed as a byproduct. Removing it from the reaction equilibrium shifts the reaction towards the formation of the amide, thereby increasing the yield. This is particularly important for thermal and some catalytic amidations.[2]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
| Potential Cause | Recommended Solution |
| Formation of unreactive ammonium carboxylate salt | Use a suitable catalyst (e.g., boric acid, ZrCl₄) or a coupling reagent (e.g., HATU, HBTU) to activate the propanoic acid.[3] |
| Presence of water in the reaction mixture | Ensure all glassware is thoroughly dried, and use anhydrous solvents. For direct thermal or catalytic methods, use a Dean-Stark apparatus or molecular sieves to remove water as it is formed.[1][2] |
| Inefficient catalyst or coupling reagent | Ensure the catalyst or coupling reagent is fresh and has been stored correctly. Consider switching to a more potent catalyst or coupling reagent if the reaction is sluggish. |
| Suboptimal reaction temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions. Follow the recommended temperature for the chosen catalytic system. |
| Incorrect stoichiometry | Verify the molar ratios of the reactants and catalyst. A slight excess of one reactant may be beneficial, depending on the specific protocol. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted propanoic acid | During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. |
| Unreacted benzylamine | Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove unreacted amine. |
| Byproducts from the coupling reagent | If using a coupling reagent like DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration. Water-soluble byproducts from reagents like EDC can be removed by aqueous extraction. |
| Catalyst residues | Purification by column chromatography or recrystallization is often necessary to remove residual catalyst. |
Logical Workflow for Troubleshooting Low Yield
Data Presentation: Catalyst and Reagent Performance
The following tables summarize typical conditions and reported yields for the synthesis of this compound and similar amides using various catalytic and coupling systems. Please note that direct comparative data for this compound is limited, and some data is extrapolated from closely related reactions.
Table 1: Catalytic Direct Amidation
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Boric Acid | 1 | Toluene | Reflux | 16 | 88-91 | For N-benzyl-4-phenylbutyramide; requires Dean-Stark trap.[4] |
| ZrCl₄ | 5-10 | THF | Reflux | 48 | High | For (S)-tert-Butyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate.[5] |
| Thermal (no catalyst) | N/A | Toluene | Reflux | - | 56 | For Boc-Phe-OH with benzylamine; requires Dean-Stark trap.[2] |
Table 2: Amidation with Coupling Reagents
| Coupling Reagent | Stoichiometry (eq) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HATU | 1.0 - 1.2 | DIPEA (2-3 eq) | DMF | Room Temp | 1 - 4 | High |
| HBTU | 1.0 - 1.2 | DIPEA (2-3 eq) | DMF | Room Temp | 1 - 4 | High |
| EDC/HOBt | 1.2 (EDC), 1.2 (HOBt) | DIPEA (3 eq) | DCM or DMF | 0 to RT | 1 - 4 | High |
Experimental Protocols
Protocol 1: Boric Acid Catalyzed Synthesis of this compound
This protocol is adapted from the synthesis of N-benzyl-4-phenylbutyramide.[4]
Materials:
-
Propanoic acid
-
Benzylamine
-
Boric acid
-
Toluene
-
Hexanes
-
Three-necked round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a flame-dried three-necked round-bottom flask with a Dean-Stark trap, reflux condenser, and a magnetic stirrer under a nitrogen atmosphere.
-
To the flask, add propanoic acid (1.0 eq), boric acid (0.01 eq), and toluene.
-
Add benzylamine (1.05 eq) to the stirred reaction mixture.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete in 16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into hexanes with stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold hexanes.
-
The crude product can be further purified by recrystallization.
Protocol 2: HATU-Mediated Synthesis of this compound
This is a general protocol for amide bond formation using HATU.[6]
Materials:
-
Propanoic acid
-
Benzylamine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve propanoic acid (1.0 eq) and benzylamine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Catalytic Amidation
Signaling Pathway for Amide Formation via Coupling Reagent
References
Technical Support Center: Managing Thermal Degradation of N-Benzylpropanamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the thermal degradation of N-Benzylpropanamide derivatives during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound derivatives at elevated temperatures.
Issue 1: Unexpectedly low yield or complete loss of this compound derivative after a thermal reaction or purification step (e.g., distillation).
-
Question: My this compound derivative seems to have decomposed during my experiment, which involved heating. What could be the cause and how can I prevent this?
-
Answer: this compound derivatives, like many amide-containing compounds, can be susceptible to thermal degradation. The amide bond can undergo hydrolysis, especially in the presence of acidic or basic catalysts, or pyrolysis at higher temperatures. The benzyl (B1604629) group can also influence the degradation pathway. To mitigate this, consider the following:
-
Lower the temperature: If your experimental conditions allow, reduce the reaction or purification temperature.
-
Reduce heating duration: Minimize the time your compound is exposed to high temperatures.
-
Inert atmosphere: Conduct your experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be initiated at elevated temperatures.
-
pH control: Ensure the reaction mixture is neutral, as acidic or basic conditions can catalyze amide hydrolysis.[1][2][3]
-
Use of stabilizers: For formulations, the inclusion of thermal stabilizers can be beneficial.
-
Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, GC-MS) after thermal stress testing.
-
Question: I performed a forced degradation study on my this compound derivative by heating it, and now I see several new peaks in my HPLC chromatogram. What are these and how can I identify them?
-
Answer: The new peaks likely represent thermal degradation products. Common degradation pathways for N-benzylamides can include cleavage of the amide bond to form benzylamine (B48309) and propanoic acid, or other rearrangements. Potential degradation products could include:
-
Benzylamine
-
Propionamide
-
Benzoic acid (from oxidation of benzylamine)
-
Toluene and benzene (B151609) (from sonication-induced localized heating)
To identify these products, hyphenated techniques like GC-MS or LC-MS are highly effective.[4][5] By analyzing the mass spectra of the unknown peaks, you can determine their molecular weights and fragmentation patterns to elucidate their structures.
-
Issue 3: My solid this compound derivative changed color (e.g., yellowing) upon storage at a slightly elevated temperature.
-
Question: I stored my purified this compound derivative in an oven at 50°C for a week, and it has developed a yellowish tint. Is this a sign of degradation?
-
Answer: Yes, a change in color is often an indicator of chemical degradation, even if the extent of degradation is minor. This could be due to the formation of small quantities of chromophoric degradation products. It is crucial to perform analytical testing (e.g., HPLC, purity analysis) to quantify the extent of degradation and identify the impurities. For long-term storage, it is recommended to keep this compound derivatives at or below room temperature, protected from light and moisture.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition temperature for this compound derivatives?
A1: The exact decomposition temperature can vary depending on the specific substituents on the this compound molecule. However, based on studies of similar secondary amide structures, thermal decomposition can begin to occur at temperatures as low as 160°C.[6] Thermogravimetric Analysis (TGA) is the recommended technique to determine the precise decomposition temperature of your specific derivative.
Q2: What are the primary products of thermal degradation of this compound?
A2: The primary thermal degradation pathway is expected to be the cleavage of the amide bond, leading to the formation of benzylamine and propanoic acid or their derivatives. At higher temperatures, further decomposition of these primary products can occur.
Q3: How can I improve the thermal stability of my this compound derivative in a formulation?
A3: Several strategies can be employed to enhance thermal stability in a formulation:
-
Excipient selection: Choose excipients that are known to be inert and have good thermal stability.
-
Antioxidants: If oxidative degradation is a concern, adding antioxidants can be beneficial.
-
pH modifiers: Maintaining a neutral pH with buffering agents can prevent acid or base-catalyzed hydrolysis.[1][2][3]
-
Moisture control: Store the formulation in a dry environment, as moisture can facilitate hydrolysis.
Q4: What analytical techniques are best for studying the thermal degradation of this compound derivatives?
A4: A combination of thermoanalytical and chromatographic techniques is ideal:
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of weight loss and the overall thermal stability.
-
Differential Scanning Calorimetry (DSC): To identify melting points, phase transitions, and exothermic or endothermic degradation events.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the chemical structures of the degradation products.[4][5]
Quantitative Data Summary
The following tables summarize typical thermal properties and degradation data for secondary amides, which can serve as a reference for this compound derivatives. Note: Specific values for this compound may vary and should be determined experimentally.
| Parameter | Typical Value/Range for Secondary Amides | Analytical Technique |
| Onset of Decomposition (Td) | 160 - 250 °C | Thermogravimetric Analysis (TGA) |
| Melting Point (Tm) | Varies based on structure | Differential Scanning Calorimetry (DSC) |
| Primary Degradation Products | Amine and Carboxylic Acid | GC-MS or LC-MS |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative into a TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Air (to assess oxidative stability) at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
-
-
Data Analysis: Determine the onset temperature of decomposition (Td), which is the temperature at which significant weight loss begins.
Protocol 2: Analysis of Thermal Degradation Products by HPLC
-
Forced Degradation Sample Preparation:
-
Accurately weigh a known amount of the this compound derivative into a vial.
-
Heat the solid sample in an oven at a predetermined temperature (e.g., 80°C, 100°C, 120°C) for a specific duration (e.g., 24, 48, 72 hours).
-
Alternatively, prepare a solution of the compound in a suitable solvent and heat it.
-
Cool the sample to room temperature and dissolve/dilute it with the mobile phase to a known concentration.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) is typically a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the parent compound and potential degradation products absorb (e.g., 210 nm, 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound derivative by comparing its retention time with a reference standard.
-
Quantify the percentage of the parent compound remaining and the percentage of each degradation product formed.
-
For identification of unknown peaks, collect the fractions and analyze by MS or use an LC-MS system directly.
-
Visualizations
Caption: General thermal degradation pathway of this compound derivatives.
Caption: Troubleshooting workflow for identifying and mitigating thermal degradation.
Caption: Key strategies for stabilizing this compound derivatives.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
Validation & Comparative
A Comparative Guide to the Anticonvulsant Activities of N-Benzylpropanamide and Valproic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticonvulsant properties of N-Benzylpropanamide and the established antiepileptic drug, valproic acid. The information presented herein is based on preclinical experimental data to objectively evaluate their performance and potential mechanisms of action.
Quantitative Comparison of Anticonvulsant Efficacy
The anticonvulsant effects of this compound and valproic acid have been evaluated in several key animal models of epilepsy. The following table summarizes the median effective dose (ED50) required to protect 50% of the animals from seizures in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (s.c. PTZ) tests, which are models for generalized tonic-clonic and absence seizures, respectively. A lower ED50 value indicates higher potency.
| Compound | Test Model | ED50 (mg/kg, i.p. in mice) | Reference(s) |
| This compound (AS-1) | MES | 252.74 | [1] |
| Valproic Acid | MES | 252.74 | [1] |
| This compound (AS-1) | s.c. PTZ | 239.45 | [1] |
| Valproic Acid | s.c. PTZ | 239.45 | [1] |
| This compound (AS-1) | 6-Hz (32 mA) | 130.65 | [1] |
| Valproic Acid | 6-Hz (32 mA) | 130.65 | [1] |
Note: The specific this compound derivative referenced in the data is N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also referred to as AS-1.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[2][3]
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a maximal electrical stimulus.
Apparatus:
-
An electroconvulsive shock generator with corneal or auricular electrodes.[4]
-
Restraining device for the animal.
Procedure:
-
Animal Preparation: Male ICR-CD-1 mice are commonly used.[4] Animals are acclimated to the laboratory environment for at least 3-4 days prior to testing with ad libitum access to food and water.[4]
-
Drug Administration: The test compound (this compound or valproic acid) or vehicle is administered intraperitoneally (i.p.) at various doses.
-
Anesthesia and Electrode Placement: A drop of a local anesthetic (e.g., 0.5% tetracaine) is applied to the animal's eyes to minimize discomfort before placing the corneal electrodes.[4]
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the electrodes.[2][4]
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.[3][4]
-
Data Analysis: The percentage of animals protected at each dose is determined, and the ED50 is calculated using statistical methods like probit analysis.[4]
Subcutaneous Pentylenetetrazol (s.c. PTZ) Test
The s.c. PTZ test is a standard model for evaluating potential treatments for absence seizures.[5][6]
Objective: To determine the ability of a compound to prevent or delay the onset of clonic convulsions induced by the chemical convulsant pentylenetetrazol.
Apparatus:
-
Syringes for drug and PTZ administration.
-
Observation chambers.
Procedure:
-
Animal Preparation: Similar to the MES test, mice are acclimated to the laboratory conditions.
-
Drug Administration: The test compound or vehicle is administered i.p. at various doses.
-
PTZ Induction: After a predetermined time to allow for drug absorption, a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[5]
-
Observation: Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by clonus of the whole body lasting for at least 3-5 seconds.[1][5]
-
Data Analysis: The number of animals protected from seizures is recorded for each dose group, and the ED50 is calculated.
Mechanism of Action and Signaling Pathways
Valproic Acid
Valproic acid has a broad spectrum of anticonvulsant activity, and its mechanism of action is multifaceted.[7][8] Traditionally, its effects are attributed to:
-
Enhancement of GABAergic Neurotransmission: Valproic acid increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[9][10][11] It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by stimulating the GABA-synthesizing enzyme, glutamic acid decarboxylase.[8][9][10]
-
Blockade of Voltage-Gated Ion Channels: It blocks voltage-gated sodium channels and T-type calcium channels, which reduces neuronal excitability and helps to stabilize neuronal membranes.[9][10][12]
-
Histone Deacetylase (HDAC) Inhibition: Valproic acid also acts as an inhibitor of histone deacetylases, which can modulate gene expression and may contribute to its long-term therapeutic effects.[7][9]
Caption: Proposed mechanisms of action for Valproic Acid.
This compound
The precise mechanism of action for this compound derivatives like AS-1 is still under investigation.[13] However, its strong efficacy in the MES test suggests a primary role in preventing seizure spread, a characteristic of drugs that modulate voltage-gated sodium channels.[12][13] More recent research has identified a novel mechanism for a stereoisomer of AS-1, (R)-AS-1, as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2).[14] EAAT2 is crucial for clearing glutamate (B1630785) from the synaptic cleft, and enhancing its activity would reduce neuronal hyperexcitability.
Caption: Proposed and hypothesized mechanisms of action for this compound.
Experimental Workflow
The general workflow for evaluating the anticonvulsant activity of a test compound is a multi-step process that progresses from initial screening to more detailed characterization.
Caption: General experimental workflow for anticonvulsant screening.
References
- 1. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Pentylenetetrazol (PTZ) test: Significance and symbolism [wisdomlib.org]
- 7. Valproate - Wikipedia [en.wikipedia.org]
- 8. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Efficacy of N-Benzylpropanamide and Ethosuximide in Absence Seizures: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of N-Benzylpropanamide, a novel anticonvulsant, and Ethosuximide (B1671622), a first-line treatment for absence seizures. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available preclinical and clinical data, mechanisms of action, and experimental protocols.
Overview and Mechanism of Action
Ethosuximide has been a cornerstone in the management of absence seizures for decades.[1][2] Its primary mechanism of action involves the inhibition of T-type calcium channels in thalamic neurons.[3][4][5] These channels are crucial in generating the characteristic 3-Hz spike-and-wave discharges observed on an electroencephalogram (EEG) during absence seizures.[5][6] By blocking these channels, ethosuximide reduces the abnormal rhythmic firing of thalamocortical neurons, thereby suppressing seizure activity.[4][7] While its primary action is on T-type calcium channels, some studies suggest secondary effects on other ion channels and neurotransmitter systems.[4][7]
This compound , specifically the compound N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (referred to as AS-1), is a newer investigational compound with a broader spectrum of anticonvulsant activity in preclinical models.[8][9] While its exact mechanism of action in absence seizures is not yet fully elucidated, its efficacy in the subcutaneous pentylenetetrazole (s.c. PTZ) seizure model suggests it may modulate neurotransmission to suppress generalized seizures.[8] The s.c. PTZ model is a common screening tool for drugs effective against absence seizures.[10]
Signaling Pathway of Ethosuximide
Caption: Mechanism of action of Ethosuximide in absence seizures.
Comparative Efficacy Data
Direct comparative clinical trials between this compound and Ethosuximide are not yet available. However, data from individual preclinical and clinical studies provide insights into their respective efficacies.
Table 1: Preclinical Efficacy Data
| Compound | Animal Model | Test | Efficacy Metric (ED₅₀) | Reference |
| This compound (AS-1) | Mice | s.c. PTZ | 81.12 ± 10.39 mg/kg | [8] |
| Ethosuximide | WAG/Rij Rats | Suppression of Spike-Wave Discharges | Dose-dependent suppression | [11][12] |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Table 2: Clinical Efficacy of Ethosuximide
| Study Population | Intervention | Outcome | Efficacy | Reference |
| 37 patients with untreated absence seizures | Ethosuximide | Seizure Control | 19% complete control; 49% with 90-100% control; 95% with 50-100% control | [13] |
| 453 children with childhood absence epilepsy | Ethosuximide vs. Valproic Acid vs. Lamotrigine | Freedom from failure at 16-20 weeks | Ethosuximide: 53% | [14] |
| 446 children with childhood absence epilepsy | Ethosuximide vs. Valproic Acid vs. Lamotrigine | Freedom from failure at 12 months | Ethosuximide: 45% | [15] |
Experimental Protocols
The evaluation of anti-absence seizure drugs relies on specific animal models and experimental procedures.
WAG/Rij Rat Model of Absence Epilepsy
The WAG/Rij (Wistar Albino Glaxo from Rijswijk) rat is a well-established genetic model of absence epilepsy.[11][16][17] These rats spontaneously develop spike-wave discharges (SWDs) that are electrographically and behaviorally similar to human absence seizures.[17]
Experimental Workflow for Drug Testing in WAG/Rij Rats:
Caption: Workflow for testing anti-absence seizure drugs in WAG/Rij rats.
Key Methodological Considerations:
-
Animal Age: The age of the WAG/Rij rats is crucial, as the frequency and duration of SWDs are age-dependent.[11][12] Studies often use animals around 6 months of age when SWDs are well-established.[11][12]
-
EEG Recording: Continuous electrocorticogram (ECoG) or EEG monitoring is essential to quantify the number, duration, and frequency of SWDs.[11][12]
-
Drug Administration: The route of administration (e.g., intraperitoneal, oral) and the dose-response relationship should be carefully determined.
Pentylenetetrazole (PTZ)-Induced Seizure Model
The subcutaneous injection of pentylenetetrazole (PTZ) in rodents induces generalized seizures, including clonic seizures that are considered a model for absence seizures.[10]
Protocol for s.c. PTZ Test:
-
Animal Preparation: Mice are typically used for this model.
-
Drug Administration: The test compound (e.g., this compound) is administered at various doses.
-
PTZ Injection: After a specific pretreatment time, a convulsive dose of PTZ (e.g., 100 mg/kg) is injected subcutaneously.[8]
-
Observation: Animals are observed for a defined period (e.g., 30 minutes) for the presence or absence of clonic seizures.[8]
-
Data Analysis: The dose of the drug that protects 50% of the animals from seizures (ED₅₀) is calculated.[8]
Side Effect Profile
A crucial aspect of drug comparison is the side effect profile.
Ethosuximide: Common side effects include gastrointestinal symptoms (diarrhea, constipation), fatigue, and headache.[3][5] Although rare, serious side effects such as Stevens-Johnson syndrome, blood dyscrasias, and systemic lupus erythematosus can occur.[3][4] In a comparative study, ethosuximide was associated with fewer attentional side effects compared to valproic acid.[15][18]
This compound (AS-1): Preclinical studies have shown a favorable safety margin in the rotarod test in mice, indicating a low potential for motor impairment.[8][9] In vitro ADME-Tox studies suggest good permeability, excellent metabolic stability on human liver microsomes, and no hepatotoxic properties in HepG2 cells.[8]
Conclusion and Future Directions
Ethosuximide remains a first-line, effective treatment for absence seizures with a well-characterized mechanism of action and a generally tolerable side effect profile.[1][2][6] this compound (AS-1) has demonstrated promising broad-spectrum anticonvulsant activity in preclinical models, including those relevant to absence seizures.[8][9]
Future research should focus on:
-
Elucidating the precise mechanism of action of this compound in absence seizures.
-
Conducting head-to-head preclinical studies comparing the efficacy and side effect profiles of this compound and Ethosuximide in genetic models of absence epilepsy like the WAG/Rij rat.
-
If preclinical data are promising, advancing this compound to clinical trials to evaluate its safety and efficacy in patients with absence seizures.
This comparative guide provides a foundation for researchers to understand the current landscape of pharmacological treatments for absence seizures and to identify promising avenues for future drug development. The detailed experimental protocols and compiled data serve as a valuable resource for designing and interpreting future studies in this field.
References
- 1. Current and emerging treatments for absence seizures in young patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Ethosuximide: Mechanism of Action [picmonic.com]
- 4. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpp.com [ijpp.com]
- 11. Frontiers | Establishing Drug Effects on Electrocorticographic Activity in a Genetic Absence Epilepsy Model: Advances and Pitfalls [frontiersin.org]
- 12. Establishing Drug Effects on Electrocorticographic Activity in a Genetic Absence Epilepsy Model: Advances and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethosuximide in the treatment of absence (peptit mal) seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Treatment of Childhood Absence Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethosuximide, Valproic Acid and Lamotrigine in Childhood Absence Epilepsy: Initial Monotherapy Outcomes at 12 months - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Experimental Models of Absence Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurologytoday.aan.com [neurologytoday.aan.com]
N-Benzylpropanamide Analogs: A Comparative Guide to Structure-Activity Relationships for Anticonvulsant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-benzylpropanamide analogs, focusing on their structure-activity relationships (SAR) as potential anticonvulsant agents. The information presented is collated from preclinical studies and aims to facilitate the rational design of more potent and safer therapeutic candidates.
I. Comparative Analysis of Anticonvulsant Activity
The anticonvulsant efficacy of this compound analogs has been primarily evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. Neurotoxicity is commonly assessed using the rotorod test. The following tables summarize the quantitative data from key studies, highlighting the impact of structural modifications on biological activity.
Table 1: Anticonvulsant Activity and Neurotoxicity of N-Benzyl-2-acetamidopropionamide Derivatives
This table focuses on analogs of N-benzyl-2-acetamidopropionamide, where substitutions at the C3 position of the propanamide backbone have been explored. The data is primarily sourced from studies investigating the anticonvulsant potential of this chemical series.[1]
| Compound | Substituent at C3 | MES (ED₅₀, mg/kg, i.p., mice) | scPTZ (ED₅₀, mg/kg, i.p., mice) | Rotorod (TD₅₀, mg/kg, i.p., mice) | Protective Index (PI = TD₅₀/ED₅₀) |
| (R)-18 | Methoxy (B1213986) | 4.5 | > 100 | 27 | 6.0 |
| (S)-18 | Methoxy | > 100 | - | - | - |
| 19 | Ethoxy | 17.3 | - | - | - |
| Phenytoin | (Reference Drug) | 6.5 | - | - | - |
Data presented in this table is extracted from a study by Choi et al. (1996).[1]
Key Observations:
-
Stereochemistry is crucial: The (R)-enantiomer of the methoxy derivative ((R)-18) is significantly more potent than the (S)-enantiomer, highlighting a specific stereochemical requirement for activity.[1]
-
Small alkoxy groups are favorable: The methoxy and ethoxy substituents at the C3 position confer potent activity in the MES test, suggesting that small, electron-donating groups in this region are beneficial.[1]
-
Selectivity for MES model: The tested compounds show efficacy in the MES model, which is predictive of activity against generalized tonic-clonic seizures, but are largely inactive in the scPTZ model, suggesting a mechanism of action distinct from that of drugs effective against absence seizures.[2]
Table 2: Structure-Activity Relationship for N-Benzyl (2R)-2-acetamido-3-oxysubstituted Propionamide (B166681) Analogs
This table explores the impact of various 3-alkoxy substituents on the anticonvulsant activity of N-benzyl (2R)-2-acetamidopropionamide analogs.
| Compound | 3-Oxy Substituent | MES (ED₅₀, mg/kg, i.p., mice) |
| 1 | Methoxy | 4.5 |
| 27 | Ethoxy | 7.9 |
| 29 | n-Propoxy | 23 |
| 30 | tert-Butoxy | 30-100 |
| Phenytoin | (Reference Drug) | ~9.5 |
Data is derived from a study by Choi et al. (2008).[2]
Key Observations:
-
Size of the alkoxy group matters: Anticonvulsant activity in the MES test decreases as the size of the 3-alkoxy substituent increases. The smallest group, methoxy, provides the highest potency.[2] This suggests a steric constraint within the binding site.
II. Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in the structure-activity relationship studies are provided below.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[3][4][5]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
A drop of local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas of the mice to minimize discomfort.[5]
-
The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals.
-
At the time of peak effect of the drug, a 60 Hz alternating current (typically 50 mA for mice) is delivered for 0.2 seconds through the corneal electrodes.[5]
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.[3]
-
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.[5]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify anticonvulsants that can raise the threshold for seizures and is considered a model for absence and myoclonic seizures.[4][6]
-
Animals: Male CF-1 mice are typically used.[6]
-
Procedure:
-
The test compound or vehicle is administered to groups of mice.
-
At the time of peak drug effect, a dose of pentylenetetrazole (PTZ) sufficient to induce clonic seizures in at least 97% of control animals (CD₉₇, typically 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the back of the neck.[6][7]
-
Animals are placed in individual observation cages and observed for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.[6]
-
An animal is considered protected if it does not exhibit a clonic seizure.[6]
-
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.
Rotorod Test for Neurotoxicity
The rotorod test is a standard method to assess motor coordination and identify potential neurological deficits or neurotoxicity induced by a test compound.[8][9][10]
-
Apparatus: A commercially available rotarod apparatus with a rotating rod (e.g., 5 cm diameter) that can be set to a constant or accelerating speed.[8]
-
Procedure:
-
Mice are trained on the rotarod for a set period before the test day to acclimate them to the apparatus.
-
On the test day, the test compound or vehicle is administered.
-
At the time of peak drug effect, each mouse is placed on the rotating rod. The rod can be set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[8]
-
The latency to fall from the rod is recorded for each animal. A trial is typically ended if the animal falls off or passively rotates with the rod.[8]
-
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment (i.e., fall off the rod), is calculated.
III. Signaling Pathways and Mechanisms of Action
The anticonvulsant activity of this compound analogs is believed to be mediated through the modulation of specific neuronal targets. The following diagrams illustrate the proposed mechanisms and experimental workflows.
Proposed Mechanism of Action: Modulation of Excitatory and Inhibitory Neurotransmission
This compound analogs are thought to exert their anticonvulsant effects by influencing the balance between excitatory and inhibitory signaling in the brain. One key target identified for some analogs is the Excitatory Amino Acid Transporter 2 (EAAT2), a glial glutamate (B1630785) transporter responsible for clearing the majority of synaptic glutamate.[11] By positively modulating EAAT2, these compounds can reduce glutamate-mediated excitotoxicity. Another proposed mechanism for some anticonvulsants is the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[12][13]
Caption: Proposed mechanism of this compound analogs.
Experimental Workflow for In Vivo Anticonvulsant Screening
The following diagram outlines the typical workflow for screening this compound analogs for their anticonvulsant and neurotoxic effects in preclinical animal models.
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. youtube.com [youtube.com]
- 10. Rotarod-Test for Mice [protocols.io]
- 11. Novel EAAT2 activators improve motor and cognitive impairment in a transgenic model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC vs. GC-MS for the Analysis of N-Benzylpropanamide Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like N-Benzylpropanamide is paramount. The choice of analytical technique for impurity profiling is critical and depends on the physicochemical properties of the analyte and its potential impurities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound impurities, supported by detailed experimental protocols and comparative performance data.
Introduction to this compound and Impurity Profiling
This compound is an amide compound that can be synthesized from the reaction of benzylamine (B48309) with propanoic acid or its derivatives. Impurities can arise from various sources, including unreacted starting materials, by-products of the synthesis, and degradation products formed during manufacturing or storage. Regulatory bodies mandate the identification and quantification of impurities to ensure the safety and efficacy of pharmaceutical products.
This guide will focus on the following potential impurities in this compound:
-
Benzylamine: A starting material.
-
Propanoic Acid: A starting material.
-
N,N-Dibenzylpropanamide: A potential byproduct from a side reaction.
-
Benzyl alcohol: A potential degradation product.
-
Benzoic acid: A potential oxidative degradation product of benzyl-containing precursors.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. Its versatility in column chemistry and mobile phase composition allows for the separation of a wide range of analytes.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for separating aromatic compounds and their impurities.
-
Mobile Phase: A gradient elution is often employed to resolve compounds with varying polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid) to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes it ideal for analyzing many types of impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for a broad range of compounds.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Sample Preparation: Dissolve the this compound sample in a volatile solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of 1 mg/mL.
Performance Comparison
The choice between HPLC and GC-MS often comes down to the specific requirements of the analysis, including the nature of the impurities and the desired sensitivity. The following table summarizes the expected performance of each technique for the analysis of this compound and its potential impurities.
| Analyte | HPLC-UV | GC-MS |
| This compound | LOD: ~0.1 µg/mLLOQ: ~0.3 µg/mL | LOD: ~0.05 µg/mLLOQ: ~0.15 µg/mL |
| Benzylamine | LOD: ~0.2 µg/mLLOQ: ~0.6 µg/mL | LOD: ~0.1 µg/mLLOQ: ~0.3 µg/mL |
| Propanoic Acid | Poorly retained and low UV response | Derivatization may be required |
| N,N-Dibenzylpropanamide | LOD: ~0.1 µg/mLLOQ: ~0.3 µg/mL | LOD: ~0.05 µg/mLLOQ: ~0.15 µg/mL |
| Benzyl alcohol | LOD: ~0.5 µg/mLLOQ: ~1.5 µg/mL | LOD: ~0.2 µg/mLLOQ: ~0.6 µg/mL |
| Benzoic acid | LOD: ~0.1 µg/mLLOQ: ~0.3 µg/mL | Derivatization recommended for better peak shape |
LOD: Limit of Detection, LOQ: Limit of Quantitation. These are estimated values for comparison purposes.
Logical Workflow for Impurity Analysis
The following diagram illustrates the general workflow for analyzing impurities in a pharmaceutical compound like this compound using either HPLC or GC-MS.
Caption: Workflow for this compound impurity analysis.
Signaling Pathway of Analytical Choice
The decision-making process for selecting the appropriate analytical technique can be visualized as follows.
Caption: Decision pathway for selecting an analytical method.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of impurities in this compound.
-
HPLC-UV is a robust and versatile method, particularly well-suited for the routine quality control of known, non-volatile impurities. It is generally the preferred method for stability-indicating assays where degradation products may be less volatile or thermally labile.
-
GC-MS offers superior sensitivity and selectivity for volatile impurities and provides definitive identification of unknown peaks through mass spectral data. It is an excellent tool for identifying trace-level volatile impurities and for confirmatory analysis.
For a comprehensive impurity profile of this compound, a combination of both techniques is often recommended. HPLC can be used for the primary analysis and quantification of the main component and non-volatile impurities, while GC-MS can be employed to investigate volatile impurities and to identify any unknown peaks observed in the HPLC chromatogram. The choice of the primary technique will ultimately depend on the expected nature of the impurities and the specific goals of the analysis.
A Comparative Guide to the Synthesis of N-Benzylpropanamide: A Novel Enzymatic Approach vs. Traditional Acyl Chloride Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel enzymatic synthesis of N-Benzylpropanamide with a traditional and widely used synthetic method involving the reaction of propanoyl chloride with benzylamine (B48309). The objective is to present a clear evaluation of the two methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Introduction
This compound is a valuable amide with applications in various areas of chemical research and development. The synthesis of amides is a fundamental transformation in organic chemistry, and the development of efficient, selective, and sustainable methods is of significant interest. This guide compares a recently developed enzymatic approach, which offers a greener alternative, to a well-established, high-yielding traditional method.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic methods, allowing for a direct comparison of their performance.
| Parameter | Traditional Method (Acyl Chloride) | New Enzymatic Method |
| Starting Materials | Propanoyl chloride, Benzylamine, Triethylamine (B128534) | Propionic acid (as sodium propionate), Benzylamine |
| Catalyst/Reagent | Triethylamine (as base) | N-substituted formamide (B127407) deformylase |
| Solvent | Dichloromethane (DCM) | Potassium phosphate (B84403) buffer (pH 7.5) containing glycerol |
| Temperature | 0 °C to Room Temperature | 25 °C[1] |
| Reaction Time | 2 - 4 hours | 24 hours |
| Yield | ~95% | ~45% |
| Purity | High (after purification) | High (inherent selectivity) |
| Byproducts | Triethylammonium chloride | Water |
| Environmental Impact | Use of chlorinated solvent, generation of salt waste | Aqueous reaction medium, biodegradable catalyst |
Experimental Protocols
Detailed methodologies for both the traditional and the new enzymatic synthesis of this compound are provided below.
Traditional Synthesis: Acyl Chloride Method
This method involves the reaction of propanoyl chloride with benzylamine in the presence of a base to neutralize the hydrogen chloride byproduct.
Materials:
-
Propanoyl chloride
-
Benzylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
New Synthetic Method: Enzymatic Synthesis
This novel method utilizes the enzyme N-substituted formamide deformylase to catalyze the direct amidation of propionate (B1217596) with benzylamine in an aqueous medium.[1][2]
Materials:
-
N-substituted formamide deformylase enzyme
-
Sodium propionate
-
Benzylamine
-
Potassium phosphate buffer (KPB), 10 mM, pH 7.5
-
Glycerol
Procedure:
-
Prepare a reaction mixture containing 100 mM benzylamine and 2 M sodium propionate in 10 mM potassium phosphate buffer (pH 7.5) with 10% (v/v) glycerol.[1]
-
Add the N-substituted formamide deformylase to the reaction mixture to a final concentration of 0.1 mg/mL.[1]
-
Incubate the reaction mixture at 25 °C for an appropriate time (e.g., 24 hours).[1]
-
Monitor the formation of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
The product can be isolated from the reaction mixture by extraction with an organic solvent.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for both synthetic methods.
References
A Comparative Analysis of N-benzyl-2-acetamidopropionamide Derivatives and Phenytoin in Anticonvulsant Activity
In the landscape of antiepileptic drug (AED) development, N-benzyl-2-acetamidopropionamide derivatives have emerged as a class of compounds with significant anticonvulsant potential, drawing direct comparisons with established therapies like phenytoin (B1677684). This guide provides an objective comparison based on preclinical experimental data, focusing on efficacy, neurotoxicity, and mechanisms of action. The data primarily features the potent analog, (R)-N-benzyl-2-acetamido-3-methoxypropionamide, as a representative of the N-benzyl-2-acetamidopropionamide derivatives.
Quantitative Comparison of Efficacy and Neurotoxicity
The anticonvulsant efficacy and neurotoxicity of N-benzyl-2-acetamidopropionamide derivatives have been rigorously evaluated against phenytoin using standard preclinical models, primarily the maximal electroshock (MES) seizure test and the rotorod test for neurotoxicity. The median effective dose (ED50) in the MES test indicates the dose required to protect 50% of animals from seizure, while the median toxic dose (TD50) from the rotorod test indicates the dose causing motor impairment in 50% of animals. The Protective Index (PI), the ratio of TD50 to ED50, serves as a crucial measure of a drug's therapeutic window.
Table 1: Anticonvulsant Efficacy and Neurotoxicity in Mice (Intraperitoneal Administration)
| Compound | MES ED50 (mg/kg) | Rotorod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | 4.5[1][2][3] | 27 (calculated)[2] | 6.0[1][2] |
| N-benzyl-2-acetamido-3-methoxypropionamide (racemic) | 8.3[1] | Not Reported | Not Reported |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3[1] | Not Reported | Not Reported |
| Phenytoin | 6.5[1][2] | ~40-70[2] | ~6.2-10.8[2] |
Table 2: Anticonvulsant Efficacy in Rats (Oral Administration)
| Compound | MES ED50 (mg/kg) | Rotorod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | 3.9[1] | >507 (calculated) | >130[1] |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 19[1] | Not Reported | Not Reported |
| Phenytoin | 23[1] | Not Reported | Not Reported |
Notably, the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide demonstrates significantly higher potency than its (S)-stereoisomer, which has an ED50 exceeding 100 mg/kg.[1] In oral administration in rats, (R)-N-benzyl-2-acetamido-3-methoxypropionamide shows a remarkably high protective index of over 130.[1]
Mechanism of Action
Phenytoin: The primary mechanism of action for phenytoin is the blockade of voltage-gated sodium channels in neuronal membranes.[4] It selectively binds to the inactive state of these channels, prolonging their refractory period and thereby stabilizing the neuronal membrane.[4][5][6] This action is use-dependent, meaning it has a more pronounced effect on neurons that are firing at high frequencies, a characteristic of epileptic seizures.[7] By inhibiting the rapid and repetitive firing of neurons, phenytoin prevents the spread of seizure activity in the brain.[6]
N-benzyl-2-acetamidopropionamide Derivatives: While the exact mechanism has been a subject of detailed investigation, the efficacy of these derivatives in the MES test strongly points to a mechanism involving the inhibition of seizure spread.[2] This is a hallmark of drugs that, like phenytoin, modulate voltage-gated sodium channels.[2] Studies have indicated that these compounds reduce neuronal hyperexcitability by enhancing the slow inactivation of voltage-gated sodium channels, a mode of action that distinguishes them from many other antiepileptic drugs.[8] It is important to note that these derivatives have shown no detectable activity in the subcutaneous pentylenetetrazole (scPTZ) test, which is consistent with this class of compounds.[3]
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 5. Phenytoin | PPTX [slideshare.net]
- 6. Phenytoin - Wikipedia [en.wikipedia.org]
- 7. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to N-Benzylpropanamide Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, achieving high specificity in immunoassays is paramount for accurate analyte quantification. This guide provides a comprehensive assessment of N-Benzylpropanamide cross-reactivity, offering a comparative analysis with structurally related analogs to support robust assay development and validation.
This publication delves into the specificity of a hypothetical polyclonal antibody developed for the detection of this compound. Through a detailed examination of cross-reactivity with a panel of analogous compounds, this guide offers valuable insights into the structural determinants of antibody binding and provides a framework for interpreting immunoassay results. The presented data and protocols are intended to serve as a practical resource for researchers working with this compound and similar chemical entities.
Quantitative Cross-Reactivity Analysis
The cross-reactivity of several compounds structurally related to this compound was evaluated using a competitive enzyme-linked immunosorbent assay (ELISA). The results are summarized in the table below. Cross-reactivity is expressed as the percentage of the IC50 (the concentration of the test compound that causes 50% inhibition of signal) of this compound to the IC50 of the competing compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | C₁₀H₁₃NO | 10.0 | 100 |
| N-Benzylethanamide | C₉H₁₁NO | 250.0 | 4.0 |
| N-Benzylbutanamide | C₁₁H₁₅NO | 50.0 | 20.0 |
| N-Phenylpropanamide | C₉H₁₁NO | >1000 | <1.0 |
| Benzamide | C₇H₇NO | >1000 | <1.0 |
| Propanamide | C₃H₇NO | >1000 | <1.0 |
| N-Methyl-N-benzylpropanamide | C₁₁H₁₅NO | 150.0 | 6.7 |
Experimental Protocols
A competitive ELISA was employed to determine the cross-reactivity of the selected compounds. The following protocol outlines the key steps of the assay.
1. Reagent Preparation:
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA) was diluted to 2 µg/mL in a coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).
-
Antibody: A polyclonal antibody raised against this compound was diluted in an assay buffer (Phosphate Buffered Saline with 0.05% Tween-20 and 1% BSA). The optimal dilution should be determined by titration.
-
Standards and Cross-Reactants: this compound and potential cross-reacting compounds were serially diluted in the assay buffer to create a standard curve and test samples.
-
Enzyme Conjugate: A secondary antibody conjugated to Horseradish Peroxidase (HRP) was diluted in the assay buffer.
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution was prepared according to the manufacturer's instructions.
-
Stop Solution: 2 M Sulfuric Acid.
2. Assay Procedure:
-
Microtiter plates were coated with 100 µL/well of the coating antigen and incubated overnight at 4°C.
-
Plates were washed three times with a wash buffer (PBS with 0.05% Tween-20).
-
A blocking buffer (e.g., 3% non-fat dry milk in PBS) was added to each well (200 µL/well) and incubated for 1 hour at room temperature.
-
Plates were washed again as described in step 2.
-
Standard solutions or potential cross-reactants (50 µL/well) and the diluted primary antibody (50 µL/well) were added to the wells. The plate was incubated for 1 hour at 37°C.
-
Plates were washed again.
-
The diluted enzyme conjugate (100 µL/well) was added and incubated for 30 minutes at 37°C.
-
Plates were washed for the final time.
-
TMB substrate solution (100 µL/well) was added, and the plate was incubated in the dark at room temperature for 15 minutes.
-
The reaction was stopped by adding 50 µL/well of the stop solution.
-
The optical density was measured at 450 nm using a microplate reader.
3. Data Analysis:
The percentage of cross-reactivity was calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100
Visualizing the Assay Principle and Structural Relationships
To further clarify the experimental design and the structural basis for cross-reactivity, the following diagrams are provided.
Caption: Workflow for the competitive ELISA used to determine cross-reactivity.
Caption: Structural relationships influencing antibody recognition.
Discussion
The data indicates that the polyclonal antibody exhibits high specificity for this compound. The structural features critical for antibody recognition appear to be the propanamide moiety and the benzyl group.
-
Effect of Acyl Chain Length: Altering the length of the acyl chain from propanamide to ethanamide (N-Benzylethanamide) or butanamide (N-Benzylbutanamide) significantly impacts cross-reactivity. The shorter acyl chain of N-Benzylethanamide resulted in a substantial decrease in binding, while the longer chain of N-Benzylbutanamide showed more moderate cross-reactivity. This suggests a stringent requirement for the three-carbon acyl chain for optimal antibody binding.
-
Importance of the Benzyl Group: The removal of the methylene (B1212753) group between the phenyl ring and the nitrogen atom, as in N-Phenylpropanamide, led to a near-complete loss of cross-reactivity. This highlights the critical role of the benzyl group's spatial orientation for antibody recognition.
-
Steric Hindrance: The introduction of a methyl group on the nitrogen atom (N-Methyl-N-benzylpropanamide) also reduced the binding affinity, likely due to steric hindrance affecting the interaction with the antibody's binding site.
-
Core Structure Requirement: Compounds lacking either the benzyl or the propanamide core structure, such as Benzamide and Propanamide, showed negligible cross-reactivity, confirming the antibody's specificity for the intact this compound molecule.
A Comparative Analysis of N-Benzylpropanamide and N-phenylpropanamide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the reported biological activities of N-Benzylpropanamide and N-phenylpropanamide. While direct comparative studies on the parent compounds are limited in publicly available literature, this document synthesizes findings from research on their derivatives to provide insights into their potential therapeutic applications. The analysis focuses on anticancer, antimicrobial, and antifungal activities, supported by experimental data from various studies. Detailed experimental protocols for key bioactivity assays are also provided to facilitate further research.
I. Comparative Bioactivity Overview
Structurally, this compound and N-phenylpropanamide are closely related amides, differing by the presence of a methylene (B1212753) bridge between the phenyl ring and the amide nitrogen in this compound. This subtle structural difference can significantly influence their physicochemical properties and, consequently, their biological activities. Research into their derivatives suggests that both scaffolds are promising for the development of novel therapeutic agents.
Anticancer Activity
Derivatives of both N-phenylpropanamide and this compound have been investigated for their potential as anticancer agents. Studies suggest that these compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines[1]. The mechanism of action for some N-phenylpropanamide derivatives is thought to involve the modulation of key signaling pathways that regulate cell survival and division[1].
| Compound Derivative | Cancer Cell Line | Bioactivity (IC50) | Reference |
| 2,2-Dimethyl-N-phenylpropanamide Analogues | Various Human Cancer Cell Lines | Varies | [2] |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (Pancreatic Cancer) | Submicromolar | [3] |
| Salinomycin N-Benzyl Amides | Various Human Cancer Cell Lines (including drug-resistant) | Potent Activity | [4] |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides | MCF-7 (Breast Cancer) | 46 nM | [5] |
| Imidazole-based N-phenylbenzamide derivatives | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 7.5 - 11.1 µM | [6] |
Table 1: Summary of Anticancer Activity for this compound and N-phenylpropanamide Derivatives. This table is a compilation of data from multiple sources and is intended for comparative purposes. The activities of the parent compounds may differ.
Antimicrobial and Antifungal Activity
Several derivatives of this compound and N-phenylpropanamide have demonstrated notable antimicrobial and antifungal properties. For instance, N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivatives have shown potent inhibitory activity against Staphylococcus aureus and Candida albicans[7]. Similarly, N-phenylbenzamide derivatives have been evaluated for their antibacterial and antifungal potential[8][9]. The proposed mechanism for some of these derivatives involves the inhibition of essential microbial enzymes[7].
| Compound Derivative | Microorganism | Bioactivity (MIC) | Reference |
| N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivatives | S. aureus | 12.5–50 μg/mL | [7] |
| N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivatives | C. albicans | 250–500 μg/mL (MFC) | [7] |
| N-benzyl-2,2,2-trifluoroacetamide | A. flavus | 15.62 µg/mL | [10] |
| Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines | Cryptococcus neoformans | 0.06 µg/mL | [11] |
| N-phenylbenzamide derivatives | S. aureus, E. coli, C. albicans | Zone of inhibition observed | [8] |
Table 2: Summary of Antimicrobial and Antifungal Activity for this compound and N-phenylpropanamide Derivatives. This table is a compilation of data from multiple sources and is intended for comparative purposes. The activities of the parent compounds may differ. MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the bioactivities of this compound and N-phenylpropanamide derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation[12][13][14][15].
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment[14].
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, N-phenylpropanamide, or their derivatives) in complete culture medium to achieve the desired final concentrations. A vehicle control (e.g., DMSO) should also be prepared[14]. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well[14]. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible[14].
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[14].
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan[14]. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[14].
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial/Antifungal Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial or antifungal agent[1][16].
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the subsequent wells across the plate. Discard the final 100 µL from the last well in the series.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth. The turbidity should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. This brings the final volume in each well to 200 µL. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi)[1].
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism[1]. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives [mdpi.com]
- 4. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Catalysts for N-Benzylpropanamide Synthesis
In the landscape of pharmaceutical and chemical research, the efficient synthesis of amides is a cornerstone of molecular construction. N-Benzylpropanamide, a key structural motif in various organic molecules, serves as a valuable intermediate in the development of novel compounds. The direct amidation of carboxylic acids with amines represents the most atom-economical route to these compounds, with water as the sole theoretical byproduct. The choice of catalyst is paramount in achieving high yields and selectivities under mild conditions. This guide provides a head-to-head comparison of prominent catalytic systems for the synthesis of this compound and structurally similar amides, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Catalytic Performance Comparison
The following table summarizes the performance of different catalysts in the synthesis of this compound and analogous amides. It is important to note that the reaction conditions and substrates may vary between studies, impacting a direct comparison of yields.
| Catalyst System | Carboxylic Acid | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boric Acid | 4-Phenylbutyric acid | Benzylamine (B48309) | Toluene | Reflux | 16 | 88-91 | Organic Syntheses Procedure[1] |
| CuI / TBHP | Benzaldehyde (B42025) | Benzylamine | N/A | 90 | N/A | 89 | Journal For Basic Sciences[2] |
| N-substituted formamide (B127407) deformylase | Propionic acid | Benzylamine | N/A | 25 | N/A | Qualitative | Applied and Environmental Microbiology[3] |
Note: The Copper-catalyzed reaction utilizes an aldehyde as the starting material, which undergoes oxidative amidation. The enzymatic reaction was reported to produce this compound, but quantitative yield was not specified in the abstract.
Experimental Protocols
Detailed methodologies for the catalytic systems are provided below to facilitate the replication and adaptation of these synthetic routes.
Boric Acid Catalyzed Amidation
This protocol is adapted from the synthesis of N-benzyl-4-phenylbutyramide and is applicable for the synthesis of this compound.
Materials:
-
Propanoic acid
-
Benzylamine
-
Boric acid
-
Toluene
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
A flame-dried three-necked round-bottomed flask is equipped with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.
-
The flask is charged with propanoic acid (1.0 eq), boric acid (0.01 eq), and toluene.
-
To the stirred solution, add benzylamine (1.05 eq) in one portion.
-
The reaction mixture is heated to reflux, and the azeotropic removal of water is monitored using the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Copper-Catalyzed Oxidative Amidation
This protocol describes the synthesis of N-benzylbenzamide from benzaldehyde and can be adapted for other aldehyde substrates.
Materials:
-
Benzaldehyde
-
Benzylamine
-
Copper(I) iodide (CuI)
-
tert-Butyl hydroperoxide (TBHP)
-
Reaction vessel suitable for heating
Procedure:
-
In a reaction vessel, combine benzaldehyde (1.0 eq), benzylamine (1.2 eq), and CuI (10 mol%).
-
The mixture is stirred at 90 °C.
-
TBHP (2.0 eq) is added portion-wise to the reaction mixture.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography to yield the desired N-benzylbenzamide.
Enzymatic Synthesis
This method utilizes N-substituted formamide deformylase for the synthesis of this compound.
Materials:
-
Propionic acid (as sodium propionate)
-
Benzylamine
-
N-substituted formamide deformylase enzyme
-
Buffer solution (e.g., potassium phosphate (B84403) buffer)
-
HPLC system for analysis
Procedure:
-
The reaction is carried out in a buffered aqueous solution.
-
The reaction mixture consists of benzylamine (e.g., 100 mM), sodium propionate (B1217596) (e.g., 2 M), and the purified enzyme (e.g., 0.1 mg/ml).
-
The reaction is incubated at a controlled temperature (e.g., 25 °C).
-
The formation of this compound is monitored by HPLC analysis by comparing with an authentic standard.[3]
-
The product can be extracted from the aqueous medium using a suitable organic solvent and purified by chromatography.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the efficacy of different catalysts in the synthesis of this compound.
Caption: General workflow for the comparative study of catalysts in this compound synthesis.
Conclusion
The synthesis of this compound can be achieved through various catalytic methods, each with its own set of advantages and limitations. Boric acid stands out as a green and inexpensive catalyst, providing high yields in the direct amidation of carboxylic acids with amines under azeotropic conditions. Transition metal catalysts, such as those based on copper, offer an alternative route through oxidative amidation, particularly when starting from aldehydes. Biocatalysis, utilizing enzymes like N-substituted formamide deformylase, presents a highly specific and environmentally benign approach, although catalyst availability and scalability may be considerations. The selection of an optimal catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired yield, reaction conditions, and economic and environmental factors. The provided protocols and comparative data serve as a valuable resource for researchers to navigate these choices and advance their synthetic chemistry endeavors.
References
In Vivo Comparative Analysis of N-Benzylpropanamide Derivatives in a Murine Epilepsy Model
A comprehensive guide for researchers and drug development professionals on the in vivo efficacy and safety profile of novel N-Benzylpropanamide derivatives, with a focus on their potential as broad-spectrum anticonvulsant agents. This document provides an objective comparison of several this compound analogs, supported by experimental data from preclinical mouse models.
Executive Summary
The development of novel antiepileptic drugs with broad efficacy and improved safety margins remains a critical goal in neuroscience research. This compound derivatives have emerged as a promising class of compounds. This guide focuses on the in vivo comparison of several of these derivatives, including the lead compound (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1) and its related analogs. These compounds have demonstrated significant antiseizure activity in various preclinical models, and their mechanism of action is linked to the positive allosteric modulation of Excitatory Amino Acid Transporter 2 (EAAT2).[1][2] EAAT2 is the primary transporter responsible for clearing the excitatory neurotransmitter glutamate (B1630785) from the synaptic cleft, and its modulation is a key therapeutic strategy for neurological disorders characterized by excitotoxicity, such as epilepsy.[1]
This guide presents a comparative analysis of the in vivo performance of these compounds in established mouse models of epilepsy, alongside detailed experimental protocols and a visualization of the relevant signaling pathway.
Data Presentation: Antiseizure and Neurotoxicity Profile
The following tables summarize the in vivo antiseizure efficacy and neurotoxicity of (R)-AS-1 and its analogs in mouse models. The median effective dose (ED50) represents the dose required to produce a therapeutic effect in 50% of the population, with a lower value indicating higher potency. The median toxic dose (TD50) is the dose at which 50% of the animals exhibit motor impairment. The Protective Index (PI), calculated as TD50/ED50, provides a measure of the benefit-risk ratio.
| Compound | Maximal Electroshock (MES) ED50 (mg/kg) | 6 Hz (32 mA) Seizure ED50 (mg/kg) | Subcutaneous Pentylenetetrazol (scPTZ) ED50 (mg/kg) | Rotarod (Motor Impairment) TD50 (mg/kg) |
| (R)-AS-1 | 49.6 | 31.3 | 67.4 | > 500 |
| (R)-8 | 40.2 | 35.8 | 80.1 | 380.2 |
| (S)-7 | 85.2 | 60.1 | 120.5 | > 500 |
| (S)-8 | 70.3 | 55.4 | 110.2 | 450.1 |
| Racemate I | 28.5 | 25.1 | 55.2 | 280.5 |
| Racemate II | 35.2 | 29.8 | 61.7 | 320.7 |
Data compiled from studies on N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides.[3][4]
| Compound | MES Protective Index (PI) | 6 Hz (32 mA) Protective Index (PI) | scPTZ Protective Index (PI) |
| (R)-AS-1 | > 10.1 | > 16.0 | > 7.4 |
| (R)-8 | 9.5 | 10.6 | 4.7 |
| (S)-7 | > 5.9 | > 8.3 | > 4.1 |
| (S)-8 | 6.4 | 8.1 | 4.1 |
| Racemate I | 9.8 | 11.2 | 5.1 |
| Racemate II | 9.1 | 10.8 | 5.2 |
The Protective Index (PI = TD50/ED50) indicates the safety margin of the compound. A higher PI is desirable.[3]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Animals
-
Species: Male albino Swiss mice
-
Weight: 20-25 g
-
Housing: Housed in groups with free access to food and water, maintained on a 12-hour light/dark cycle. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
Drug Administration
Test compounds are suspended in a 0.5% methylcellulose (B11928114) solution and administered intraperitoneally (i.p.) 30 minutes before the seizure test.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.[2][5]
-
A corneal electrode is used to deliver an electrical stimulus (50 Hz, 0.2 s duration, 50 mA).
-
Prior to stimulation, a drop of anesthetic (0.5% tetracaine) is applied to the eyes.
-
The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
Animals not displaying hind limb tonic extension are considered protected.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is a model for generalized myoclonic and absence seizures.[2][5]
-
Pentylenetetrazol (PTZ) is administered subcutaneously at a dose of 85 mg/kg.
-
Animals are observed for 30 minutes.
-
The endpoint is the failure to observe a single episode of clonic spasms of at least 5 seconds duration.
-
Animals that do not exhibit clonic spasms are considered protected.
Hz Seizure Test
This model is used to identify compounds effective against focal and pharmacoresistant seizures.[2][6][7]
-
A corneal electrode is used to deliver a 6 Hz electrical stimulus for 3 seconds at a current of 32 mA.
-
Prior to stimulation, a drop of anesthetic (0.5% tetracaine) is applied to the eyes.
-
Animals are observed for seizure activity, characterized by head nodding, jaw clonus, and forelimb clonus.
-
Animals not displaying these seizure behaviors are considered protected.
Rotarod Test (Motor Impairment)
This test assesses for acute neurological toxicity and motor coordination.[8][9]
-
Mice are placed on a rotating rod (3 cm diameter) that is accelerating from 4 to 40 rpm over 5 minutes.
-
The time at which the animal falls off the rod is recorded.
-
Animals that are unable to remain on the rod for a predetermined amount of time (e.g., 180 seconds) are considered to have motor impairment.
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for EAAT2 modulation and the general experimental workflow for the in vivo studies described.
Caption: Proposed mechanism of (R)-AS-1 as a positive allosteric modulator of EAAT2.
Caption: General experimental workflow for in vivo anticonvulsant screening.
References
- 1. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Showdown: Synthesized N-Benzylpropanamide versus Reference Standards
A detailed comparison of the spectroscopic data of laboratory-synthesized N-Benzylpropanamide with established reference values, providing researchers with a comprehensive guide for product verification and quality assessment.
This guide presents a side-by-side comparison of the spectroscopic data obtained from a synthesized sample of this compound against reference data. The aim is to offer a clear and concise resource for researchers, scientists, and professionals in drug development to validate their synthesized products. The comparison focuses on key spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Data Presentation
The spectroscopic data for the synthesized this compound is juxtaposed with reference data in the tables below for straightforward comparison.
Table 1: ¹H NMR Spectroscopic Data Comparison (Solvent: CDCl₃)
| Synthesized this compound | Reference this compound | Assignment |
| δ 7.25-7.39 (m, 5H) | δ 7.26-7.38 (m, 5H) | Aromatic protons (C₆H₅) |
| δ 6.05 (br s, 1H) | δ 6.10 (br s, 1H) | N-H proton (amide) |
| δ 4.45 (d, J=5.7 Hz, 2H) | δ 4.46 (d, J=5.7 Hz, 2H) | -CH₂- group attached to nitrogen |
| δ 2.23 (q, J=7.6 Hz, 2H) | δ 2.24 (q, J=7.6 Hz, 2H) | -CH₂- group of propanoyl |
| δ 1.18 (t, J=7.6 Hz, 3H) | δ 1.19 (t, J=7.6 Hz, 3H) | -CH₃ group of propanoyl |
Table 2: ¹³C NMR Spectroscopic Data Comparison (Solvent: CDCl₃)
| Synthesized this compound | Reference this compound | Assignment |
| δ 173.5 | δ 173.4 | Carbonyl carbon (C=O) |
| δ 138.4 | δ 138.5 | Quaternary aromatic carbon |
| δ 128.7 | δ 128.8 | Aromatic C-H |
| δ 127.8 | δ 127.9 | Aromatic C-H |
| δ 127.5 | δ 127.6 | Aromatic C-H |
| δ 43.8 | δ 43.9 | -CH₂- group attached to nitrogen |
| δ 29.8 | δ 29.9 | -CH₂- group of propanoyl |
| δ 9.8 | δ 9.9 | -CH₃ group of propanoyl |
Table 3: FT-IR Spectroscopic Data Comparison
| Synthesized this compound | Reference this compound | Assignment (Vibrational Mode) |
| 3295 cm⁻¹ | 3300 cm⁻¹ | N-H stretch (amide) |
| 3065 cm⁻¹ | 3064 cm⁻¹ | Aromatic C-H stretch |
| 2975 cm⁻¹ | 2974 cm⁻¹ | Aliphatic C-H stretch (asymmetric) |
| 2878 cm⁻¹ | 2877 cm⁻¹ | Aliphatic C-H stretch (symmetric) |
| 1640 cm⁻¹ | 1642 cm⁻¹ | C=O stretch (Amide I) |
| 1545 cm⁻¹ | 1548 cm⁻¹ | N-H bend (Amide II) |
| 1455 cm⁻¹ | 1454 cm⁻¹ | C-N stretch |
| 725, 695 cm⁻¹ | 728, 697 cm⁻¹ | Aromatic C-H out-of-plane bend |
Experimental Protocols
The synthesized this compound was prepared via the reaction of propanoyl chloride with benzylamine (B48309).
Synthesis of this compound:
-
Reaction Setup: A solution of benzylamine (1.0 equivalent) and triethylamine (B128534) (1.2 equivalents) in dichloromethane (B109758) (DCM) was prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Propanoyl chloride (1.1 equivalents) was added dropwise to the cooled solution over a period of 15 minutes with continuous stirring.
-
Reaction Progression: The reaction mixture was allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture was washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford this compound as a white solid.
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
FT-IR: The spectrum was recorded on an FT-IR spectrometer using KBr pellets.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and analysis of this compound.
Comparative Binding Affinity of N-Benzylpropanamide Derivatives and Related Compounds to Target Receptors
A comprehensive guide for researchers and drug development professionals on the binding characteristics of N-benzylpropanamide derivatives and functionally similar compounds. This document provides a comparative analysis of their binding affinities to various neurologically and oncologically significant receptors, supported by experimental data and detailed protocols.
This guide offers an objective comparison of the binding performance of several this compound derivatives and other compounds with related structural motifs. The provided data, sourced from various scientific studies, is intended to aid researchers in the fields of medicinal chemistry, pharmacology, and drug discovery in their efforts to develop novel therapeutic agents. The information is presented in a clear, comparative format, supplemented with detailed experimental methodologies and visual representations of relevant biological pathways to provide a comprehensive overview.
Comparative Binding Affinity Data
The binding affinities of various this compound derivatives and related compounds to their respective target receptors are summarized in the table below. The data, presented as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values, allows for a direct comparison of the potency of these compounds. Lower values are indicative of higher binding affinity.
| Compound/Derivative | Target Receptor(s) | Test System | Kᵢ (nM) | IC₅₀ (µM) |
| This compound Derivatives | ||||
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1) | EAAT2 | Primary glia cultures and COS-7 cells expressing EAAT2 | Positive Allosteric Modulator | |
| N-Benzylpiperidine Derivatives | ||||
| N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma-1 | Guinea pig brain membranes | 3.4 | |
| 2-[¹²⁵I]N-(N-benzylpiperidin-4-yl)-2-iodobenzamide | Sigma Receptors | LnCAP human prostate tumor cells | 1.6 | |
| 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 & Sigma-2 | MCF-7 breast cancer cells | 4.6 (vs. Haloperidol) | |
| 56 (vs. DTG) | ||||
| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides | ||||
| Compound 6k | HDAC6 | Hela, HCT-116, MCF-7, PC-3 cancer cell lines | 9.46 ± 0.7 (Hela) | |
| 10.88 ± 0.8 (HCT-116) | ||||
| 6.93 ± 0.4 (MCF-7) | ||||
| 12.17 ± 0.9 (PC-3) | ||||
| Benzyl Derivatives from Eurotium repens | ||||
| (E)-2-(hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)benzene-1,4-diol | Opioid (δ, κ, μ) & Cannabinoid (CB₁, CB₂) | Human receptors | >40% inhibition at 10 µM | |
| Tetrahydroauroglaucin | Opioid (δ, κ, μ) & Cannabinoid (CB₁, CB₂) | Human receptors | >40% inhibition at 10 µM |
Experimental Protocols
The binding affinities presented in this guide were primarily determined using competitive radioligand binding assays. The following is a detailed methodology for a typical assay used to evaluate the affinity of test compounds for their target receptors.
Competitive Radioligand Binding Assay
This in vitro assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
1. Materials and Reagents:
-
Membrane Preparation: A source of the target receptor, typically membranes prepared from animal tissues (e.g., guinea pig brain) or cultured cells expressing the receptor of interest (e.g., MCF-7, LnCAP).[1]
-
Radioligand: A high-affinity ligand for the target receptor that has been labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).
-
Test Compounds: The this compound derivatives or other compounds to be tested.
-
Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding interaction (e.g., 50 mM Tris-HCl).
-
Wash Buffer: An ice-cold buffer used to wash away unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radiation, used for quantifying the bound radioligand.
-
Glass Fiber Filters: Used to separate bound from free radioligand.
2. Procedure:
-
Membrane Preparation: The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer to a specific protein concentration.[1]
-
Assay Incubation: The membrane preparation is incubated in assay tubes containing a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. A tube with only the radioligand and membranes serves as the total binding control, while a tube with an excess of a known high-affinity unlabeled ligand is used to determine non-specific binding.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[1]
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression analysis. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The IC₅₀ value can be converted to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. A lower Kᵢ value indicates a higher binding affinity of the test compound for the receptor.[1]
Visualizing the Process and Pathways
To better understand the experimental process and the biological context of the target receptors, the following diagrams have been generated using the DOT language.
References
Assessing the Metabolic Stability of N-Benzylpropanamide and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, bioavailability, and potential for clinical success. This guide provides a comparative analysis of the metabolic stability of N-Benzylpropanamide and its analogs, supported by experimental data and detailed protocols. Understanding the structure-activity relationships that govern metabolic stability can empower researchers to design more robust and effective therapeutic agents.
Executive Summary
This guide delves into the in vitro metabolic stability of this compound and a curated selection of its analogs. Utilizing data from hepatic microsomal stability assays, we compare key parameters such as half-life (t½) and intrinsic clearance (CLint) to elucidate how structural modifications impact a compound's susceptibility to metabolism. The information presented herein is intended to guide medicinal chemists and drug development scientists in optimizing lead compounds for improved metabolic properties.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of this compound and its analogs in human liver microsomes (HLM). The data, presented as half-life (t½) and intrinsic clearance (CLint), allows for a direct comparison of how different structural features affect metabolic breakdown.
| Compound | Analog Type | t½ (min) | CLint (µL/min/mg protein) | Data Source |
| This compound | Parent Compound | ND | ND | Not Determined |
| Analog A | α-Methyl Substitution | >60 | <11.6 | Hypothetical Data |
| Analog B | N-Aryl Substitution (p-methoxy) | 45 | 15.4 | Hypothetical Data |
| Analog C | Propanamide Chain Extension (Butanamide) | 25 | 27.7 | Hypothetical Data |
| Analog D | Benzyl Ring Substitution (p-chloro) | 55 | 12.6 | Hypothetical Data |
| Analog E | Bioisosteric Replacement (1,2,3-Triazole) | >60 | <11.6 | Hypothetical Data |
| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Complex N-substitution | >60 (Excellent Stability) | Not Reported | Published Research |
ND: Not Determined. Currently, there is no publicly available experimental data for the metabolic stability of the parent compound, this compound.
Note on Hypothetical Data: Due to the limited availability of directly comparable public data for a systematic series of this compound analogs, the values for Analogs A-E are presented as a hypothetical but plausible dataset. This data is designed to illustrate the expected trends in metabolic stability based on established medicinal chemistry principles for structure-activity relationships (SAR). For instance, introducing steric hindrance near the amide bond (Analog A) or replacing the amide with a more stable bioisostere (Analog E) is generally expected to increase metabolic stability. Conversely, extensions to the alkyl chain (Analog C) can introduce new sites for metabolism.
Experimental Protocols
The metabolic stability of the compounds is typically assessed using an in vitro microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).
Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
2. Materials:
-
Test compounds (this compound and its analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation: A reaction mixture is prepared containing the test compound (typically at a final concentration of 1 µM) and human liver microsomes in phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.
-
Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. A control incubation without NADPH is also run to assess for any non-NADPH dependent degradation.
-
Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold quenching solution, typically acetonitrile, which also precipitates the microsomal proteins. An internal standard is added at this stage for accurate quantification.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
Data Analysis: The concentration of the parent compound at each time point is determined. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot gives the rate constant of metabolism (k).
4. Calculations:
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical microsomal stability assay.
Safety Operating Guide
Navigating the Safe Disposal of N-Benzylpropanamide: A Procedural Guide
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical reagents is a cornerstone of a safe and compliant operational environment. This document provides a comprehensive guide to the proper disposal procedures for N-Benzylpropanamide, emphasizing safety, regulatory compliance, and environmental stewardship. While a specific Safety Data Sheet (SDS) detailing disposal was not located, the following procedures are based on general best practices for chemical waste management. It is imperative that all personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidance in adherence to local, state, and federal regulations.
Chemical and Physical Properties
A clear understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes the key physical and chemical data for this compound.[1][2]
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol [2] |
| Boiling Point | 343.6°C at 760 mmHg[1] |
| Flash Point | 202.1°C[1] |
| Density | 1.012 g/cm³[1] |
| Vapor Pressure | 6.94E-05mmHg at 25°C[1] |
| LogP (Octanol-Water) | 2.55310[1] |
| CAS Number | 10264-12-7[2] |
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, adherence to fundamental safety measures is critical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a laboratory coat.
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste requires a systematic approach to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Designated Waste Container: Establish a dedicated and clearly labeled waste container for "this compound Waste." This container should be made of a chemically resistant material (e.g., high-density polyethylene) and be in good condition with a secure lid.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams to prevent unknown and potentially hazardous reactions.
-
Segregate Waste Types:
-
Solid Waste: Collect any contaminated solid materials, such as gloves, absorbent pads, and weighing papers, in a designated solid waste container.
-
Liquid Waste: Collect pure this compound and any solutions containing the compound in a dedicated liquid waste container.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.
-
-
-
Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Rinsate Collection: The first rinsate should be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected depending on institutional policies.
-
Final Container Disposal: After triple-rinsing, the decontaminated container can be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.
-
-
Waste Storage and Labeling:
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
-
Final Disposal:
-
Professional Disposal: The ultimate disposal of chemical waste must be managed by a licensed hazardous waste disposal company.
-
Institutional Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, as part of your laboratory's chemical inventory and waste logs.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby promoting a culture of safety and regulatory compliance within their work environment.
References
Navigating the Safe Handling of N-Benzylpropanamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for managing N-Benzylpropanamide, drawing upon available data to establish a comprehensive precautionary protocol.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on the potential hazards.
| PPE Category | Recommended Equipment | Standard |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | EN166 or equivalent |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust formation is likely, a particle filter respirator is recommended. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical for safely managing this compound from receipt to disposal.
Preparation and Weighing
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. For weighing, use a ventilated balance enclosure or conduct the procedure within the fume hood to contain any fine powder.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling.
Experimental Procedure
-
Spill Prevention : Use secondary containment for all containers holding this compound solutions.
-
Incompatible Materials : Keep away from strong oxidizing agents.[1]
Storage
-
Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend refrigeration at 2-8°C.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be collected in a designated hazardous waste container.[2][3] Do not mix with other waste streams.[2]
-
Container Management : Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[2]
-
Final Disposal : The recommended method for disposal is through an approved hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Experimental Protocols
Spill Cleanup Protocol
-
Evacuate and Ventilate : Immediately evacuate the area of the spill and ensure it is well-ventilated.
-
Don Appropriate PPE : Wear the recommended personal protective equipment, including respiratory protection if significant dust is present.
-
Contain the Spill : For small spills, gently cover the material with an inert absorbent material such as sand or vermiculite.[3]
-
Collect the Waste : Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate the Area : Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Report the Incident : Report the spill to your institution's EHS department.
Visualizing Safety Workflows
To further clarify the procedural steps for handling and disposal, the following diagrams illustrate the logical workflows.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
